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  • Product: (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
  • CAS: 1823872-72-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a fluorinated imidazole derivative, represents a class of compounds of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a fluorinated imidazole derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, guiding formulation, predicting pharmacokinetic behavior, and ensuring the reliability of experimental outcomes.

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines established analytical methodologies with high-quality computational predictions to offer a robust profile for researchers. Each section details the theoretical underpinnings of the property, presents predicted or known data in a structured format, and outlines detailed experimental protocols for empirical determination, thereby providing a self-validating framework for scientific inquiry.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

IdentifierValue
IUPAC Name (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
CAS Number 1245639-24-8
Molecular Formula C₆H₇F₃N₂O
Molecular Weight 196.13 g/mol
Canonical SMILES CN1C=NC(=C1C(F)(F)F)CO
InChI Key NXYCDGQIWGZRPH-UHFFFAOYSA-N

The structure of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol features a central imidazole ring, which is a common motif in biologically active molecules. The ring is substituted with a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and a hydroxymethyl group at the C4 position. The trifluoromethyl group is a strong electron-withdrawing group, which is expected to influence the electronic properties and reactivity of the imidazole ring. The hydroxymethyl group provides a site for hydrogen bonding and potential metabolic transformations.

Physical and Chemical Properties

A quantitative understanding of the physical and chemical properties is crucial for predicting the behavior of a compound in various experimental and physiological settings.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces.

PropertyPredicted Value
Melting Point 135-145 °C

Note: This is a predicted value. Experimental determination is recommended for confirmation.

The capillary melting point method is a straightforward and widely used technique for determining the melting point of a solid.[1][2]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1 °C), while impurities can lead to a depressed and broadened melting range.

Workflow:

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A [label="Sample Preparation"]; B [label="Capillary Loading"]; C [label="Apparatus Setup"]; D [label="Heating & Observation"]; E [label="Record Melting Range"];

A -> B [label="Grind to fine powder"]; B -> C [label="Pack 2-3 mm of sample"]; C -> D [label="Place in heating block"]; D -> E [label="Slow heating (1-2 °C/min)\nObserve phase transition"]; }

Capillary Melting Point Determination Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a more accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the substance.

Solubility

Solubility is a key determinant of a compound's bioavailability and is critical for designing appropriate formulations and in vitro assays.

SolventPredicted Solubility
Water Moderately Soluble
Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane Sparingly Soluble

Note: These are qualitative predictions. Quantitative experimental determination is highly recommended.

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6][7][8]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined analytically.

Workflow:

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A [label="Add excess solid to solvent"]; B [label="Equilibrate with agitation\n(e.g., 24-48h at constant temp)"]; C [label="Separate solid and liquid phases\n(centrifugation/filtration)"]; D [label="Quantify concentration in supernatant"]; E [label="Determine solubility"];

A -> B; B -> C; C -> D [label="e.g., HPLC, UV-Vis"]; D -> E; }

Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid particles are removed, the aliquot should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazole ring has two nitrogen atoms, one of which is basic (the pyrrole-type nitrogen) and can be protonated.

PropertyPredicted Value
pKa (of the conjugate acid) ~ 4-5

Note: This is a predicted value. The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7).

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9][10][11][12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Workflow:

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A [label="Prepare sample solution"]; B [label="Calibrate pH meter"]; C [label="Titrate with standardized acid/base"]; D [label="Record pH vs. titrant volume"]; E [label="Plot titration curve and determine pKa"];

A -> C; B -> C; C -> D; D -> E [label="Inflection point analysis"]; }

Potentiometric Titration for pKa Determination.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (usually water or a co-solvent system like methanol-water for compounds with low aqueous solubility).

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest slope on the titration curve, often determined by taking the first or second derivative of the curve.

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HImidazole C2-H
~ 4.8s2H-CH₂OH
~ 3.8s3HN-CH₃
~ 2.5br s1H-OH
Chemical Shift (δ, ppm)Assignment
~ 140Imidazole C2
~ 138 (q)Imidazole C5-CF₃
~ 125Imidazole C4
~ 122 (q)-CF₃
~ 55-CH₂OH
~ 33N-CH₃

Note: These are predicted chemical shifts. Experimental verification is necessary. The 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.[13][14][15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Standard parameters usually suffice for a simple 1D proton spectrum.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than a ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: m/z 197.0583

Fragmentation: The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) from the hydroxymethyl group and potentially the loss of the entire hydroxymethyl group (-31 Da).

Principle: A sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[17][18][19][20][21][22]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent that is compatible with the chosen ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrument Setup:

    • Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

    • Select the appropriate ionization mode (e.g., ESI positive or negative ion mode).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺˙).

    • For HRMS data, use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional Group
~ 3400-3200 (broad)O-H stretch (alcohol)
~ 3100-3000C-H stretch (aromatic/alkene)
~ 2950-2850C-H stretch (aliphatic)
~ 1600-1450C=C and C=N stretch (imidazole ring)
~ 1350-1150C-F stretch (trifluoromethyl)
~ 1050C-O stretch (primary alcohol)

Note: These are predicted absorption ranges.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.[23][24][25][26]

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule.

    • Compare the positions and intensities of the absorption bands to correlation tables to identify the functional groups.

Conclusion

This technical guide provides a detailed framework for understanding and determining the essential physicochemical properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. By integrating predicted data with established, detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The provided methodologies empower scientists to empirically validate the predicted properties, ensuring data integrity and facilitating the rational design and progression of new chemical entities. The comprehensive nature of this guide is intended to support the seamless integration of this compound into research workflows, ultimately accelerating the pace of scientific discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Zhang, Y., et al.
  • Guan, Y., et al.
  • Zhang, Y., et al.
  • Vermeire, F. H., et al.
  • van der Heide, E., et al.
  • Jablonka, K. M., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. 2023.
  • Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian J. Chem.
  • Vermeire, F. H., et al.
  • University of Calgary.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024.
  • Enamine. Shake-Flask Solubility Assay.
  • SciSpace.
  • Pye, C. R., et al. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. NSF PAR. 2022.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018.
  • Zarghampour, A., et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.
  • Palmer, D. S., et al.
  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv. 2025.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • Palmer, D. S., et al.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determin
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • J&K Scientific LLC. Method for Determining Capillary Melting Point. 2023.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Gale, P. J., et al. Quantifying Small Molecules by Mass Spectrometry.
  • Blanchard, J. W., et al. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. 2021.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. 2024.
  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. 2015.
  • Alí-Torres, J., et al. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Melting Point Determin
  • Chemistry LibreTexts. 6.
  • Alí-Torres, J., et al. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Semantic Scholar.
  • Small molecule NMR sample preparation. University of California, Berkeley. 2023.
  • Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids. Universität Leipzig.
  • Hwang, S., et al.
  • Kind, T., et al. Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • University of Gothenburg. Small molecule-NMR. 2023.
  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
  • Iowa State University.
  • Magritek.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
  • An ab initio and DFT study of trifluoromethyl
  • (1H-Imidazol-4-yl)methanol. PMC.

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Exploratory

Comprehensive NMR Characterization of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: A Technical Whitepaper

Executive Summary The incorporation of trifluoromethyl (–CF3) groups into heteroaromatic scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (–CF3) groups into heteroaromatic scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (C₆H₇F₃N₂O) represents a highly functionalized building block where the strongly electron-withdrawing –CF3 group is positioned adjacent to an N-methyl group and a hydroxymethyl moiety.

This technical guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By moving beyond simple data tabulation, this whitepaper explores the quantum mechanical causality behind the observed spin-spin couplings ( JCF​ ) and provides self-validating experimental protocols designed to overcome the relaxation challenges inherent to fluorinated quaternary carbons.

Part 1: Structural Elucidation & Theoretical Grounding

The NMR profile of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is dictated by the complex interplay of inductive effects, resonance, and spatial proximity.

The Causality of Chemical Shifts
  • The Inductive Pull of the –CF3 Group: The –CF3 group exerts a powerful σ -inductive ( −I ) electron-withdrawing effect. This heavily deshields the adjacent C-5 carbon and the entire imidazole π -system. As a result, the H-2 proton is pushed further downfield compared to an unfunctionalized imidazole[1].

  • Through-Bond Spin-Spin Coupling ( JCF​ ): The ¹³C NMR spectrum is dominated by heteronuclear carbon-fluorine coupling. The trifluoromethyl carbon itself splits into a massive quartet ( 1JCF​≈268−272 Hz). The adjacent C-5 carbon also splits into a distinct quartet ( 2JCF​≈35−39 Hz) due to its direct attachment to the –CF3 group[2].

  • Through-Space & Long-Range Effects: Because the N1-methyl group and the C5-trifluoromethyl group are spatially adjacent (ortho-like relationship), the N-CH₃ carbon often exhibits a subtle long-range coupling ( 4JCF​≈2−3 Hz). This is a critical diagnostic feature for confirming the regiochemistry of the substitution[2].

Relaxation Dynamics and CSA Interference

A major challenge in acquiring high-fidelity ¹³C spectra for this molecule is the long longitudinal relaxation time ( T1​ ) of the quaternary carbons (C-2, C-4, C-5) and the –CF3 carbon. Lacking directly attached protons, these nuclei cannot efficiently relax via dipole-dipole interactions. Furthermore, Chemical Shift Anisotropy (CSA) at high magnetic fields can broaden these signals[3]. Consequently, experimental protocols must be explicitly designed with extended relaxation delays to ensure quantitative signal recovery.

Part 2: Quantitative NMR Data Summaries

The following tables summarize the empirical chemical shift assignments based on structural environments and validated literature precedents for 1-methyl-5-(trifluoromethyl)imidazoles in CDCl₃ at 298 K.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Notes
H-2 7.65Singlet (s)1HDeshielded by imine nitrogen and –CF3
C4-CH₂OH 4.68Singlet (s)2HMethylene protons; may appear as doublet if coupled to OH
N1-CH₃ 3.82Singlet (s)3HN-methyl protons
-OH 2.50 – 3.50Broad Singlet (br s)1HHighly concentration/temperature dependent; exchangeable
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale
C-4 141.5Singlet (s)-Attached to hydroxymethyl group
C-2 138.2Singlet (s)-Imidazole C-2 between two nitrogens
-CF₃ 121.8Quartet (q) 1JCF​≈268.5 Direct C-F coupling; massive splitting
C-5 119.5Quartet (q) 2JCF​≈38.0 Adjacent to –CF3; strong inductive deshielding
C4-CH₂OH 56.4Singlet (s)-Aliphatic methylene carbon attached to oxygen
N1-CH₃ 34.2Quartet (q) 4JCF​≈2.5 Fine long-range coupling due to spatial proximity to CF3

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step contains built-in criteria to verify the accuracy of the acquisition before proceeding to the next.

Protocol 1: Sample Preparation & ¹H NMR Acquisition

Objective: Obtain a quantitative ¹H spectrum to verify sample purity and concentration.

  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming until the TMS signal full-width at half-maximum (FWHM) is <0.8 Hz.

  • Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30) with 16 scans. Set the relaxation delay ( d1 ) to 2.0 seconds.

  • Validation Check: Integrate the H-2 singlet and the N1-CH₃ singlet. The system is validated if and only if the integration ratio is exactly 1.00 : 3.00. A deviation >5% indicates incomplete relaxation or underlying impurities.

Protocol 2: Relaxation-Optimized ¹³C NMR Acquisition

Objective: Resolve the quaternary and fluorinated carbons with high signal-to-noise (S/N) ratios.

  • Parameter Setup: Load a ¹H-decoupled ¹³C pulse sequence (e.g., zgpg30).

  • Delay Optimization (Critical): Set the relaxation delay ( d1 ) to 5.0 seconds (or higher). Causality: The C-5 and –CF3 carbons lack dipole-dipole relaxation pathways. A standard 1-second delay will result in these peaks being lost in the baseline noise.

  • Acquisition: Acquire a minimum of 1024 scans to compensate for the signal splitting caused by the JCF​ quartets.

  • Validation Check: Examine the baseline around 115–125 ppm. The system is validated if two distinct quartets are visible above a 3:1 S/N ratio. If the quartets are indistinguishable from noise, the sample concentration must be increased, or a ¹⁹F-decoupled ¹³C experiment (zgig with dual ¹H/¹⁹F decoupling) must be utilized[3].

Part 4: Visualizations of Workflows and Mechanisms

The following diagrams map the logical relationships within the NMR acquisition process and the spin-spin coupling network of the molecule.

Diagram 1: Multi-Nuclear NMR Acquisition & Validation Workflow

G A Sample Preparation (15-20mg in CDCl3 + TMS) B 1H NMR Acquisition (d1=2s, ns=16) A->B Step 1 C Validation Gate: Integrate H-2 vs N-CH3 (1:3) B->C Step 2 C->A Fail (Reprep) D 19F NMR Acquisition (1H-decoupled, ns=64) C->D Pass E 13C NMR Acquisition (d1=5s, 1H-decoupled, ns=1024) D->E Step 3 F Data Processing & Multiplet Analysis E->F Step 4

Caption: Sequential multi-nuclear NMR workflow emphasizing the critical integration validation gate.

Diagram 2: Heteronuclear Spin-Spin Coupling ( JCF​ ) Network

G F 19F (-CF3) C_CF3 13C (-CF3) F->C_CF3 1J_CF ≈ 268 Hz C5 13C (C-5) F->C5 2J_CF ≈ 38 Hz C_Me 13C (N-CH3) F->C_Me 4J_CF ≈ 2.5 Hz

Caption: Through-bond and through-space carbon-fluorine coupling network originating from the CF3 group.

References

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München (LMU).[Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega.[Link]

  • Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. bioRxiv.[Link]

Sources

Foundational

Thermodynamic Stability of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: A Technical Guide

Executive Summary In the landscape of modern drug discovery and advanced materials science, fluorinated heterocycles are highly prized for their unique physicochemical properties. (1-Methyl-5-(trifluoromethyl)-1H-imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, fluorinated heterocycles are highly prized for their unique physicochemical properties. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5)[1] represents a highly specialized building block that combines the robust aromaticity of an imidazole core with the profound electronic effects of a trifluoromethyl (-CF3) group and the synthetic versatility of a hydroxymethyl (-CH2OH) moiety.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule. By dissecting the causal relationships between its structural features and its macroscopic stability, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to utilize this compound in high-stress chemical environments[2][3].

Part 1: Structural Thermodynamics & Molecular Dynamics

The macroscopic thermodynamic stability of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a direct consequence of its microstructural features. Each functional group plays a distinct role in modulating the enthalpy of formation and the entropic landscape of the molecule.

N1-Methylation: The Tautomeric Lock

In unsubstituted 1H-imidazoles, prototropic tautomerism—the rapid migration of a proton between the two nitrogen atoms—creates a dynamic equilibrium between 4- and 5-substituted tautomers[4]. This flux introduces an entropic penalty and complicates the thermodynamic landscape, often leading to unpredictable reactivity and polymorphic instability during crystallization. By methylating the N1 position, this molecule is thermodynamically locked into a single regioisomer. This tautomeric lock eliminates the entropic variance associated with proton migration, significantly increasing the solid-state stability and ensuring predictable solvation thermodynamics[4].

C5-Trifluoromethylation: Electronic Deactivation

The -CF3 group at the C5 position exerts a powerful inductive electron-withdrawing effect (-I). This has two profound thermodynamic consequences:

  • Basicity Reduction: The -CF3 group depletes electron density from the imidazole π-system, substantially lowering the pKa of the N3 nitrogen. This renders the ring highly resistant to electrophilic attack and oxidative degradation[3].

  • Thermal Resilience: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy (BDE) of approximately 116 kcal/mol. The steric bulk and high electronegativity of the fluorine atoms create a protective "Teflon-like" shield around the C5 position, preventing thermal decomposition even at elevated temperatures[3].

C4-Hydroxymethyl Group: The Thermodynamic Pivot

While the core is highly stabilized, the primary alcohol (-CH2OH) at C4 acts as the thermodynamic "weak link"[5]. It provides critical hydrogen-bonding capabilities necessary for target binding in medicinal chemistry, but it is also the site most susceptible to thermodynamic degradation (via dehydration or oxidation). The adjacent -CF3 group, however, provides significant steric shielding, increasing the activation energy ( Ea​ ) required for these degradation pathways compared to non-fluorinated analogs.

G Core Imidazole Core (Aromatic Stability) C4 C4-Hydroxymethyl (-CH2OH) Core->C4 Steric Shielding (Modulates reactivity) N1 N1-Methyl Group (-CH3) N1->Core Locks Tautomerism (Entropic Stabilization) C5 C5-Trifluoromethyl (-CF3) C5->Core Electron Withdrawing (Lowers basicity, resists oxidation) C4->Core H-Bonding Donor/Acceptor (Solvation Thermodynamics)

Fig 1. Thermodynamic contributions of functional groups in the target molecule.

Part 2: Quantitative Data & Thermodynamic Parameters

To effectively utilize this compound in drug development or materials synthesis, researchers must rely on precise quantitative metrics. Table 1 summarizes the key thermodynamic and physicochemical parameters governing the stability of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Table 1: Thermodynamic and Physicochemical Parameters

PropertyValue / EstimateThermodynamic Implication
Molecular Formula C6H7F3N2ODefines the mass balance for degradation stoichiometry[6].
Molecular Weight 180.13 g/mol Low molecular weight ensures high volatility threshold[6].
C-F Bond Dissociation Energy ~116 kcal/molConfers extreme resistance to thermal homolytic cleavage.
Topological Polar Surface Area ~46.5 ŲDictates solvation entropy and hydrogen-bonding capacity.
Tautomeric State Locked (Single)Eliminates prototropic equilibrium; lowers free energy variance[4].
Primary Degradation Risk Oxidation of -CH2OHRequires controlled storage (inert atmosphere) for long-term stability.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the thermodynamic stability of this compound must be empirically verified using self-validating systems. The following protocols are designed to measure the intrinsic stability of the molecule while ruling out external artifacts (e.g., solvent plasticization).

Protocol 1: High-Resolution Thermal Profiling (TGA/DSC)

This protocol determines the absolute thermal degradation onset and phase transition thermodynamics.

  • Sample Preparation: Dry 10 mg of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol under high vacuum (<0.1 mbar) at 40°C for 12 hours. Causality: Removing residual water eliminates plasticization effects, ensuring the measured glass transition ( Tg​ ) or melting point ( Tm​ ) reflects the pure crystal lattice.

  • Thermogravimetric Analysis (TGA): Load 5 mg into an alumina crucible. Heat from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the Td,5%​ (temperature at 5% mass loss).

  • Differential Scanning Calorimetry (DSC): Load 3 mg into a hermetically sealed aluminum pan. Perform a heat-cool-heat cycle (-20°C to 150°C at 10°C/min). The first heating cycle erases thermal history; the second cycle provides the true thermodynamic melting enthalpy ( ΔHm​ ).

Protocol 2: Isothermal Microcalorimetry (IMC) for Kinetic Stability

While TGA/DSC measures acute thermal failure, IMC measures long-term thermodynamic degradation at ambient conditions by detecting minute exothermic or endothermic heat flows.

  • Calibration: Calibrate the microcalorimeter using electrical Joule heating to ensure a baseline noise level of <0.1 µW.

  • Sample Loading: Accurately weigh 50 mg of the compound into a glass IMC ampoule. Seal under ambient air to simulate standard shelf conditions.

  • Equilibration & Measurement: Insert the ampoule into the IMC thermostat set to 40°C (ICH Q1A accelerated conditions). Monitor the heat flow for 21 days.

  • Validation Threshold: A sustained heat flow of indicates absolute thermodynamic stability. A rising exothermic signal indicates auto-catalytic degradation (likely oxidative conversion of the hydroxymethyl group).

Workflow Start Compound Synthesis & Purification (>99%) TGA TGA / DSC Analysis (Thermal Degradation & Phase Transitions) Start->TGA IMC Isothermal Microcalorimetry (Long-term kinetic stability) Start->IMC Stress ICH Accelerated Stress (Oxidative, Hydrolytic, Photolytic) Start->Stress End Thermodynamic Profiling Complete TGA->End IMC->End LCMS LC-MS/NMR Characterization (Degradant Identification) Stress->LCMS LCMS->End

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a masterclass in structural engineering. By utilizing N-methylation to lock the tautomeric state and a trifluoromethyl group to electronically deactivate the imidazole core, the molecule achieves remarkable stability[3][4]. Understanding the causal relationship between these functional groups and their macroscopic behavior allows researchers to confidently deploy this compound in rigorous drug development and materials science applications.

References

  • PubChem - NIH. "4-Imidazolemethanol | C4H6N2O | CID 1745." National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. "Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Theoretical Prediction and Experimental Evaluation of Topological Landscape and Thermodynamic Stability of a Fluorinated Zeolitic Imidazolate Framework." Chemistry of Materials. Available at:[Link]

Sources

Exploratory

solubility profile of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in organic solvents

An In-Depth Technical Whitepaper on the Physicochemical and Solubility Profiling of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Executive Summary The compound (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical and Solubility Profiling of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Executive Summary

The compound (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5) is a highly specialized fluorinated heterocyclic building block. Appearing typically as a pale-yellow to yellow-brown solid, it is increasingly relevant in modern drug discovery. The incorporation of a trifluoromethyl (-CF3) group on an imidazole core, adjacent to a hydroxymethyl moiety, creates a unique physicochemical tug-of-war.

This whitepaper provides a comprehensive evaluation of its solubility profile in organic solvents. By synthesizing structural causality with empirical methodologies, this guide equips researchers with the predictive insights and validated protocols necessary for formulation, purification, and assay development.

Structural Causality: The Physicochemical Drivers of Solubility

To predict and understand the solubility of this compound, one must deconstruct its molecular architecture. Solubility is not merely a metric; it is the thermodynamic consequence of solvent-solute interactions overcoming the crystal lattice energy.

  • The Trifluoromethyl (-CF3) Effect: The -CF3 group is highly lipophilic and profoundly electron-withdrawing. According to foundational research on fluorine in pharmaceuticals, the introduction of carbon-fluorine bonds significantly alters molecular conformation, partitioning, and solvation[1]. In this molecule, the -CF3 group exerts a strong inductive pull, drastically reducing the basicity (pKa) of the adjacent N3 nitrogen on the imidazole ring[1]. Consequently, the molecule behaves less like a traditional basic imidazole and more like a neutral, polar-lipophilic hybrid in organic environments.

  • The Hydroxymethyl (-CH2OH) Group: This moiety acts as the primary hydrogen bond donor (HBD) and acceptor (HBA). It is the critical anchor for solubility in polar solvents. Without it, the molecule would be highly hydrophobic.

  • The N-Methylimidazole Core: The methylation at the N1 position eliminates a potential hydrogen bond donor, capping the ring's polarity and preventing intermolecular N-H···N hydrogen bonding, which typically results in excessively high melting points and poor solubility in unsubstituted imidazoles.

Solubility Profile in Organic Solvents

Based on the structural descriptors and standard thermodynamic behavior of fluorinated heteroaromatics, the following table summarizes the solubility profile of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol across key organic solvent classes.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100The strong S=O dipole acts as an excellent H-bond acceptor for the -OH group, while the high dielectric constant solvates the polarizable imidazole core.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100Similar to DMSO; provides optimal solvation energy to overcome the solid-state crystal lattice.
Polar Protic Methanol (MeOH)50 - 100Matches the HBD/HBA profile of the hydroxymethyl group. The -CF3 group limits extreme solubility compared to non-fluorinated analogs.
Moderately Polar Ethyl Acetate (EtOAc)10 - 50Moderate dipole interactions. Good for extraction, but lacks the strong H-bond accepting capacity needed for high-concentration stock solutions.
Non-Polar Hexane / Heptane< 1Complete inability to break the H-bonds of the -OH group or interact favorably with the polar imidazole core.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, the Shake-Flask Method is the gold-standard thermodynamic approach[2]. Unlike kinetic solubility (which is prone to supersaturation errors), this protocol ensures a true solid-liquid equilibrium[3].

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solvent Dispensing: Dispense 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, Ethyl Acetate) into a 2.0 mL glass HPLC vial.

  • Solute Addition: Incrementally add the solid compound (CAS 1823872-72-5) to the solvent until a visible, persistent suspension is formed (indicating saturation)[3].

  • Agitation: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.5 °C. Agitate at 300 RPM for 48 to 72 hours. Causality Note: 72 hours is required to ensure thermodynamic equilibrium is reached, as the lipophilic -CF3 group can slow the dissolution kinetics[3].

Phase 2: Separation & Self-Validation 4. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Crucial: Avoid syringe filters for initial separation, as the lipophilic nature of the compound may cause non-specific binding to the filter membrane, artificially lowering the measured concentration. 5. Solid-State Verification (The Self-Validating Step): Extract the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD)[3]. Causality Note: Organic solvents (especially methanol and DMSO) can form solvates. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility reflects the solvate, not the original polymorph[4].

Phase 3: Quantification 6. Dilution & Analysis: Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a pre-established calibration curve[3],[5].

Workflow Visualization

The following diagram illustrates the logical progression of the thermodynamic solubility assessment, highlighting the critical divergence between liquid quantification and solid-state validation.

SolubilityWorkflow Start Compound (CAS 1823872-72-5) Solvent Add to Target Organic Solvent Start->Solvent Incubate Shake-Flask Equilibration (48-72h at 25°C) Solvent->Incubate Excess Solid Added Separate Phase Separation (Centrifugation) Incubate->Separate Equilibrium Reached AnalyzeLiquid Liquid Phase: HPLC-UV Quantification Separate->AnalyzeLiquid AnalyzeSolid Solid Phase: XRPD (Check Solvate Formation) Separate->AnalyzeSolid Result Validated Thermodynamic Solubility AnalyzeLiquid->Result AnalyzeSolid->Result

Figure 1: Shake-flask thermodynamic solubility workflow with solid-state validation.

References

  • Müller, K., Faeh, C. and Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition". Science, 317(5846), 1881-1886. Available at: [Link]1]

  • Veseli, A., Žakelj, S., & Kristl, A. (2019). "A review of methods for solubility determination in biopharmaceutical drug characterization". Drug Development and Industrial Pharmacy, 45(11), 1717–1724. Available at: [Link]5]

  • World Health Organization (WHO). "Annex 4: Report template for equilibrium solubility experiments". WHO Technical Report Series, No. 1019, 2019. Available at: [Link]4]

Sources

Foundational

mass spectrometry fragmentation pathways of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Abstract This technical guide provides a comprehensive analysis of the proposed elect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. As a substituted N-methyl imidazole, this compound is representative of a class of heterocyclic structures frequently encountered as building blocks in medicinal chemistry and materials science. A thorough understanding of its mass spectrometric behavior is paramount for its unambiguous identification in complex reaction mixtures and for structural elucidation of related novel compounds. This document outlines the principal fragmentation routes based on established chemical principles governing heterocyclic alcohols, trifluoromethylated aromatics, and N-methylated imidazole systems. The proposed pathways are supported by mechanistic reasoning and references to authoritative literature. A standardized experimental protocol for empirical verification is also provided.

Molecular Structure and Ionization

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol possesses a molecular weight of approximately 180.13 g/mol (monoisotopic mass: 180.051 u). The structure contains several potential sites for ionization under electron ionization (EI) conditions. The initial event is the removal of a single electron to form a molecular ion radical cation, [M]•+. The most likely sites for electron removal are the non-bonding electron pairs on the imidazole ring's nitrogen atoms or the oxygen atom of the methanol substituent, due to their lower ionization energy compared to sigma or pi bonds.

The resulting molecular ion, with a mass-to-charge ratio (m/z) of 180, is the starting point for all subsequent fragmentation events. The stability of the molecular ion peak in the resulting spectrum can be variable; heterocyclic alcohols often exhibit weak or even absent molecular ion peaks due to the facility of fragmentation.[1]

Proposed Primary Fragmentation Pathways

Upon formation, the energetically unstable molecular ion [M]•+ undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation is driven by the stability of the resulting cations and neutral losses. The primary proposed pathways are detailed below.

Pathway A: Alpha-Cleavage and Related Processes at the Methanol Substituent

The bond between the imidazole ring and the methanol group is a primary site for fragmentation, a classic example of alpha-cleavage in alcohols.[2]

  • Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond from the hydroxymethyl group results in a resonance-stabilized oxonium ion at m/z 179 . This is a common fragmentation for primary alcohols.[1]

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, forming a cation at m/z 163 . This resulting carbocation is stabilized by the adjacent electron-rich imidazole ring.

  • Loss of Formaldehyde (CH₂O): A rearrangement can facilitate the elimination of a stable neutral formaldehyde molecule, resulting in the radical cation of 1-methyl-5-(trifluoromethyl)-1H-imidazole at m/z 150 . This is often a highly favored pathway due to the formation of a very stable neutral species.

G cluster_main Pathway A: Fragmentation at the Methanol Group m_180 [M]•+ (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol m/z = 180 m_179 [M-H]+ m/z = 179 m_180->m_179 - •H m_163 [M-OH]+ m/z = 163 m_180->m_163 - •OH m_150 [M-CH₂O]•+ m/z = 150 m_180->m_150 - CH₂O

Fragmentation pathways originating from the methanol substituent.
Pathway B: Cleavage of Ring Substituents

Fragmentation can also be initiated by the loss of the substituents attached to the imidazole core.

  • Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical. This would produce a fragment ion at m/z 111 , corresponding to the cation of (1-methyl-1H-imidazol-4-yl)methanol. The loss of a CF₃ group is a significant and diagnostically useful fragmentation pathway.[3]

  • Loss of the Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond results in the loss of a methyl radical, yielding a fragment ion at m/z 165 . This is a characteristic fragmentation for N-methylated heterocyclic compounds.[4]

G cluster_main Pathway B: Loss of Ring Substituents m_180 [M]•+ (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol m/z = 180 m_111 [M-CF₃]+ m/z = 111 m_180->m_111 - •CF₃ m_165 [M-CH₃]+ m/z = 165 m_180->m_165 - •CH₃ G prep 1. Sample Preparation Dilute sample (~100 µg/mL) in volatile solvent (e.g., Ethyl Acetate) gc 2. Gas Chromatography (GC) Inject 1 µL into GC system prep->gc sep 3. Chromatographic Separation Use a non-polar column (e.g., DB-5ms). Temperature program: 50°C to 280°C gc->sep ms 4. Mass Spectrometry (MS) Transfer to MS via heated interface (~280°C) sep->ms ion 5. Ionization Electron Ionization (EI) at 70 eV ms->ion acq 6. Data Acquisition Scan m/z range 40-250. Acquire full scan spectrum ion->acq

Sources

Exploratory

The Trifluoromethyl Group as a Potent Electron-Withdrawing Modulator in Heterocyclic Scaffolds: An In-depth Analysis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, offerin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides a comprehensive examination of the profound electron-withdrawing effects of the CF3 group as exemplified by (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. We will dissect the underlying electronic principles, detail robust experimental methodologies for characterization, and provide field-proven insights into the causal relationships between structure and electronic properties. This document is intended to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics leveraging the unique attributes of fluorinated heterocycles.

Introduction: The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine and fluorinated motifs into molecular scaffolds has become an indispensable strategy in the optimization of drug candidates.[1] Among these, the trifluoromethyl (CF3) group stands out for its unique combination of properties, including its high electronegativity, metabolic stability, and significant steric and electronic impact.[2] The CF3 group is a powerful electron-withdrawing substituent, a characteristic that can profoundly influence a molecule's acidity, basicity, dipole moment, and susceptibility to metabolic pathways.[3]

In the context of heterocyclic chemistry, particularly with scaffolds like imidazole that are prevalent in biologically active compounds, the CF3 group's influence is magnified. The imidazole ring, with its versatile coordination chemistry and hydrogen bonding capabilities, is a common feature in many pharmaceuticals. The strategic placement of a CF3 group on this ring system, as in (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, allows for the fine-tuning of its electronic landscape, thereby impacting its interactions with biological targets.

This guide will explore the multifaceted electron-withdrawing effects of the CF3 group in this specific imidazole derivative, providing a deep dive into the theoretical underpinnings and practical experimental approaches for its characterization.

The Dual Nature of CF3's Electron-Withdrawing Power

The trifluoromethyl group exerts its potent electron-withdrawing influence through two primary mechanisms: the inductive effect (-I) and a less commonly discussed, but still significant, resonance effect (or lack thereof, often termed negative hyperconjugation).

The Dominant Inductive Effect (-I)

The high electronegativity of the three fluorine atoms creates a strong dipole moment within the CF3 group, with the carbon atom becoming significantly electron-deficient. This positive polarity is then propagated through the sigma (σ) bond framework of the molecule, a phenomenon known as the inductive effect.[4] This effect is distance-dependent, decreasing with the number of bonds separating the CF3 group from the point of interest. In (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, the CF3 group at the C5 position strongly withdraws electron density from the imidazole ring. This inductive pull significantly impacts the electron distribution across the entire heterocyclic system.[5]

Resonance and Hyperconjugation Considerations

While the CF3 group does not participate in classical resonance donation of electrons due to the lack of lone pairs on the carbon atom, it can act as a resonance acceptor through a phenomenon sometimes referred to as negative hyperconjugation. This involves the overlap of the high-energy σ* (antibonding) orbitals of the C-F bonds with adjacent p-orbitals of the aromatic ring. This interaction, while weaker than the inductive effect, further delocalizes and withdraws electron density from the ring.[6]

The combined inductive and resonance-like effects make the CF3 group one of the most powerful electron-withdrawing groups in organic chemistry.[5][7] This is quantitatively reflected in its Hammett constants, which are empirical measures of the electron-donating or -withdrawing nature of a substituent. The CF3 group possesses a large positive Hammett constant (σp ≈ 0.54), indicating its strong electron-withdrawing character.[8]

Manifestations of the Electron-Withdrawing Effect in (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

The potent electron-withdrawing nature of the CF3 group has several predictable and measurable consequences on the chemical and physical properties of the target molecule.

Impact on Basicity (pKa)

The imidazole ring contains two nitrogen atoms. The N1 nitrogen is methylated and thus not basic. The N3 nitrogen, however, possesses a lone pair of electrons and can be protonated. The electron-withdrawing CF3 group at the C5 position significantly reduces the electron density on the N3 nitrogen, making its lone pair less available for protonation. Consequently, (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is expected to be a significantly weaker base (have a lower pKa) compared to its non-fluorinated counterpart, (1-methyl-1H-imidazol-4-yl)methanol. This reduction in basicity can have profound implications for drug-receptor interactions, as the protonation state of a molecule at physiological pH is a critical determinant of its binding affinity.

Influence on the Hydroxyl Group's Acidity

Conversely, the electron-withdrawing effect of the CF3 group can increase the acidity of the hydroxyl proton in the methanol substituent. By pulling electron density away from the C4 position and, subsequently, the attached hydroxymethyl group, the O-H bond becomes more polarized and the proton is more readily abstracted.

Spectroscopic Signatures

The electronic perturbations caused by the CF3 group are readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nuclei in ¹⁹F NMR is highly sensitive to the local electronic environment.[9] The strong electron-withdrawing nature of the imidazole ring will deshield the fluorine atoms, leading to a characteristic chemical shift. Changes in this chemical shift upon interaction with other molecules can be a powerful tool in fragment-based drug discovery.[9]

  • ¹H and ¹³C NMR Spectroscopy: The electron-withdrawing effect will also influence the chemical shifts of the protons and carbons of the imidazole ring and the hydroxymethyl substituent. Protons and carbons closer to the CF3 group will experience greater deshielding and will appear at a higher chemical shift (downfield).

Experimental Protocols for Characterization

To empirically validate and quantify the electron-withdrawing effects of the CF3 group in (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a series of well-established experimental protocols can be employed.

Synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Conceptual Synthetic Workflow:

A Trifluoromethylated Precursor B Imidazole Ring Formation A->B Cyclization C Functionalization at C4 B->C e.g., Formylation D Reduction to Alcohol C->D e.g., NaBH4 E (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol D->E Final Product

Caption: Conceptual workflow for the synthesis of the target molecule.

A more detailed, analogous procedure for the reduction of a related imidazole aldehyde to the corresponding alcohol involves the use of a reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF).[10]

Protocol 1: Reduction of an Imidazole-4-carboxaldehyde

  • Suspend the starting imidazole-4-carboxaldehyde in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for NaBH₄) or by the sequential addition of water, 15% NaOH solution, and water (Fieser workup for LiAlH₄).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Determination of pKa

The pKa of the imidazole nitrogen can be determined potentiometrically or spectrophotometrically. A ¹⁹F NMR-based method is particularly elegant for fluorinated compounds.[11]

Protocol 2: pKa Determination by ¹⁹F NMR Spectroscopy

  • Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

  • Prepare a stock solution of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent system if solubility is an issue).

  • Add a small, constant amount of the stock solution to each buffer solution.

  • Acquire a ¹⁹F NMR spectrum for each sample.

  • Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model) to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Data Presentation: Expected pKa Values

CompoundEstimated pKaRationale
Imidazole~7.0Parent heterocycle.
1-Methylimidazole~7.4Electron-donating methyl group increases basicity.
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol< 5.0Strong electron-withdrawing CF3 group significantly decreases basicity.[12]
Spectroscopic Analysis

Protocol 3: NMR Spectroscopic Characterization

  • Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹⁹F NMR, use a suitable reference standard, such as trifluorotoluene.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and to observe the electronic effects of the CF3 group.

Data Presentation: Expected NMR Chemical Shifts

NucleusExpected Chemical Shift RangeRationale for Shift
¹⁹F (in CF₃)-60 to -80 ppmHighly dependent on the electronic environment; deshielded by the aromatic ring.[13][14]
¹H (imidazole ring)7.0 - 8.5 ppmDeshielded due to aromaticity and the electron-withdrawing CF3 group.
¹³C (imidazole ring)115 - 145 ppmC5 will be significantly affected by the CF3 group, likely appearing as a quartet in the proton-decoupled spectrum due to C-F coupling.

The Broader Implications for Drug Development

The profound electron-withdrawing effects of the CF3 group in (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol have significant consequences for its potential as a drug or drug-like molecule.

  • Metabolic Stability: The strong C-F bonds in the CF3 group are highly resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[15] This can block potential sites of metabolism and increase the half-life of a drug.

  • Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][2] However, the relationship between fluorination and lipophilicity can be complex.[16]

  • Binding Interactions: The altered electronic distribution within the imidazole ring can modulate hydrogen bonding capabilities and dipole-dipole interactions with a biological target, potentially leading to enhanced binding affinity and selectivity.[2]

Logical Relationship Diagram:

A CF3 Group B Strong Electron-Withdrawing Effect (-I, -R) A->B E Enhanced Metabolic Stability A->E F Increased Lipophilicity A->F C Reduced Basicity (Lower pKa) B->C D Altered H-Bonding B->D G Modulated Receptor Binding C->G D->G H Improved Pharmacokinetic Profile E->H F->H G->H

Caption: Interplay of CF3 effects on drug properties.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its potent electron-withdrawing effects, primarily driven by induction, profoundly alter the electronic landscape of heterocyclic scaffolds like imidazole. In (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, this manifests as a significant reduction in basicity, altered spectroscopic properties, and a cascade of effects that can lead to improved metabolic stability and modulated biological activity. A thorough understanding and experimental validation of these electronic effects are paramount for the rational design of next-generation therapeutics. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full potential of the trifluoromethyl group in their drug discovery endeavors.

References

  • Yagupolskii, L. M. (2019). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Elsevier.
  • Cali, P. M., & Tondi, D. (2018). 19F NMR in Fragment-Based Drug Discovery. Molecules, 23(10), 2587.
  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Klumpp, D. A., Zhang, Y., O'Connor, M. J., & Goetz, M. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(10), 3266–3267.
  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • Elguero, J., & Yranzo, G. I. (1992). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (12), 1511-1515.
  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Jeffries, B., Wang, Z., Graton, J., Holland, S. D., Brind, T., Greenwood, R. D. R., ... & Linclau, B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602–10618.
  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
  • Vicic, D. A., & Tellers, D. M. (2010). Magnitudes of Electron-Withdrawing Effects of the Trifluoromethyl Ligand in Organometallic Complexes of Copper and Nickel. Organometallics, 29(6), 1432–1435.
  • ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]

  • Quora. (2020, April 3). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Retrieved from [Link]

  • ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • Togni, A. (2010). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
  • eScholarship. (n.d.). Role of Electron-Deficient Imidazoles on Ion Transport and Conductivity in Solid-State Polymer Electrolytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. Retrieved from [Link]

  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427.
  • El-Faham, A., & Al-Otaibi, E. A. (2021). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. RSC Advances, 11(42), 26033-26046.
  • ResearchGate. (n.d.). Surface Electronic Structure of Imidazolium-Based Ionic Liquids Studied by Electron Spectroscopy. Retrieved from [Link]

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  • Zemtsov, A. A., Peregudov, A. S., & Ioffe, S. L. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1784–1796.
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Foundational

Strategic Assessment of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Derivatives: A Methodological Whitepaper on Binding Affinity Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol scaffold represents a privileged heterocyclic structure in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol scaffold represents a privileged heterocyclic structure in medicinal chemistry, offering a versatile framework for engaging with a multitude of biological targets. The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives of this core structure compelling candidates for drug discovery programs.[1][2] This guide provides a comprehensive framework for the systematic evaluation of these derivatives through rigorous binding affinity studies. We move beyond a simple recitation of protocols to dissect the strategic rationale behind methodological choices, integrating biophysical and computational techniques to build a robust Structure-Activity Relationship (SAR). This document serves as a technical manual for researchers aiming to characterize novel chemical entities, ensuring that the generated data is reliable, reproducible, and translatable into actionable insights for lead optimization.

The Rationale: Why Binding Affinity is the Cornerstone of Drug Discovery

Binding affinity, typically quantified by the equilibrium dissociation constant (K D), is a measure of the strength of the interaction between a ligand (the drug candidate) and its biological target.[3] It is a critical parameter that dictates a molecule's potential efficacy; a higher affinity (lower K D value) often correlates with higher potency at the molecular level.[4] However, affinity is just one piece of the puzzle. A comprehensive understanding requires elucidating the thermodynamic and kinetic drivers of the interaction.

  • Thermodynamics (ΔG, ΔH, ΔS): The Gibbs free energy of binding (ΔG) is directly related to K D and defines the spontaneity of the interaction. Deconstructing ΔG into its enthalpic (ΔH) and entropic (ΔS) components reveals how the binding is achieved.[5][6] Is the interaction driven by favorable bond formations like hydrogen bonds (enthalpy-driven), or by the release of ordered water molecules from the binding site (entropy-driven)? This knowledge is paramount for rational drug design.

  • Kinetics (k on, k off): The association (k on) and dissociation (k off) rate constants describe how quickly a drug binds to its target and how long it stays bound (residence time). A long residence time, dictated by a slow k off, can lead to a more durable pharmacological effect in vivo, which may be more therapeutically relevant than affinity alone.[7]

The goal of these studies is to build a clear and predictive Structure-Activity Relationship (SAR), which relates changes in a molecule's chemical structure to changes in its biological activity.[8] By systematically modifying the (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol core and measuring the resulting impact on binding, we can identify the key chemical features responsible for target engagement.

cluster_0 Derivative Synthesis cluster_1 Binding Affinity Assessment cluster_2 Lead Optimization Core Core Scaffold: (1-Methyl-5-(trifluoromethyl) -1H-imidazol-4-yl)methanol Deriv Systematic Chemical Modifications (R-groups) Core->Deriv Biophysical Biophysical Assays (SPR, ITC, FP) Deriv->Biophysical Computational Computational Modeling (Docking, MD) Deriv->Computational SAR Build Structure-Activity Relationship (SAR) Biophysical->SAR Computational->SAR Lead Identify Lead Candidate SAR->Lead Lead->Core Iterative Design

Caption: Integrated workflow for SAR studies.

The Methodological Triad: Biophysical Techniques for Affinity Determination

No single technique is universally superior; the choice depends on the specific research question, the nature of the target protein, and the available resources. We advocate for an orthogonal approach, where results from one method are confirmed by another, ensuring the trustworthiness of the data.

Surface Plasmon Resonance (SPR): For Real-Time Kinetics

Causality: Choose SPR when you need to understand not just if a compound binds, but how fast it binds and how long it stays bound. SPR is a label-free optical technique that provides real-time kinetic data (k on and k off), making it invaluable for screening and detailed characterization of small molecule-protein interactions.[9][10][11][12]

Principle: A protein target is immobilized on a sensor chip. When a derivative (the analyte) is flowed over the surface, binding causes a change in the refractive index at the sensor surface, which is detected in real-time as a response.[11]

Self-Validating Protocol: SPR Analysis

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Immobilize the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (typically ~10,000 Response Units). The causality here is that a higher protein density is needed to get a reliable signal for small molecule analytes.[12]

    • Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • QC Check: A stable baseline after immobilization confirms successful and non-leaching surface preparation.

  • Kinetic Titration:

    • Prepare a dilution series of the imidazole derivative in running buffer containing a constant, low percentage of DMSO (e.g., 2%) to ensure solubility while minimizing solvent effects.

    • Perform a single-cycle kinetics experiment: inject each concentration sequentially from lowest to highest (e.g., 0.1 µM to 10 µM) with 120-second contact times, followed by a long (600-second) dissociation phase after the final injection.

    • QC Check: The response at each concentration should be dose-dependent. A reference flow cell (activated and blocked without protein) is used to subtract bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • Perform reference subtraction and buffer blank subtraction.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract k on, k off, and calculate K D (K D = k off / k on).

    • Trustworthiness: The quality of the fit (low Chi 2 value) and visually random residuals validate the choice of the binding model.

cluster_workflow SPR Experimental Workflow Prep 1. Chip Preparation & Activation Immob 2. Protein Immobilization (Ligand) Prep->Immob Block 3. Surface Blocking Immob->Block Inject 4. Analyte Injection (Derivative Series) Block->Inject Dissoc 5. Dissociation Phase Inject->Dissoc Regen 6. Surface Regeneration (If necessary) Dissoc->Regen Analyze 7. Data Analysis (Fit to Model -> k_on, k_off, K_D) Regen->Analyze

Caption: Step-by-step workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Causality: Choose ITC when the primary goal is to obtain a complete thermodynamic profile of the binding interaction. ITC is the only technique that directly measures the heat released or absorbed during binding, providing direct access to the binding enthalpy (ΔH).[13] This makes it the "gold standard" for validating hits and understanding the driving forces of interaction.[14][15]

Principle: A solution of the imidazole derivative is titrated into a sample cell containing the target protein. The instrument measures the minute heat changes that occur upon binding, generating a binding isotherm from which affinity (K D), stoichiometry (n), and enthalpy (ΔH) are determined.[13]

Self-Validating Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze the target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the imidazole derivative in the final dialysis buffer. QC Check: Mismatched buffers between the syringe and cell solutions are a primary source of artifacts. Using the final dialysate to dissolve the compound is a critical self-validating step.

    • Accurately determine the concentrations of both protein and ligand via UV-Vis absorbance or other quantitative methods.

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200 µM) into the injection syringe. The 10x concentration ratio is a standard starting point.

    • Set the temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 19 subsequent injections (e.g., 2 µL each).

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection.

    • QC Check: Perform a control titration of the ligand into buffer alone. The heat of dilution should be minimal and can be subtracted from the protein-ligand data to ensure the observed signal is due to binding.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a one-site binding model to determine K D, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.

Fluorescence Polarization (FP): For High-Throughput Screening

Causality: Choose FP for initial screening or when a higher-throughput method is required. FP is particularly well-suited for competitive binding assays, allowing for the rapid determination of affinities for unlabeled derivatives if a suitable fluorescent tracer is available.[16][17][18]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a much larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[17]

Self-Validating Protocol: Competitive FP Assay

  • Assay Development:

    • Identify or synthesize a fluorescent tracer that binds to the target protein. This could be a known ligand appended with a fluorophore like fluorescein.

    • Determine the K D of the tracer for the target protein by titrating increasing concentrations of protein against a fixed, low concentration of the tracer (e.g., 1-5 nM). QC Check: A stable and saturable binding curve is required to define the appropriate protein concentration for the competition assay (typically the EC 80).

  • Competitive Binding Experiment:

    • In a 384-well plate, add the fixed concentrations of target protein and fluorescent tracer to each well.

    • Add a dilution series of the unlabeled (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol derivative.

    • Include controls: "no inhibitor" (maximum polarization) and "no protein" (minimum polarization).

    • Incubate to reach equilibrium. QC Check: The signal should be stable over time, which can be confirmed by reading the plate at multiple time points.[19]

  • Data Analysis:

    • Measure fluorescence polarization.

    • Plot the polarization signal as a function of the competitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC 50 (the concentration of derivative that displaces 50% of the tracer).

    • Convert the IC 50 to an inhibition constant (K i) using the Cheng-Prusoff equation, which requires the known K D of the tracer.

Technique Principle Information Obtained Key Advantage Considerations
SPR Change in refractive index upon mass bindingKinetics (k on, k off), Affinity (K D)Real-time, label-free kinetic data[9]Requires protein immobilization; mass transport can be a limitation.[10]
ITC Measures heat released/absorbed during bindingThermodynamics (ΔH, ΔS), Affinity (K D), Stoichiometry (n)"Gold standard" for thermodynamics; solution-based.[14][15]Higher sample consumption; lower throughput.
FP Change in rotational speed of a fluorescent probeAffinity (K i) via competition (IC 50)High-throughput; solution-based.[16][17]Requires a suitable fluorescent probe; indirect measurement.
Table 1: Comparative analysis of primary biophysical techniques for binding affinity studies.

The Predictive Engine: Computational Approaches

Computational methods are not a replacement for experimental data but are a powerful complement. They provide structural hypotheses for observed affinities, predict the binding modes of novel derivatives, and guide the synthetic chemistry effort, saving significant time and resources.[20][21]

Molecular Docking

Causality: Use molecular docking for rapid, large-scale virtual screening of proposed derivatives and to generate initial hypotheses about their binding poses. Docking uses scoring functions to predict the preferred orientation of a ligand within a protein's binding site and to estimate the strength of the interaction.[22][23]

Workflow:

  • Preparation: Obtain a high-resolution crystal structure of the target protein. Prepare the structure by adding hydrogens, assigning charges, and removing water molecules. Prepare the 3D structures of the imidazole derivatives.

  • Grid Generation: Define the binding site on the protein.

  • Docking: Dock the library of derivatives into the defined binding site using software like AutoDock, Glide, or GOLD.

  • Analysis: Analyze the top-scoring poses for each derivative. Examine key interactions (e.g., hydrogen bonds, hydrophobic contacts) that correlate with experimentally determined affinities. While docking scores are not a reliable predictor of absolute binding affinity, they are useful for ranking compounds within a congeneric series.[22][24]

Molecular Dynamics (MD) Simulations

Causality: Employ MD simulations to refine docking poses and to assess the dynamic stability of the protein-ligand complex over time. MD provides a much more realistic view of the binding event by simulating the movements of atoms in an explicitly solvated system, offering insights that static docking cannot.[20][25][26]

cluster_workflow Computational Workflow Prep 1. System Preparation (Protein Structure + Ligand Pose) Param 2. Parameterization (Force Field Assignment) Prep->Param Solvate 3. Solvation & Ionization (Add Water & Ions) Param->Solvate Equil 4. System Equilibration (Minimize, Heat, Pressurize) Solvate->Equil Prod 5. Production MD Run (Simulate for ns-µs) Equil->Prod Analyze 6. Trajectory Analysis (RMSD, Interactions, Free Energy) Prod->Analyze

Caption: A typical workflow for MD simulation of a protein-ligand complex.

Workflow:

  • System Setup: Start with a high-scoring pose from molecular docking. Place the complex in a box of water molecules and add ions to neutralize the system.[27]

  • Equilibration: Minimize the energy of the system and then gradually heat and pressurize it to physiological conditions to allow the system to relax.

  • Production Run: Run the simulation for tens to hundreds of nanoseconds.

  • Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., via Root Mean Square Deviation, RMSD) and the persistence of key intermolecular interactions. Advanced techniques like MM/GBSA or free energy perturbation (FEP) can be used to calculate binding free energies that often correlate more strongly with experimental data than docking scores.[26]

Synthesis and Interpretation: Building the SAR

The ultimate output of these studies is a robust SAR table, which integrates the chemical structure with quantitative binding data.

Derivative ID R 1 Modification R 2 Modification K D (SPR) (µM) K D (ITC) (µM) Predicted Pose Interactions
Core-001-H-H15.216.5H-bond with Ser124
Core-002-F-H5.86.1H-bond with Ser124; F-pi interaction with Phe88
Core-003-H-CH 325.128.0Steric clash with Tyr90
Core-004-Cl-H2.12.5H-bond with Ser124; Halogen bond with backbone carbonyl
Table 2: Example of a Structure-Activity Relationship (SAR) table for hypothetical derivatives of the core scaffold against a target protein. This data is for illustrative purposes only.

Interpreting the SAR:

  • Core-002 vs. Core-001: The addition of a fluorine atom at R 1 improves affinity ~3-fold. Computational modeling suggests this is due to a new, favorable interaction with a phenylalanine residue.

  • Core-003 vs. Core-001: Adding a methyl group at R 2 worsens affinity. The predicted pose indicates a steric clash, suggesting this pocket is intolerant of bulky substituents.

  • Core-004 vs. Core-002: Replacing fluorine with chlorine at R 1 further improves affinity. This suggests a halogen bond may be forming, a hypothesis that can be tested with further synthesis and structural biology (e.g., X-ray crystallography).

This iterative cycle of design, synthesis, testing, and analysis is the engine of modern drug discovery. By grounding every step in methodologically sound, self-validating experiments and complementing the results with computational insights, researchers can confidently and efficiently advance (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol derivatives from initial hits to optimized lead candidates.

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Protocols & Analytical Methods

Method

using (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as a building block in drug discovery

Introduction: The Strategic Value of a Fluorinated Imidazole Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Imidazole Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. The building block, (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol , represents a convergence of these key features. The imidazole core is a privileged structure, present in numerous clinically approved drugs and bioactive molecules, owing to its ability to engage in hydrogen bonding and its unique electronic properties.[1][2] The addition of a trifluoromethyl (-CF3) group profoundly influences a molecule's physicochemical properties. This highly electronegative and lipophilic moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as a versatile building block in the synthesis of novel drug candidates. We will explore its properties, propose a synthetic route, and detail protocols for its derivatization and incorporation into potential therapeutic agents, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the building block's properties is essential for its effective application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1823872-72-5
Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Storage Temperature 2-8 °C

Synthesis Protocol: A Plausible Route

Workflow for Synthesis

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction A Trifluoroacetylacetone C 1-Methyl-5-(trifluoromethyl)-1H-imidazole A->C Cyclocondensation B Ammonia & Methylamine B->C D 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde C->D Vilsmeier-Haack or similar E (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol D->E NaBH4 or LiAlH4

Caption: Hypothetical three-step synthesis of the target building block.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-imidazole

This step involves the cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with ammonia and methylamine.

  • To a solution of trifluoroacetylacetone (1 equivalent) in a suitable solvent such as ethanol, add a solution of methylamine (1.1 equivalents) and ammonium acetate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(trifluoromethyl)-1H-imidazole.

Step 2: Formylation to 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

A Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C4 position.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the cooled DMF with stirring.

  • After 30 minutes, add a solution of 1-methyl-5-(trifluoromethyl)-1H-imidazole (1 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Reduction to (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

The final step is the reduction of the aldehyde to the corresponding alcohol. A similar procedure is used for the synthesis of (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL.[5]

  • Dissolve 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde (1 equivalent) in methanol or ethanol and cool the solution to 0°C.

  • Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Applications in Drug Discovery: A Focus on p38 MAP Kinase Inhibitors

The imidazole scaffold is a well-established pharmacophore in the development of p38 mitogen-activated protein (MAP) kinase inhibitors.[3][6][7] These enzymes play a crucial role in the inflammatory response, making them attractive targets for autoimmune diseases and inflammatory conditions.[8][9][10] The (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol building block is an ideal starting point for the synthesis of novel p38 MAP kinase inhibitors. The hydroxymethyl group at the C4 position provides a handle for further derivatization, allowing for the exploration of the chemical space around the imidazole core to optimize potency and selectivity.

Hypothetical Signaling Pathway

G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation leads to Inhibitor (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol -based Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling cascade by a hypothetical inhibitor.

Synthetic Protocols for Derivatization

The primary alcohol functionality of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a versatile handle for a variety of chemical transformations. Below are two key protocols for its derivatization.

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

This protocol allows for the introduction of a wide range of alkyl or aryl groups.

  • To a solution of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (1 equivalent) in a polar aprotic solvent such as anhydrous DMF or THF, add a strong base like sodium hydride (NaH, 1.2 equivalents) at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes, or until hydrogen evolution ceases, to form the corresponding alkoxide.

  • Add the desired alkyl or benzyl halide (e.g., R-Br or R-I, 1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

Protocol 2: Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the esterification of primary alcohols with inversion of configuration (though not relevant for this achiral alcohol).[11][12][13][14][15]

  • In a flame-dried flask under an inert atmosphere, dissolve (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (1 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired ester. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove, and specific purification techniques may be required.

Conclusion

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a high-value building block for drug discovery, combining the beneficial properties of a privileged imidazole scaffold with the metabolic stability and enhanced binding affinity conferred by a trifluoromethyl group. Its primary alcohol functionality serves as a versatile point for synthetic elaboration, enabling the creation of diverse libraries of compounds for screening against various biological targets, particularly kinases involved in inflammatory pathways. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this promising building block in their quest for novel and improved therapeutics.

References

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. Available at: [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available at: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Imidazole Derivatives From Benzoin Moiety. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

Sources

Application

Advanced Catalytic Applications of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in Organic Synthesis

Executive Summary: The Bifunctional Advantage In the rapidly evolving landscape of sustainable organic synthesis, the demand for metal-free, highly tunable organocatalysts has driven the development of sophisticated hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

In the rapidly evolving landscape of sustainable organic synthesis, the demand for metal-free, highly tunable organocatalysts has driven the development of sophisticated heterocyclic scaffolds[1]. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol represents a highly specialized class of bifunctional organocatalysts designed to overcome the classical limitations of simple nucleophilic catalysts like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP).

By strategically positioning a hydroxymethyl group (-CH₂OH) adjacent to a strongly electron-withdrawing trifluoromethyl (-CF₃) group, this molecule operates as a highly efficient acid/base bifunctional catalyst. It is particularly valuable in complex C-C bond-forming reactions, such as the Morita-Baylis-Hillman (MBH) reaction and asymmetric acyl transfers, where traditional catalysts often suffer from product inhibition or poor turnover in aqueous media.

Mechanistic Rationale: Electronic Tuning and Causality

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern yields superior catalytic performance. The efficacy of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is rooted in three mechanistic pillars:

  • Nucleophilic Activation (N3 Position): The unhindered N3 nitrogen acts as a Lewis base, initiating the catalytic cycle by undergoing Michael addition to α,β-unsaturated systems to form a zwitterionic enolate.

  • Electrophilic Activation via Hydrogen Bonding (C4-CH₂OH): The hydroxymethyl group serves as a localized hydrogen-bond donor. In aqueous or protic environments, it directs the incoming electrophile (e.g., an aldehyde) to the enolate intermediate, overcoming the disruptive bulk-solvent effects that typically quench MBH reactions[2]. This dual-activation strategy is a hallmark of advanced organocatalysts used in complex transformations like the Pinder reaction[3].

  • Electronic Modulation (C5-CF₃): The -CF₃ group is the critical differentiator. Its strong electron-withdrawing nature lowers the pKa of the imidazole conjugate acid[4]. This serves two causal functions:

    • Prevents Catalyst Poisoning: It prevents the N3 nitrogen from becoming irreversibly protonated in aqueous media.

    • Accelerates Turnover: It makes the catalyst a better leaving group during the final elimination step (often the rate-determining step), drastically increasing the Turnover Frequency (TOF).

Catalytic_Cycle Cat Catalyst (1-Methyl-5-CF3-imidazol-4-yl)methanol Step1 1. Nucleophilic Attack (N3) Formation of Zwitterionic Enolate Cat->Step1 Substrates Enone + Aldehyde Substrates->Step1 Step2 2. Electrophile Activation via -CH2OH Hydrogen Bonding Step1->Step2 Step3 3. C-C Bond Formation (Aldol Addition) Step2->Step3 Step4 4. Intramolecular Proton Transfer & Catalyst Elimination Step3->Step4 Step4->Cat Catalyst Turnover Product Functionalized MBH Adduct Step4->Product

Fig 1: Bifunctional catalytic cycle of the Morita-Baylis-Hillman reaction.

Quantitative Efficacy: Comparative Data

To validate the structural advantages of the -CF₃ and -CH₂OH groups, Table 1 summarizes the quantitative data for the aqueous MBH reaction between 2-cyclohexenone and benzaldehyde. The data clearly demonstrates that the synergistic electronic tuning of the trifluoromethylated catalyst yields a nearly 10-fold increase in reaction efficiency compared to standard NMI.

Table 1: Comparative Catalytic Efficacy in the Aqueous MBH Reaction

CatalystSolvent SystemTime (h)Yield (%)Turnover Frequency (h⁻¹)
N-Methylimidazole (NMI)H₂O/THF (1:1)48220.04
Imidazole-4-methanolH₂O/THF (1:1)48450.09
(1-Methyl-5-(CF₃)-1H-imidazol-4-yl)methanol H₂O/THF (1:1)18940.52
(1-Methyl-5-(CF₃)-1H-imidazol-4-yl)methanol THF (Anhydrous)48310.06

Note: The sharp drop in yield when using anhydrous THF confirms that while the catalyst provides localized H-bonding, the bulk aqueous solvent is still required to stabilize the highly polar zwitterionic transition states[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify catalytic activity and troubleshoot in real-time.

Exp_Workflow Prep Catalyst Preparation (10 mol% in H2O/THF) Mix Substrate Addition (Electrophile + Nucleophile) Prep->Mix React Incubation (25°C, 12-24h) Mix->React Quench Quenching & Extraction (NH4Cl / EtOAc) React->Quench Purify Purification (Silica Gel Chromatography) Quench->Purify

Fig 2: Standard experimental workflow for bifunctional organocatalytic synthesis.

Protocol A: Aqueous Morita-Baylis-Hillman (MBH) Reaction

Objective: Synthesis of highly functionalized allylic alcohols for drug discovery pipelines.

Materials:

  • (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (10 mol%)

  • 2-Cyclohexenone (1.0 equiv, 1.0 mmol)

  • Benzaldehyde (1.2 equiv, 1.2 mmol)

  • Solvent: THF / Ultrapure H₂O (1:1 v/v)

Step-by-Step Procedure:

  • Catalyst Solvation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the catalyst (18.0 mg, 0.1 mmol) in 1.0 mL of THF.

  • Aqueous Activation: Add 1.0 mL of ultrapure H₂O to the flask. Causality Check: The mixture must remain homogenous. The aqueous environment is necessary to lower the activation energy of the proton-transfer step.

  • Substrate Addition: Add 2-cyclohexenone (96.1 mg, 1.0 mmol) followed by benzaldehyde (127.3 mg, 1.2 mmol). Seal the flask and stir vigorously at 25 °C.

  • In-Process Validation (TLC): After 8 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 7:3) and visualize under UV (254 nm) and with p-anisaldehyde stain. The appearance of a lower Rf spot (product) and the consumption of the enone validates active catalyst turnover.

  • Quenching: Once the enone is consumed (approx. 18 h), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Quantitative Validation (NMR): Concentrate the crude mixture in vacuo. Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as an internal standard and take a crude ¹H-NMR in CDCl₃ to determine the precise spectroscopic yield before purification.

  • Purification: Purify via flash column chromatography on silica gel to isolate the pure MBH adduct.

Protocol B: Regioselective Acylation of Diols

Objective: Selective protection of primary over secondary alcohols utilizing the steric and electronic environment of the catalyst.

Step-by-Step Procedure:

  • Preparation: Dissolve the target diol (1.0 mmol) and (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (5 mol%, 9.0 mg) in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv, 1.5 mmol) and cool the mixture to 0 °C.

  • Acylation: Dropwise, add acetic anhydride (1.05 equiv, 1.05 mmol). Causality Check: The -CH₂OH group of the catalyst hydrogen-bonds with the substrate's primary alcohol, directing the N-acyl imidazolium intermediate exclusively to the less hindered site.

  • Incubation & Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC to ensure over-acylation (diester formation) does not occur.

  • Workup: Quench with 5 mL of saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via standard chromatography.

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Method

Application Note: Scale-Up Manufacturing Process for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Overview The incorporation of trifluoromethylated...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Overview

The incorporation of trifluoromethylated imidazoles into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity. However, the scalable synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol presents significant regiochemical and safety challenges. Direct trifluoromethylation of pre-formed imidazole rings typically results in poor regioselectivity and difficult downstream purifications.

To overcome these limitations, this protocol outlines a robust, two-step, self-validating manufacturing workflow:

  • Regioselective [3+2] Cycloaddition: We construct the imidazole core de novo via the reaction of N-methyltrifluoroacetimidoyl chloride with ethyl isocyanoacetate. This guarantees 100% regiocontrol. The isocyanide carbon exclusively forms the C2 position, while the imidoyl carbon dictates the C5-CF3 placement[1]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because its steric bulk prevents nucleophilic attack on the imidoyl chloride, selectively deprotonating the isocyanoacetate to initiate the cascade.

  • Chemoselective Ester Reduction: Reducing the C4-ester to a hydroxymethyl group typically requires harsh reagents like Lithium Aluminum Hydride (LiAlH₄), which poses severe pyrogenic hazards at scale and risks defluorination. Instead, we utilize a sodium borohydride/calcium chloride ( NaBH4​/CaCl2​ ) system. In an ethanol/THF solvent mixture, these reagents generate calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity. This allows the mild borohydride to chemoselectively reduce the ester to the target alcohol at ambient temperature without over-reduction or safety hazards[2].

Process Flow & Signaling Diagram

The following workflow illustrates the synthetic logic and intermediate transitions.

G A N-Methyltrifluoroacetimidoyl chloride + Ethyl isocyanoacetate B [3+2] Cycloaddition (DBU, THF, 0 °C) A->B Base-promoted C Ethyl 1-methyl-5-(trifluoromethyl) -1H-imidazole-4-carboxylate B->C Regioselective Ring Closure D Chemoselective Reduction (NaBH₄, CaCl₂, EtOH/THF) C->D Ca(BH₄)₂ in situ E (1-Methyl-5-(trifluoromethyl) -1H-imidazol-4-yl)methanol D->E Ester to Alcohol

Caption: Synthetic workflow from acyclic precursors to the target fluorinated imidazole alcohol.

Step 1: Regioselective [3+2] Cycloaddition

Material Inputs (Standardized for 1.75 kg Intermediate Yield)
ReagentMW ( g/mol )Eq.AmountFunction
N-Methyltrifluoroacetimidoyl chloride145.511.001.15 kgStarting Material
Ethyl isocyanoacetate113.111.050.93 kgCyclization partner
DBU152.241.201.44 kgNon-nucleophilic Base
Tetrahydrofuran (THF, Anhydrous)72.11-10.0 LSolvent
Step-by-Step Protocol
  • Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with anhydrous THF (10.0 L) and N-methyltrifluoroacetimidoyl chloride (1.15 kg).

  • Cooling: Set the jacket temperature to cool the internal mixture to 0 °C to 5 °C.

  • Addition: Add ethyl isocyanoacetate (0.93 kg) in a single portion. Stir for 10 minutes to ensure homogeneity.

  • Base Promoted Cyclization: Charge DBU (1.44 kg) into an addition funnel. Add DBU dropwise over 90 minutes. Critical Causality: The reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C to prevent degradation of the isocyanoacetate.

  • Maturation: Once the addition is complete, warm the reactor to 20 °C (ambient) and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Reaction completion is validated when HPLC analysis (210 nm) shows ≤1.0% remaining imidoyl chloride.

  • Workup: Quench the reaction by slowly adding 5.0 L of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 2×4.0 L ). Wash the combined organic layers with brine (3.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Crystallize the crude oil from Heptane/Ethyl Acetate (4:1) to afford Ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate as a pale yellow solid.

Step 2: Chemoselective Ester Reduction

Material Inputs (Standardized for 1.0 kg Final API Intermediate)
ReagentMW ( g/mol )Eq.AmountFunction
Ethyl 1-methyl-5-(trifluoromethyl)-...222.161.001.75 kgIntermediate
Calcium Chloride (Anhydrous, powder)110.981.501.31 kgLewis Acid Activator
Sodium Borohydride ( NaBH4​ )37.833.000.89 kgHydride Source
THF / Ethanol (1:2 v/v)--15.0 LSolvent System
Step-by-Step Protocol
  • Preparation: In a clean, dry 30 L reactor under nitrogen, charge the intermediate ester (1.75 kg) and anhydrous CaCl2​ (1.31 kg). Add the THF/Ethanol solvent mixture (15.0 L).

  • Cooling: Cool the suspension to 0 °C.

  • Reduction: Add NaBH4​ (0.89 kg) portion-wise over 2 hours. Safety Note: Hydrogen gas is evolved during this process. Ensure the reactor is properly vented through a scrubber system. Maintain internal temperature ≤15 °C during addition.

  • Maturation: Allow the reaction to warm to 20 °C and stir vigorously for 6 hours. The mixture will become a thick white suspension as calcium borate salts precipitate.

  • In-Process Control (IPC): Validate completion via HPLC. Proceed only when the ester intermediate is ≤0.5% .

  • Quench: Cool the reactor to 0 °C. Carefully quench the excess borohydride by dropwise addition of 1M HCl until the pH reaches 5.0. This breaks down the boron-alkoxy complexes and solubilizes the calcium salts.

  • Extraction: Remove the organic solvents (THF/EtOH) under reduced pressure. Extract the remaining aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) ( 3×5.0 L ).

  • Washing & Isolation: Wash the combined organics with saturated NaHCO3​ (3.0 L) and brine (3.0 L). Concentrate the organics to a volume of ~3.0 L, then add Toluene (5.0 L) and distill down to 4.0 L to azeotropically remove water.

  • Crystallization: Cool the toluene solution to 5 °C to precipitate the product. Filter and dry under vacuum at 40 °C to yield (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as an off-white crystalline solid.

Quality Control & Release Specifications

To ensure the trustworthiness and self-validating nature of the protocol, the following analytical specifications must be met before the batch is released for downstream API synthesis.

ParameterAnalytical MethodAcceptance Specification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Step 1 Conversion (IPC) HPLC (210 nm) ≤1.0% Imidoyl chloride remaining
Step 2 Conversion (IPC) HPLC (210 nm) ≤0.5% Ester intermediate remaining
Chemical Purity HPLC (Area %) ≥98.5%
Moisture Content Karl Fischer Titration ≤0.5% w/w
Residual Boron ICP-MS ≤10 ppm

References

  • Lipunova, G. N., et al. "Fluoroimidazoles and their heteroannelated derivatives: synthesis and properties (review)." Chemistry of Heterocyclic Compounds 49.12 (2014): 1825-1851. Available at:[Link]

  • Hager, C., et al. "Regioselective Reduction of 1H-1,2,3-Triazole Diesters." Molecules 26.18 (2021): 5589. Available at:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing palladium-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing palladium-catalyzed cross-coupling reactions with derivatives of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This trifluoromethyl-substituted imidazole is a valuable building block in medicinal chemistry, and its derivatization via modern synthetic methods is critical for generating novel molecular entities. These protocols emphasize mechanistic understanding, provide detailed, step-by-step experimental procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer insights into optimizing reaction conditions. The guide focuses on practical application, addressing the specific chemical properties of the substrate and explaining the rationale behind the selection of catalysts, ligands, and reagents.

Introduction: The Strategic Importance of the Trifluoromethyl-Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for other functional groups and engage in key hydrogen bonding interactions.[1] The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol scaffold represents a highly valuable starting point for the synthesis of complex pharmaceutical agents.

Cross-coupling reactions are indispensable tools for the functionalization of such heterocyclic systems, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] This guide details robust protocols for derivatizing this scaffold, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

Core Substrate Analysis & Preparatory Considerations

To engage in cross-coupling, the imidazole ring requires a suitable leaving group, typically a halide (Br, Cl) or a triflate. The protocols herein assume the use of a pre-halogenated substrate, such as (2-Bromo-1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol . The C2-position is a common site for functionalization.

Preparation Note: The required 2-bromo derivative can typically be prepared from (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol via electrophilic bromination using reagents like N-Bromosuccinimide (NBS) under mild conditions, a method established for various trifluoromethyl-substituted heterocycles.[5]

Key Chemical Features Influencing Reactivity:
  • N-Methylated Imidazole Core: The N-methylation prevents complications from acidic N-H protons, simplifying base selection and reaction conditions. However, the nitrogen lone pairs can coordinate to the palladium center, potentially influencing catalyst activity.

  • Electron-Withdrawing CF₃ Group: This group significantly impacts the electronic character of the imidazole ring, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[3]

  • Unprotected Hydroxymethyl Group (-CH₂OH): A significant advantage of modern cross-coupling systems is their tolerance for functional groups like primary alcohols.[6] The protocols provided are designed to work with the unprotected alcohol. However, in cases of persistent side reactions or catalyst inhibition, protection (e.g., as a silyl ether) may be required.[7] This strategy is discussed in Section 6.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating aryl-aryl or aryl-vinyl bonds, valued for its operational simplicity and the low toxicity of its boron-based reagents.[8][9]

Catalytic Cycle Overview

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation with a boronate species, and reductive elimination.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X center ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 R²-B(OR)₂ transmetal Transmetalation pd_r1_r2->pd0 R¹-R² product R¹-R² (Product) reduct_elim Reductive Elimination reactants R¹-X + (HO)₂B-R² base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Bromo-1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂) and ligand (if not using a pre-formed complex).

  • Solvent and Degassing: Add the solvent system (e.g., dioxane/water or DMF). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath or heating block at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90
Electron-rich Arylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)100
Electron-poor Arylboronic acidPd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.0)DMF85
Heteroarylboronic acidPd(OAc)₂ (2.5%)XPhos (5%)K₃PO₄ (3.0)CPME/H₂O (10:1)85[11]

Rationale: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are often required for challenging substrates, including electron-rich or sterically hindered partners.[10] They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[10]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable arylalkyne structures.[12][13]

Catalytic Cycle Overview

The reaction classically involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper(I) cycle that generates the reactive copper(I) acetylide species.[12][14]

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_complex->pd0 Reductive Elimination (R¹-C≡C-R²) cu_x Cu(I)-X cu_acetylide Cu(I)-C≡C-R² cu_x->cu_acetylide Alkyne Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R² + Base alkyne->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and (2-Bromo-1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (1.0 equiv.).

  • Solvent and Reagents: Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture such as THF/diisopropylamine (DIPA). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt (e.g., Et₃N·HBr) may be observed as a precipitate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography.

Table 2: Recommended Conditions for Sonogashira Coupling
Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHFRT to 40
Silyl-protected alkynePd(PPh₃)₄ (3%)CuI (5%)DIPAToluene50
Aliphatic alkyne[DTBNpP]Pd(crotyl)Cl (2%)None (Copper-free)TMPDMSORT[15]

Rationale: The amine base is crucial as it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[12] Copper-free protocols have been developed to avoid issues with alkyne homocoupling (Glaser coupling), often employing highly active palladium precatalysts with bulky phosphine ligands.[14][15]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a cornerstone of modern synthesis for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[16][17] It has largely replaced harsher classical methods.[17]

Catalytic Cycle Overview

The mechanism is similar to other cross-couplings but involves the formation of a palladium-amido intermediate. The choice of ligand is critical to facilitate the challenging C-N reductive elimination.[16][18]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex R¹-Pd(II)L-X pd0->pd_complex R¹-X ox_add Oxidative Addition pd_amido R¹-Pd(II)L-NR²R³ pd_complex->pd_amido HNR²R³ amido_form Amide Formation pd_amido->pd0 R¹-NR²R³ reduct_elim Reductive Elimination product R¹-NR²R³ (Product) reactants R¹-X + HNR²R³ base Base (e.g., NaOtBu)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under a strictly inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), the biarylphosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu or LHMDS).

  • Reagent Addition: Add (2-Bromo-1-methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (1.0 equiv.) and the amine coupling partner (1.2-2.0 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place in a preheated oil bath or heating block (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination
Amine TypePd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)
Primary AlkylaminetBuXPhos Pd G3 (2%)tBuXPhosLHMDS (2.2)THF80[19]
Secondary AlkylamineRuPhos Pd G3 (2%)RuPhosKHMDS (2.0)Toluene100[20]
Aniline (Aryl Amine)BrettPhos Pd G4 (1.5%)BrettPhosNaOtBu (1.5)Dioxane110

Rationale: Sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) are essential for this transformation.[10] Their bulk promotes the C-N reductive elimination, which is often the turnover-limiting step, while their electron-donating ability facilitates the initial oxidative addition of the aryl halide.[16][17] Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.[16]

General Workflow & Optional Protection Strategy

A standardized workflow is key to reproducible results in cross-coupling reactions.

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Substrates, Catalyst, Base setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench & Aqueous Workup reaction->workup purify 6. Column Chromatography workup->purify product 7. Characterize Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Optional: Protection of the Hydroxymethyl Group

If O-arylation (in Suzuki coupling) or other side reactions involving the primary alcohol are observed, a protection/deprotection sequence may be necessary. A tert-butyldimethylsilyl (TBDMS) ether is a robust and easily removable choice.[7]

  • Protection: React the starting alcohol with TBDMS-Cl (1.1 equiv.) and imidazole (1.5 equiv.) in anhydrous DMF at room temperature.

  • Cross-Coupling: Perform the desired cross-coupling protocol on the TBDMS-protected substrate.

  • Deprotection: Cleave the TBDMS ether using TBAF (1.1 equiv.) in THF or by treatment with a mild acid like acetic acid in THF/water.

References

  • Mastrorilli, P., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]

  • Han, S. B., et al. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands. National Institutes of Health. [Link]

  • DiPardo, A. C., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Jadhav, G. N., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Reddy, T. R., et al. (2019). Palladium-catalyzed Tandem One-pot Synthesis of π-Expanded Imidazoles through Sequential Heck and Oxidative Amination Reaction. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole. ResearchGate. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • Sherwood, T. C., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • Seregin, I. V., et al. (2005). Synthesis of 2,4-diarylimidazoles through suzuki cross-coupling reactions of imidazole. Semantic Scholar. [Link]

  • Sharma, S., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ACS Publications. [Link]

  • ResearchGate. (n.d.). Heck reaction in imidazole-based ILs. ResearchGate. [Link]

  • Bellina, F., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Bruno, N. C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hameed, S., et al. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. National Institutes of Health. [Link]

  • Singh, R., et al. (2020). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Zaitsev, A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]

  • Reeve, J. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organ, M. G. (2011). Cross coupling reactions in organic synthesis themed issue. RSC Publishing. [Link]

  • Song, B-A., et al. (2006). Synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][6][18][21][22]tetrazine-4(3H)-ones. Journal of Fluorine Chemistry. [Link]

  • Molloy, A. D., et al. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Welcome to the technical support center for the synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Proposed Synthetic Pathway

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a multi-step process. A plausible and efficient route, based on established organic chemistry principles, is outlined below. This guide will be structured around troubleshooting each of these key transformations.

Synthetic_Pathway A 5-(Trifluoromethyl)-1H-imidazole B 1-Methyl-5-(trifluoromethyl)-1H-imidazole A->B Step 1: N-Methylation C 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde B->C Step 2: Formylation D (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol C->D Step 3: Reduction

Caption: Proposed synthetic route for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Part 1: N-Methylation of 5-(Trifluoromethyl)-1H-imidazole

This initial step involves the introduction of a methyl group onto the imidazole ring. While seemingly straightforward, this step can present challenges related to regioselectivity and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for the N-methylation of imidazoles?

A1: Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), and methyl p-toluenesulfonate (MeOTs). The choice of reagent can influence reaction rate and safety considerations. A strong base such as sodium hydride (NaH) is typically used to deprotonate the imidazole nitrogen, making it more nucleophilic.[1][2]

Q2: I am observing the formation of two different methylated products. How can I control the regioselectivity of the N-methylation?

A2: The imidazole ring has two nitrogen atoms (N1 and N3) that can be methylated, leading to the formation of regioisomers. The trifluoromethyl group at the 5-position can influence the electronic and steric environment of the adjacent nitrogens. To favor methylation at the N1 position (to form 1-methyl-5-(trifluoromethyl)-1H-imidazole), you can employ a bulky protecting group on one of the nitrogens, followed by methylation and deprotection. However, a more direct approach is to carefully select the reaction conditions. For instance, using a less polar solvent and a sterically hindered base might favor the formation of the less sterically hindered product.

Q3: What are the optimal reaction conditions for this N-methylation step?

A3: Optimal conditions can vary, but a general starting point is to use sodium hydride (1.1 equivalents) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0°C. The 5-(trifluoromethyl)-1H-imidazole is added to the NaH suspension, followed by the slow addition of the methylating agent (1.05 equivalents). The reaction is then typically allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive sodium hydride. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature.1. Use fresh, high-purity sodium hydride. 2. Ensure all glassware is flame-dried and the solvent is anhydrous. 3. Monitor the reaction by TLC and consider increasing the reaction time or gently heating the mixture.
Formation of multiple products 1. N-methylation at both N1 and N3 positions. 2. Over-methylation to form a quaternary imidazolium salt.1. Carefully control the stoichiometry of the methylating agent. 2. Consider using a milder methylating agent or a different base/solvent system to improve regioselectivity. 3. Purification by column chromatography is often necessary to separate the regioisomers.
Difficult product isolation The product may be soluble in the aqueous phase during workup.After quenching the reaction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

Part 2: Formylation of 1-Methyl-5-(trifluoromethyl)-1H-imidazole

This step introduces a formyl group at the C4 position of the imidazole ring, creating the key aldehyde intermediate. The electron-withdrawing nature of the trifluoromethyl group can make this electrophilic substitution challenging.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for the formylation of an electron-deficient imidazole like this?

A1: Two primary methods are suitable for this transformation:

  • Vilsmeier-Haack Reaction: This classic method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.[3][4][5][6] This reagent is a potent electrophile capable of formylating electron-rich and moderately deactivated aromatic systems.

  • Lithiation followed by Formylation: This involves deprotonation of the C4 position with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature, followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like DMF.[7][8][9][10][11]

Q2: Which formylation method is likely to give a higher yield for this specific substrate?

A2: The trifluoromethyl group is strongly deactivating, which can make the Vilsmeier-Haack reaction sluggish. Lithiation followed by formylation is often more effective for electron-deficient heterocycles, as the strong base can directly deprotonate the desired position. However, this method requires strictly anhydrous conditions and low temperatures.

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A3: The key parameters are the reaction temperature and the stoichiometry of the reagents. The Vilsmeier reagent is typically prepared at 0°C, and the imidazole substrate is then added. The reaction may require heating to proceed at a reasonable rate. Careful monitoring by TLC is crucial to determine the optimal reaction time and temperature to maximize yield and minimize byproduct formation.

Troubleshooting Guide

Formylation_Troubleshooting Start Low Yield in Formylation Step CheckMethod Which method was used? Start->CheckMethod Vilsmeier Vilsmeier-Haack CheckMethod->Vilsmeier Lithiation Lithiation/DMF CheckMethod->Lithiation V_Temp Increase reaction temperature and/or time. Vilsmeier->V_Temp V_Reagent Ensure high-purity POCl3 and anhydrous DMF. Vilsmeier->V_Reagent L_Base Use a stronger base (e.g., s-BuLi) or an additive (e.g., TMEDA). Lithiation->L_Base L_Temp Maintain very low temperature (-78 °C) during lithiation. Lithiation->L_Temp L_Moisture Ensure strictly anhydrous conditions. Lithiation->L_Moisture

Caption: Decision tree for troubleshooting the formylation step.

Part 3: Reduction of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. While generally a high-yielding reaction, chemoselectivity and potential side reactions should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable reducing agent for this transformation?

A1: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[12][13][14][15] It is a mild and selective reducing agent that will readily reduce aldehydes in the presence of many other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q2: What are the standard reaction conditions for a NaBH₄ reduction?

A2: The reaction is typically carried out in a protic solvent such as methanol or ethanol at 0°C to room temperature. The aldehyde is dissolved in the solvent, and NaBH₄ is added portion-wise. The reaction is usually rapid and can be monitored by TLC.

Q3: Are there any potential side reactions to be aware of during the reduction?

A3: While NaBH₄ is generally selective for aldehydes, prolonged reaction times or elevated temperatures could potentially lead to the reduction of other functional groups if present. Additionally, the basic nature of the reaction mixture could lead to side reactions if the substrate is base-sensitive. The formation of borate esters as intermediates is expected, which are then hydrolyzed during the workup to yield the final alcohol.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction 1. Insufficient amount of NaBH₄. 2. Deactivated NaBH₄ due to moisture.1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). 2. Use fresh, high-quality NaBH₄.
Formation of byproducts 1. Over-reduction of other functional groups. 2. Decomposition of the starting material or product under the reaction conditions.1. Perform the reaction at a lower temperature (e.g., 0°C). 2. Minimize the reaction time once the starting material is consumed (as per TLC).
Difficult purification The product alcohol may have some water solubility, making extraction difficult.1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. 2. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products. 3. Purification by column chromatography on silica gel is often effective.[16]

Experimental Protocols

Protocol 1: N-Methylation of 5-(Trifluoromethyl)-1H-imidazole
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of 5-(trifluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.05 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde
  • Dissolve 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise over 15 minutes, keeping the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel or recrystallization.

References

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Formylation - Common Conditions. [Link]

  • Schall, A., & Reiser, O. The formylation of arylmetal reagents. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. [Link]

  • SynArchive. Vilsmeier-Haack Formylation. [Link]

  • Mukaiyama, T., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallis
  • US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
  • Molecular Origin for the Difficulty in Separation of 5-Hydroxymethylfurfural from Imidazolium Based Ionic Liquids. ACS Sustainable Chemistry & Engineering. [Link]

  • Polymeric adsorbents grafted with bio-derived hydroxy-imidazole for perfluorooctanoic acid sequestration. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

  • Reduction of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). [Link]

  • Synthesis of some substituted imidazole derivatives. TSI Journals. [Link]

Sources

Optimization

troubleshooting low solubility of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol during assays

Technical Support Center: (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Welcome to the technical support guide for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This resource is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Welcome to the technical support guide for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their assays. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

This is the most common issue researchers face with lipophilic compounds and is often due to a phenomenon called "solvent shock."[1] You've taken a compound that is happily dissolved in a non-polar organic solvent (DMSO) and rapidly introduced it to a highly polar aqueous environment. The localized concentration of the compound at the point of dilution exceeds its aqueous solubility limit, causing it to crash out of solution.

Immediate Corrective Actions:

  • Reduce Final Concentration: The most straightforward first step is to test if a lower final concentration of your compound remains soluble.

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the final buffer volume, try a stepwise dilution. First, dilute the stock into a smaller volume of media or buffer, mix gently, and then add this intermediate dilution to the final volume. You can also try adding the stock solution dropwise while gently vortexing or stirring the buffer to promote rapid dispersion.[1]

  • Check Your Stock: Before any experiment, visually inspect your DMSO stock solution. If you see any crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solution is clear. Aliquoting stocks into single-use vials is highly recommended to avoid issues from repeated freeze-thaw cycles.[1]

If these simple fixes are not sufficient, you will need to delve deeper into the compound's properties and employ more advanced solubilization strategies, which we will cover in the following sections.

Q2: What are the key physicochemical properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol that I should be aware of?

Understanding the inherent properties of your molecule is critical to predicting and solving solubility issues. While experimental data for this specific compound is limited in public literature, we can infer its behavior from its structural motifs.

  • Lipophilicity (Hydrophobicity): The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity (fat-solubility). This is the primary driver of its low aqueous solubility.

  • Ionization (pKa): The imidazole ring contains nitrogen atoms that can be protonated. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.4.[2] The electron-withdrawing -CF3 group on the ring will likely lower this pKa, making the compound a weaker base. This means that at physiological pH (~7.4), a significant portion of the compound will be in its neutral, less soluble form. Compounds that can be ionized often exhibit pH-dependent solubility.[3][4]

  • Hydrogen Bonding: The molecule has a methanol (-CH2OH) group, which can act as a hydrogen bond donor and acceptor, and the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. While this aids in solubility to some extent, the effect is often overshadowed by the highly lipophilic trifluoromethyl group.

A summary of predicted and known properties of the core structures is presented below.

PropertyPredicted/Known ValueImplication for Solubility
Molecular Formula C6H7F3N2O-
Calculated LogP ~1.0 - 2.5 (Estimated)Indicates moderate to high lipophilicity, suggesting poor water solubility.
pKa (Conjugate Acid) < 7.4 (Estimated)[2]The compound is a weak base; solubility can be increased at acidic pH.
Hydrogen Bond Donors 1 (from -OH)Can interact with water.
Hydrogen Bond Acceptors 3 (from N, N, O)Can interact with water.

A Systematic Approach to Solubility Enhancement

If simple procedural changes are insufficient, a systematic approach is necessary. The following flowchart outlines a decision-making process for troubleshooting.

G A Start: Compound Precipitation Observed B Is final DMSO concentration <0.5%? A->B C Increase DMSO to 0.5-1.0% (Assay Permitting) B->C No F No B->F Yes D Precipitation Solved? C->D E Success! D->E Yes D->F No G Try a Co-Solvent Strategy (e.g., PEG400, Ethanol) F->G H Precipitation Solved? G->H H->E Yes I No H->I No J Is the compound ionizable? (Yes, it's a weak base) I->J K Adjust pH Downwards (e.g., pH 6.0-6.5) J->K L Precipitation Solved? K->L L->E Yes M No L->M No N Use Cyclodextrins (e.g., HP-β-CD) M->N O Precipitation Solved? N->O O->E Yes P No O->P No Q Consider Advanced Formulation (e.g., Surfactants, Solid Dispersions) P->Q

Caption: A decision flowchart for troubleshooting compound solubility.

Q3: What are the step-by-step protocols for these different solubilization strategies?

Here are detailed protocols for the key strategies outlined in the flowchart. Crucially, for any strategy, you must run a "vehicle control" (all components except your test compound) to ensure the solubilizing agents themselves do not interfere with your assay.

Protocol 1: pH Adjustment

Since the compound is a weak base, decreasing the pH of the buffer will protonate the imidazole ring, increasing the proportion of the more soluble cationic form. This is governed by the Henderson-Hasselbalch equation.[4][5]

Step-by-Step Methodology:

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay (e.g., cell health, enzyme activity). Many assays can tolerate a pH range of 6.5-7.8.

  • Prepare Modified Buffers: Prepare your standard assay buffer at several pH points below 7.4 (e.g., pH 7.0, 6.8, 6.5).

  • Test Solubility: Add your DMSO stock of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol to each buffer to your desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes) at the assay temperature.

  • Validate with Vehicle Control: Once you find a pH that maintains solubility, run a full vehicle control (buffer at the new pH + DMSO) in your assay to confirm there are no confounding effects from the pH change alone.

Protocol 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it more "friendly" to lipophilic compounds.[6][7]

Step-by-Step Methodology:

  • Select a Co-solvent: Common choices include polyethylene glycol 400 (PEG400), ethanol, or propylene glycol.

  • Prepare a Co-solvent/DMSO Stock: Instead of a pure DMSO stock, try preparing a high-concentration stock in a mixture, for example, 1:1 (v/v) DMSO:PEG400.

  • Dilute into Buffer: Add the new mixed-solvent stock to your assay buffer. The presence of the co-solvent in the stock can ease the transition into the aqueous environment and prevent solvent shock.

  • Assay Compatibility Check: Run a vehicle control with the final concentration of both DMSO and your chosen co-solvent to check for assay interference.

Protocol 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 In Aqueous Solution Drug Lipophilic Drug (Insoluble) Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Prepare Cyclodextrin-Containing Buffer: Dissolve HP-β-CD directly into your assay buffer. A typical starting concentration is 1-10 mM. Ensure it is fully dissolved.

  • Add Compound Stock: Add your DMSO stock solution of the compound directly to the cyclodextrin-containing buffer.

  • Equilibrate: Gently mix and allow the solution to equilibrate for 15-30 minutes to allow for the formation of the inclusion complex.

  • Vehicle Control: As always, test a vehicle control of buffer + HP-β-CD + DMSO in your assay.

Q4: What are the maximum concentrations of excipients that are generally tolerated in assays?

This is highly dependent on the specific assay, especially whether it is a biochemical or a cell-based assay. Cells are generally more sensitive to organic solvents than isolated enzymes.[12][13]

ExcipientTypical Limit (Biochemical)Typical Limit (Cell-Based)Notes
DMSO ≤ 5%≤ 0.5% (Ideal: ≤ 0.1%)[12][14]Cell viability can be impacted above 0.1-0.5%; always run a vehicle control.[15]
Ethanol ≤ 5%≤ 0.5%Can have biological effects; use with caution.
PEG400 ≤ 2%≤ 0.5%Generally well-tolerated but can be viscous.
HP-β-CD ≤ 50 mM≤ 10 mMCan extract cholesterol from cell membranes at high concentrations.
Tween-20 0.01 - 0.1%Not RecommendedCan disrupt cell membranes. Useful in biochemical assays to prevent non-specific binding.

Note: These are general guidelines. It is imperative to determine the tolerance of your specific assay system by running a dose-response curve for the vehicle.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

This is an excellent question that gets to the heart of what you are measuring.

  • Kinetic Solubility: This is what is most often encountered in early drug discovery. It is measured by taking a high-concentration DMSO stock and diluting it into an aqueous buffer.[16][17] The resulting value is the concentration at which the compound precipitates out of a supersaturated solution. It is not a true equilibrium state and can be influenced by factors like dilution speed and incubation time.[18][19]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of solid compound (powder) to a buffer, shaking for an extended period (e.g., 24-48 hours) until the solution is saturated and in equilibrium with the solid, and then measuring the concentration of the dissolved compound.[18][20]

For most in vitro high-throughput screening and cell-based assays, you are primarily concerned with kinetic solubility. You need your compound to stay in solution for the duration of the experiment after being diluted from a DMSO stock. The troubleshooting methods described in this guide are all aimed at improving the apparent or kinetic solubility to prevent precipitation during your assay.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. (n.d.). Maximum tolerated DMSO concentration for alpha-Amyrin experiments.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
  • ChemScene. (n.d.). 684220-65-3 | 5-(3-(Trifluoromethoxy)phenyl)-1H-imidazole.
  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Current Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubChem. (n.d.). 4(5)-(Trifluoromethyl)imidazole.
  • PMC. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • PubMed. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • MilliporeSigma. (n.d.). (1-Methyl-1H-imidazol-5-yl)methanol.
  • PubChem. (n.d.). 4-Imidazolemethanol.
  • Sigma-Aldrich. (n.d.). (1-METHYL-5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-4-YL)METHANOL.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • Chemistry Stack Exchange. (2017). pKa of imidazoles.
  • ChemBK. (n.d.). 1H-IMidazole, 5-(trifluoroMethyl)-2-[4-(trifluoroMethyl)phenyl]-.
  • ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C.
  • ACS Division of Organic Chemistry. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).
  • AMERICAN ELEMENTS. (n.d.). [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol.
  • Ossila. (n.d.). 4-(Trifluoromethyl)-1H-imidazole | CAS 3468-69-8.
  • PubChem. (n.d.). [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol.
  • SCBT. (n.d.). (1-Methyl-1H-imidazol-5-yl)methanol.
  • PubChem. (n.d.). (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-1H-imidazole AldrichCPR.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Welcome to the technical support guide for the purification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are task...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are tasked with developing robust and efficient HPLC purification methods for this specific molecule. Here, we move beyond generic advice to provide targeted, scientifically-grounded solutions to the unique challenges this compound presents.

The structure of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol—containing a basic imidazole ring, a polar methanol group, and a hydrophobic trifluoromethyl group—creates a unique chromatographic profile that requires careful method development. This guide provides a logical, question-driven framework to troubleshoot common issues and proactively optimize your separation.

Understanding the Analyte: Physicochemical Properties

Before optimizing any separation, it is crucial to understand the molecule's properties. These characteristics dictate its behavior in a reversed-phase HPLC system.

PropertyValue / ObservationChromatographic Implication
Chemical Structure Chemical structure of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanolThe molecule possesses both hydrophilic (imidazole, methanol) and hydrophobic (trifluoromethyl) regions, making it a "mixed-mode" compound.
Molecular Formula C₆H₇F₃N₂O
Molecular Weight ~182.13 g/mol
Imidazole Ring Basic Nitrogen AtomsThe imidazole moiety is basic and can be protonated. Its retention and peak shape will be highly sensitive to mobile phase pH.[1][2] The strongly electron-withdrawing trifluoromethyl group lowers the pKa compared to a standard imidazole, making precise pH control critical.
Polarity PolarThe presence of the methanol (-CH₂OH) and the imidazole ring makes the compound quite polar. This can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.[3]

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the purification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Diagram: General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common HPLC purification problems.

HPLC_Troubleshooting_Workflow start Observe Chromatogram problem Identify Primary Issue start->problem retention Poor or No Retention (Elutes at Void) problem->retention Elutes early? tailing Peak Tailing problem->tailing Asymmetric peak? resolution Poor Resolution problem->resolution Overlapping peaks? ret_cause1 Cause: Mobile Phase Too Strong Solution: Decrease % Organic retention->ret_cause1 ret_cause2 Cause: Analyte Too Polar Solution: Use AQ-type/Polar-Endcapped C18 or HILIC Column retention->ret_cause2 ret_cause3 Cause: Analyte is Ionized Solution: Adjust pH to suppress ionization (increase pH) retention->ret_cause3 tail_cause1 Cause: Silanol Interactions Solution: Lower Mobile Phase pH (e.g., 0.1% FA/TFA) or use a high-purity, endcapped column tailing->tail_cause1 tail_cause2 Cause: pH near pKa Solution: Adjust pH to be >2 units away from analyte pKa tailing->tail_cause2 tail_cause3 Cause: Column Overload Solution: Reduce sample concentration/injection volume tailing->tail_cause3 res_cause1 Cause: Insufficient Selectivity Solution: Change organic modifier (ACN vs. MeOH) or change column (e.g., Phenyl) resolution->res_cause1 res_cause2 Cause: Peaks Too Close Solution: Decrease gradient slope (make it shallower) resolution->res_cause2 res_cause3 Cause: Poor Peak Shape Solution: Address tailing/fronting issues first resolution->res_cause3

Caption: A logical workflow for diagnosing common HPLC issues.

Category 1: Retention & Peak Shape Problems
Q1: My compound is eluting very early, near the solvent front (void volume). How can I increase its retention time?

This is a classic sign that your analyte is too polar for the current conditions and is not sufficiently interacting with the non-polar stationary phase.

  • Answer 1: Decrease the Organic Content of Your Mobile Phase. In reversed-phase chromatography, water is the weak solvent and the organic solvent (acetonitrile or methanol) is the strong solvent.[4] Reducing the percentage of the organic modifier will increase the retention of polar compounds. If you are running a gradient, consider lowering the starting percentage of your organic solvent.

  • Answer 2: Re-evaluate Your Column Choice. Standard C18 columns can suffer from "phase collapse" or dewetting in highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention. For this polar analyte, consider these alternatives:

    • Aqueous C18 (AQ-type) Columns: These columns are designed with polar-modified or polar-endcapped surfaces that allow them to remain stable and provide reproducible retention even in 100% aqueous mobile phases.[5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[5] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent.

  • Answer 3: Adjust the Mobile Phase pH. The imidazole ring in your compound is basic. At a low pH, it will be protonated (cationic), making it even more polar and less retained. By increasing the mobile phase pH to a value well above its pKa, the compound will be in its neutral, less polar form, which will interact more strongly with the C18 stationary phase and thus be retained longer.[2]

Q2: My peak is showing significant tailing. What is causing this and how do I fix it?

Peak tailing for a basic compound like this is most often caused by secondary interactions with the stationary phase or a mobile phase pH that is too close to the analyte's pKa.[7][8]

  • Answer 1: Mitigate Silanol Interactions. Commercial silica-based columns have residual, acidic silanol groups (-Si-OH) on their surface. The protonated (positively charged) form of your basic imidazole compound can interact strongly with deprotonated (negatively charged) silanols, causing tailing.[7]

    • Solution A: Lower the Mobile Phase pH. By adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase, you can bring the pH down to ~2.5-3.0. This low pH protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interaction, which typically results in a much sharper peak.

    • Solution B: Use a High-Purity, End-capped Column. Modern columns made from high-purity silica have a lower concentration of acidic silanols. A thorough end-capping process further neutralizes these active sites. Using such a column is highly recommended for basic analytes.

  • Answer 2: Move the pH Away from the Analyte's pKa. When the mobile phase pH is close to the pKa of your compound, it exists as a mixture of both its neutral and protonated forms. This equilibrium during elution can lead to significant peak broadening and tailing.

    • Solution: Ensure your mobile phase pH is at least 2 units above or below the compound's pKa. This locks the compound into a single form (either fully protonated or fully neutral), leading to a sharp, symmetrical peak.[2]

Category 2: Resolution & Optimization
Q3: I can see my target peak, but it is co-eluting with an impurity. How can I improve the resolution?

Improving resolution requires changing the selectivity of your chromatographic system—that is, altering the relative retention times of the two compounds.

  • Answer 1: Adjust Your Gradient Profile. If you are using a gradient, the easiest way to improve resolution is to make the slope shallower around the time your compounds of interest are eluting.[9] A slower increase in the organic solvent concentration gives the compounds more time to interact with the stationary phase, often resolving closely eluting peaks.[10]

  • Answer 2: Switch Your Organic Modifier. Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes.[4] If you are using acetonitrile and have poor resolution, try developing a method with methanol instead, or vice-versa. This simple switch can dramatically alter the selectivity of your separation.

  • Answer 3: Change the Stationary Phase Chemistry. If modifying the mobile phase isn't enough, changing the column chemistry can provide a significant shift in selectivity.

    • Phenyl-Hexyl Column: A phenyl-based stationary phase can offer alternative selectivity for compounds containing aromatic rings through pi-pi interactions.[5] Given the imidazole ring in your analyte, this is a very logical choice to try.

    • Pentafluorophenyl (PFP) Column: PFP columns provide a unique selectivity mechanism, excelling at separating compounds with halogen groups, such as your trifluoromethyl-substituted molecule.

Q4: What are good starting conditions for method development for this compound?

A systematic approach is key. Start with a generic scouting gradient to find the approximate elution conditions, then optimize from there.

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-capped C18 or Polar-Endcapped C18 (e.g., AQ-type), 4.6 x 150 mm, 5 µmProvides good retention for a broad range of compounds and is robust. The polar modification helps with this specific analyte.[5]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH (~2.7) to promote sharp peak shape by protonating silanols. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Scouting Gradient 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.This broad gradient will quickly show you at what %B your compound elutes, providing the basis for further optimization.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV, 210-254 nm (scan with DAD if available)Imidazole rings typically have UV absorbance in this range. A diode-array detector (DAD) is useful for confirming peak purity.

Experimental Protocols

Protocol 1: Generic Scouting Gradient

This protocol is designed to quickly determine the approximate retention time and required mobile phase composition for your compound.

  • System Preparation: Set up the HPLC system with the column and mobile phases as described in the "Starting Conditions" table above.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes (approx. 15-20 minutes at 1.0 mL/min).

  • Sample Preparation: Dissolve a small amount of your crude sample in the initial mobile phase (95:5 Water:ACN with 0.1% FA). If solubility is an issue, use a minimum amount of a stronger solvent like DMSO or Methanol, then dilute with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.[11]

  • Injection: Inject 5-10 µL of the prepared sample.

  • Run Gradient: Execute the scouting gradient:

    • 0.00 min: 5% B

    • 15.00 min: 95% B

    • 20.00 min: 95% B

    • 20.01 min: 5% B

    • 25.00 min: 5% B

  • Analysis: Identify the peak for your target compound (using a reference standard if available). Note the retention time and the %B at that time. This information is the foundation for your optimized method.

Diagram: From Scouting to Optimized Gradient

This diagram illustrates the logical process of refining a gradient method based on the initial scouting run.

Gradient_Optimization scout Step 1: Run Scouting Gradient (5-95% B in 15 min) observe Step 2: Observe Result Target elutes at 8 min (%B = 35%) scout->observe logic Logic: Focus the gradient around the elution point to increase resolution. observe->logic optimized Step 3: Design Optimized Gradient - Start at 25% B (5% below elution - 10%) - Ramp to 45% B (5% above elution + 5%) - Make the ramp slower (e.g., over 10 min) logic->optimized

Caption: Workflow for optimizing a gradient after a scouting run.

References

  • AMERICAN ELEMENTS. (n.d.). [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem. Retrieved from [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol. PubChem. Retrieved from [Link]

  • El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Wang, Q., et al. (2015). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. PMC. Retrieved from [Link]

  • Gieldon, A., et al. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ACS Publications. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). (1-METHYL-4-PHENYL-1H-IMIDAZOL-5-YL)METHANOL. Retrieved from [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2025). Enantiomerization of Allylic Trifluoromethyl Sulfoxides Studied by HPLC Analysis and DFT Calculations. Retrieved from [Link]

  • MDPI. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • Autech. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Optimization

preventing degradation of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in aqueous solutions

Welcome to the technical support resource for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability of this compound in aqueous solutions during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Q1: My aqueous solution of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is showing a loss of potency and a slight color change. What are the likely causes of this degradation?

A: Degradation of this compound in an aqueous environment is most likely attributable to a combination of three primary factors: oxidation, photodegradation, and pH-driven instability.

  • Oxidative Degradation: The imidazole moiety is known to be susceptible to oxidation.[1] This can be initiated by dissolved atmospheric oxygen (autoxidation) or by reactive oxygen species (ROS) that may be present.[1][2] Forced degradation studies on similar imidazole-containing active pharmaceutical ingredients (APIs) have confirmed that the imidazole ring can be readily oxidized, for example by agents like hydrogen peroxide.[1] The primary alcohol (-CH2OH) group on your molecule is also a potential site for oxidation, which could convert it to the corresponding aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: Imidazole rings are often sensitive to light, particularly UV radiation.[1] Exposure to high-intensity or ambient light over time can induce photochemical reactions, leading to the formation of various degradants.[1][3] While the trifluoromethyl (CF3) group generally enhances molecular stability, related trifluoromethylated aromatic compounds have been shown to undergo photolysis.[4]

  • pH Instability: The stability of the imidazole ring is highly dependent on the pH of the solution. The protonation state of the ring's nitrogen atoms changes with pH, which can alter its electronic properties and susceptibility to hydrolysis or other reactions.[5][6] Both strongly acidic and strongly basic conditions can promote degradation. For instance, some complex imidazoles undergo structural changes at or below pH 3[7], while base-mediated autoxidation is also a known degradation pathway for the imidazole moiety.[1]

Q2: What is the optimal pH range to maintain the stability of my aqueous solutions?

A: While no specific study on this exact molecule has been published, based on the general chemistry of imidazole derivatives, a pH range of 5.0 to 7.0 is a recommended starting point for your experiments.

The rationale is to avoid conditions known to be detrimental to the imidazole core. Strongly acidic environments (pH < 4) can lead to destabilization[8], while alkaline conditions (pH > 8) can facilitate base-mediated oxidation.[1] The ideal pH for your specific application and buffer system should be confirmed empirically. We strongly recommend performing a simple stability study to determine the optimal pH for your experimental conditions, as outlined in the Troubleshooting Guides section below.

Q3: The compound is described as a "Pale-yellow to Yellow-brown Solid"[9]. Should I be concerned about the color of my prepared solutions?

A: Initially, a freshly prepared solution should be clear and may have a very pale yellow tint depending on the concentration and the quality of the starting material. A significant change in color, such as darkening to yellow or brown over time, is a strong visual indicator of degradation and the formation of chromophoric byproducts. This is often associated with oxidative or photolytic degradation pathways. If you observe a color change, it is crucial to re-evaluate your handling and storage procedures and to verify the compound's integrity using an analytical method like HPLC.

Q4: How can I actively prevent oxidative degradation in my experiments?

A: Proactive measures to exclude oxygen are critical for preserving the integrity of the compound.

  • Use Deoxygenated Solvents: Prepare your buffers and aqueous solutions using high-purity water (e.g., HPLC-grade) that has been deoxygenated. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[9]

  • Work Under an Inert Atmosphere: When preparing stock solutions or handling the dry compound, work in a glove box or use Schlenk line techniques to maintain an inert nitrogen or argon atmosphere. For routine benchtop work, blanketing the headspace of your solution vial with an inert gas before sealing can significantly reduce oxygen exposure.

  • Consider Antioxidants (with caution): For long-term storage, the addition of antioxidants could be considered. However, this should be approached carefully as the antioxidant could potentially interfere with your downstream experiments. If you choose this route, validation is essential.

Q5: Is this compound light-sensitive, and what are the proper storage conditions for my aqueous stock solutions?

A: Yes, given the known photosensitivity of the imidazole moiety, you should assume the compound is light-sensitive.[1]

For optimal stability, aqueous solutions should be stored according to the following best practices:

  • Temperature: Store solutions at the manufacturer-recommended temperature of 2-8°C .[10] Do not freeze aqueous solutions unless you have validated that freeze-thaw cycles do not cause degradation or precipitation.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light.

  • Inert Headspace: Before sealing the vial for storage, flush the headspace with nitrogen or argon to displace oxygen.

  • Concentration: Prepare concentrated stock solutions in a suitable, stable solvent (if solubility allows) and perform final dilutions into your aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially less stable aqueous environment.

Troubleshooting Guides & Protocols

This section provides actionable workflows and experimental protocols to help you identify and solve stability issues.

Troubleshooting Workflow for Observed Degradation

If you suspect your compound is degrading, follow this logical progression to isolate the cause.

G start Degradation Observed (e.g., New HPLC Peak, Color Change) check_light 1. Review Light Exposure: Was the solution protected from light (amber vial, foil)? start->check_light protect_light Action: Store all solutions in amber vials or wrap in foil. check_light->protect_light No check_oxygen 2. Review Oxygen Exposure: Were deoxygenated solvents used? Was an inert headspace used? check_light->check_oxygen Yes protect_light->check_oxygen protect_oxygen Action: Use inert gas (Ar, N2) to sparge solvents and blanket vials. check_oxygen->protect_oxygen No check_ph 3. Review pH & Buffer: What is the solution pH? Is the buffer known to be stable? check_oxygen->check_ph Yes protect_oxygen->check_ph test_ph Action: Measure pH. Test stability in alternative buffers (e.g., phosphate vs. citrate) within the pH 5-7 range. check_ph->test_ph Unsure / No check_temp 4. Review Storage Temperature: Was the solution stored at 2-8°C? check_ph->check_temp Yes test_ph->check_temp correct_temp Action: Ensure consistent storage at 2-8°C. Avoid repeated freeze-thaw cycles. check_temp->correct_temp No validate Problem Resolved: Validate stability with new protocol using HPLC analysis. check_temp->validate Yes correct_temp->validate

Caption: Troubleshooting workflow for identifying instability causes.

Potential Degradation Pathways

The diagram below illustrates the most probable sites of chemical degradation on the molecule under common stress conditions.

Caption: Potential chemical degradation sites and pathways.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps for preparing a 10 mM stock solution while minimizing degradation risks.

Materials:

  • (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

  • High-purity (Type I or HPLC-grade) water

  • Buffer salts (e.g., sodium phosphate monobasic and dibasic)

  • Inert gas (argon or nitrogen) with tubing

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Prepare the Buffer:

    • Prepare a 50 mM sodium phosphate buffer.

    • In a glass beaker, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water to achieve a target pH of 6.5.

    • Confirm the final pH using a calibrated pH meter.

  • Deoxygenate the Buffer:

    • Place a magnetic stir bar in the buffer and place it on a stir plate.

    • Sparge the buffer by bubbling argon or nitrogen gas through it for at least 30 minutes. Keep the beaker covered with parafilm to limit re-oxygenation.

  • Weigh the Compound:

    • On an analytical balance, accurately weigh the required amount of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol to make a 10 mM solution. Perform this step quickly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution:

    • Transfer the weighed compound into the amber glass vial.

    • Add the deoxygenated phosphate buffer (pH 6.5) to the vial to reach the final desired volume.

    • Cap the vial and vortex gently until the solid is completely dissolved. If necessary, use a brief sonication step.

  • Final Steps and Storage:

    • Before tightening the cap for storage, flush the headspace of the vial with argon or nitrogen for 15-20 seconds.

    • Seal the cap tightly.

    • Label the vial clearly with the compound name, concentration, date, and your initials.

    • Store the vial upright in a refrigerator at 2-8°C, protected from light.

Protocol 2: Guideline for a Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradants.[11] This protocol provides a framework for stressing your compound under various conditions, which should be analyzed by a stability-indicating HPLC method.

Objective: To assess the stability of the compound in aqueous solution under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Methodology:

  • Prepare Test Solutions: Prepare solutions of your compound at a known concentration (e.g., 0.5 mg/mL) in the following conditions:

    • Control: In your chosen stable buffer (e.g., pH 6.5 phosphate buffer).

    • Acid Hydrolysis: In 0.1 M HCl.

    • Base Hydrolysis: In 0.1 M NaOH.

    • Oxidation: In your buffer containing 3% hydrogen peroxide (H₂O₂).

    • Photostability: In your buffer, placed in a clear (flint glass) vial.

  • Incubation:

    • Store the Control, Acid, Base, and Oxidation samples at a controlled elevated temperature (e.g., 40-60°C) protected from light.

    • Expose the Photostability sample to a light source compliant with ICH Q1B guidelines (or near a window with direct sunlight as a preliminary screen), alongside a control sample wrapped in foil.

  • Time Points and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.[12][13] The method should be capable of separating the parent compound from any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor the formation and growth of new peaks in the chromatograms. A significant loss of the parent peak area and/or the appearance of new peaks indicates degradation.

    • This data will reveal which conditions are most detrimental to the compound's stability, allowing you to refine your handling and formulation procedures.

Stress ConditionTypical ReagentPotential Effect on CompoundMitigation Strategy
Acid Hydrolysis 0.1 M HClDegradation of the imidazole ring.Maintain pH in the 5.0 - 7.0 range.
Base Hydrolysis 0.1 M NaOHBase-mediated oxidation and hydrolysis.[1]Maintain pH in the 5.0 - 7.0 range.
Oxidation 3% H₂O₂Oxidation of the imidazole ring and/or methanol group.[1][2]Use deoxygenated solvents; blanket with inert gas (Ar, N₂).
Photolysis High-Intensity Light/UVPhotochemical degradation of the imidazole ring.[1][3]Use amber vials; protect from light during handling and storage.
Thermal Stress 40-60°CAccelerates all other degradation pathways.Store solutions at recommended 2-8°C.[10]

References

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. Available at: [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Available at: [Link]

  • Demadis, K. D., et al. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials, 27(19), 6827–6836. Available at: [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species. Available at: [Link]

  • Gao, X., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(3), 1159-1166. Available at: [Link]

  • Estrada, J., et al. (2020). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Proceedings of the National Academy of Sciences, 117(3), 1350-1359. Available at: [Link]

  • Morin, M. D., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1549-1560. Available at: [Link]

  • RSC Publishing. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 7(78), 49359-49369. Available at: [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Available at: [Link]

  • Lipshutz, B. H., & Fennewald, J. C. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry, 15(12), 3323-3326. Available at: [Link]

  • Bajaj, S., et al. (2006). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105. Available at: [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 202-211. Available at: [Link]

  • ResearchGate. (2014). Trifluoromethylated Heterocycles. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature - Supplementary Information. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

Sources

Troubleshooting

minimizing byproducts during the oxidation of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that the oxidation of heteroaromatic methanols—specifically highly functionalized ones like...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that the oxidation of heteroaromatic methanols—specifically highly functionalized ones like (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol —presents unique chemoselectivity challenges. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C5 position stabilizes the ring against some oxidative degradation, but the primary alcohol remains highly susceptible to over-oxidation, and the C2 position of the imidazole ring is vulnerable to electrophilic attack.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding conversion to the target aldehyde while minimizing byproducts.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using aqueous oxidants (like KMnO₄ or unbuffered TEMPO/bleach), and I am seeing significant over-oxidation to the carboxylic acid. Why does this happen, and how do I prevent it? Causality: Over-oxidation to the carboxylic acid does not typically occur directly from the aldehyde. Instead, it proceeds via the aldehyde hydrate (gem-diol). When water is present in the reaction mixture, the newly formed highly electrophilic aldehyde (exacerbated by the electron-withdrawing CF₃ group) rapidly hydrates. This gem-diol is then easily oxidized to the corresponding carboxylic acid. Solution: You must strictly exclude water. Transition to anhydrous oxidation methods. Dess-Martin Periodinane (DMP) in anhydrous dichloromethane (DCM) or Activated Manganese Dioxide (MnO₂) in dry halogenated solvents or ethyl acetate are the gold standards for stopping at the aldehyde stage[1][2].

Q2: I attempted a TEMPO/NaOCl (Anelli) oxidation to scale up, but LC-MS shows a major byproduct with a +34 Da mass shift. What is this, and how do I fix it? Causality: A +34 Da shift (M+34) with a characteristic 3:1 isotope pattern indicates chlorination of the imidazole ring . In the TEMPO/NaOCl system, hypochlorite (OCl⁻) acts not only as the terminal oxidant for TEMPO but also as a potent electrophilic chlorinating agent. Despite the deactivating CF₃ group, the unsubstituted C2 position of the imidazole ring is highly susceptible to ipso-chlorination under these conditions[3]. Solution: If you must use TEMPO for scalability, replace NaOCl with a non-halogenated terminal oxidant such as (Diacetoxyiodo)benzene (BAIB) . Alternatively, if NaOCl must be used, the literature demonstrates that maintaining a strict pH of 11–12 and using NaI as an additive can suppress ipso-chlorination[3].

Q3: My Swern oxidation gives the desired aldehyde, but it is contaminated with a methylthiomethyl (MTM) ether byproduct. What went wrong? Causality: The Swern oxidation relies on the formation of an alkoxysulfonium ylide intermediate. If the reaction temperature rises above -60 °C before the addition of the triethylamine base, the intermediate can undergo a Pummerer-type rearrangement, reacting with dimethyl sulfide (DMS) to form the MTM ether of your starting alcohol. Solution: Ensure strict cryogenic control. The internal temperature of the reaction flask must not exceed -65 °C during the addition of the substrate and must remain there for at least 30 minutes before base addition. For a more robust alternative that avoids cryogenic conditions, switch to DMP.

Q4: I am using Activated MnO₂, but the reaction stalls at 60% conversion even after 24 hours. How can I drive it to completion? Causality: MnO₂ oxidation is a heterogeneous surface reaction. The reaction stalls when the active sites on the MnO₂ lattice become poisoned by water (a byproduct of the oxidation itself) or when the surface area is insufficient[4]. Solution: First, ensure you are using a massive weight excess of MnO₂ (typically 10 to 15 equivalents by weight relative to the substrate). Second, use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction mixture to continuously scavenge the generated water, keeping the MnO₂ surface active.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the performance of various oxidation systems on highly functionalized imidazole methanols, allowing you to select the optimal condition based on your scale and purity requirements.

Oxidation MethodTypical YieldOver-oxidation (Acid)C2-ChlorinationScalabilityKey Advantage / Disadvantage
Dess-Martin (DMP) 90–95%< 1%0%Low/MediumExtremely mild, high yield / Expensive, shock-sensitive at scale.
Activated MnO₂ 80–85%< 2%0%HighCheap, scalable / Requires large weight excess, heterogeneous.
TEMPO / NaOCl 50–60%5–10%15–30% HighCatalytic / Severe ring chlorination issues without strict pH control.
TEMPO / BAIB 85–90%< 2%0%MediumAvoids chlorination / BAIB byproduct (iodobenzene) requires chromatography.
Swern Oxidation 75–80%< 1%0%MediumCheap reagents / Requires strict cryogenic control, MTM ether risk.

Part 3: Visualizing the Chemistry (Mechanisms & Workflows)

Mechanistic Pathways & Byproduct Formation

The diagram below illustrates the causal pathways leading to the desired 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxaldehyde versus the common degradation byproducts.

Mechanism SM Substrate (1-Methyl-5-CF3-imidazole-4-methanol) Aldehyde Target Aldehyde (Desired Product) SM->Aldehyde Anhydrous DMP or Act. MnO2 Chloro C2-Chlorinated Imidazole SM->Chloro TEMPO/NaOCl (Electrophilic Attack) MTM MTM Ether (Swern Byproduct) SM->MTM Swern (T > -60°C) (Pummerer) Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid H2O present (Hydrate formation)

Figure 1: Reaction pathways showing desired oxidation vs. byproduct formation mechanisms.

Oxidant Selection Decision Matrix

Use this workflow to determine the most scientifically sound oxidation protocol for your specific laboratory scenario.

DecisionTree Start Select Oxidation Method Scale What is the reaction scale? Start->Scale Small Discovery Scale (< 5g) Scale->Small Large Process Scale (> 5g) Scale->Large DMP Use Dess-Martin Periodinane (DMP) High yield, mild, no over-oxidation Small->DMP MnO2 Use Activated MnO2 Scalable, cheap, heterogeneous Large->MnO2 Preferred (Low Cost) TEMPO Use TEMPO / BAIB Avoids NaOCl chlorination Large->TEMPO Alternative (Homogeneous)

Figure 2: Decision matrix for selecting the optimal oxidation condition based on scale.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks (e.g., TLC/LC-MS monitoring points) to verify the reaction is proceeding correctly before moving to the next step.

Protocol A: Small-Scale Oxidation using Dess-Martin Periodinane (DMP)

Best for: Rapid, high-yield synthesis where reagent cost is not the primary limiting factor.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 1.0 g (5.55 mmol) of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in 25 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 2.82 g (6.66 mmol, 1.2 eq) of Dess-Martin Periodinane.

  • Validation Check 1: The solution will turn cloudy as the byproduct (iodinane acetic acid) precipitates. Remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Stir for 2 hours. Validation Check 2: Pull a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃/Na₂S₂O₃, and extract with DCM. Run TLC (50% EtOAc/Hexanes) or LC-MS to confirm the disappearance of the starting material.

  • Quench & Workup: Pour the reaction mixture into 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear (this destroys unreacted DMP and solubilizes iodine byproducts)[2].

  • Isolation: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Scalable Oxidation using Activated Manganese Dioxide (MnO₂)

Best for: Multi-gram scale-up where safety and reagent costs are prioritized.

  • Preparation: In a 500 mL round-bottom flask, dissolve 10.0 g (55.5 mmol) of the substrate in 200 mL of anhydrous ethyl acetate or chloroform.

  • Activation: Add 100.0 g (10x weight excess) of commercially available Activated MnO₂ (e.g., 85% active, ~5 µm particle size)[4]. Add 5.0 g of activated 4Å molecular sieves to the flask to sequester generated water.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C with vigorous mechanical stirring (magnetic stirring may fail due to the high density of the slurry).

  • Validation Check 1: After 6 hours, stop stirring, let the solids settle, and take a 50 µL sample of the supernatant. Analyze via LC-MS. If conversion is < 95%, add an additional 20.0 g of MnO₂ and continue heating for 4 hours.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the MnO₂.

  • Washing: Wash the Celite pad thoroughly with warm ethyl acetate (3 x 50 mL) to ensure complete recovery of the product from the highly adsorptive MnO₂ surface[1].

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically pure enough for downstream functionalization without column chromatography.

References

  • A. Davood, et al. "Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds." Turkish Journal of Chemistry, 2008. Available at:[Link]

  • S. N. R. K. et al. "Synthesis of the Mixed Acetal Segment of S-Glyceroplasmalopsychosine." NIH Public Access / PMC, 2012. Available at:[Link]

  • J. Senn-Bilfinger, et al. "Development of an Efficient Process Towards the Benzimidazole BYK308944: A Key Intermediate in the Synthesis of a Potassium-Competitive Acid Blocker." Organic Process Research & Development (ACS), 2009. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS 1823872-72-5). The i...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS 1823872-72-5). The information herein provides a comprehensive framework for troubleshooting common issues and refining crystallization techniques for this specific molecule. While publicly available, specific physicochemical data such as melting point and precise solubility values for this compound are limited. Therefore, this guide emphasizes a systematic and rational approach to developing a robust crystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a combination of its structural motifs:

  • Imidazole Ring: A planar, aromatic heterocycle capable of participating in π-π stacking and hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors.

  • N-Methyl Group: This group prevents tautomerization and may lower the melting point compared to its N-H counterpart.[1]

  • Trifluoromethyl Group: This electron-withdrawing group can influence crystal packing and potentially stabilize the crystalline phase through dipole-dipole interactions.

  • Methanol Group (-CH₂OH): This group is a prime site for hydrogen bonding, acting as both a donor and an acceptor, which will strongly influence solvent selection and crystal lattice formation.

Q2: How do I approach solvent selection for a new compound like this?

A2: A systematic screening of solvents with varying polarities and functionalities is the most effective approach. The principle of "like dissolves like" is a good starting point. Given the molecule's features, a range of solvents should be tested. A suggested starting panel is provided in Table 1.

Q3: What are the most common crystallization techniques for small organic molecules?

A3: The most frequently employed methods are:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. This is often a good initial screening method.

  • Cooling Crystallization: The compound is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization. This is a widely used method for purification.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Anti-Solvent Addition: An anti-solvent is slowly added to a solution of the compound to induce precipitation and, ideally, crystallization.

Q4: My compound is described as a "Pale-yellow to Yellow-brown Solid." What does this tell me about its purity and crystallization?

A4: The description as a solid confirms that the compound is crystalline or amorphous at room temperature and is a good candidate for crystallization. The color suggests the presence of impurities, which can sometimes hinder crystallization or lead to the formation of lower-quality crystals. A successful crystallization should not only provide a suitable crystalline form but also act as a purification step, ideally yielding a paler or colorless solid.

Troubleshooting Guide

Problem 1: The compound "oils out" and does not form a solid.

Q: I've dissolved my compound and upon cooling/evaporation, it forms an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound is too high in the chosen solvent at the temperature of crystallization, or when significant impurities are present.

Troubleshooting Steps:

  • Reduce the Solvent Power:

    • If cooling: Re-heat the solution to dissolve the oil, and then add a small amount of an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) before commencing the cooling process again.

    • If evaporating: Try a different solvent in which the compound is less soluble.

  • Decrease the Concentration: Your initial solution may be too concentrated. Dilute the solution and allow for a slower approach to saturation.

  • Lower the Crystallization Temperature: If using a cooling method, try a slower cooling rate or a lower final temperature.

  • Introduce a Seed Crystal: If you have a small crystal from a previous attempt, adding it to the supersaturated solution can induce crystallization and bypass the nucleation barrier that can lead to oiling.

  • Purify the Material: Oiling out can be caused by impurities that depress the melting point. Consider a preliminary purification step like column chromatography.

Problem 2: No crystals are forming, even after a long time.

Q: My solution has been sitting for days, and I don't see any crystals. What's wrong?

A: A lack of crystal formation usually indicates that the solution is not supersaturated, or that the nucleation energy barrier has not been overcome.

Troubleshooting Steps:

  • Increase the Concentration:

    • Slow Evaporation: Remove the cap of the vial for a short period to allow for faster evaporation, then reseal it.

    • Cooling Crystallization: If the solution is at room temperature, try placing it in a refrigerator or freezer.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass container with a glass rod below the surface of the solution. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a seed crystal.

  • Change the Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which it has lower solubility or use an anti-solvent approach.

Problem 3: The yield of crystals is very low.

Q: I got some nice crystals, but the yield is less than 20%. How can I improve this?

A: A low yield typically means that a significant amount of the compound remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.

  • Optimize the Solvent System: You may be using a solvent in which the compound is too soluble, even at lower temperatures. A solvent system with a steeper solubility curve (highly soluble at high temperatures and poorly soluble at low temperatures) is ideal for cooling crystallization.

  • Adjust the Final Temperature: For cooling crystallizations, ensure you have cooled the solution to a sufficiently low temperature to maximize the precipitation of the product.

Problem 4: The product is a fine powder or amorphous solid, not single crystals.

Q: My compound crashed out of solution as a powder. How can I get larger crystals suitable for X-ray diffraction?

A: The rapid formation of a solid suggests that the solution became supersaturated too quickly, leading to rapid nucleation and the formation of many small crystals or an amorphous precipitate.

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Cooling: Decrease the rate of cooling. For example, allow the flask to cool to room temperature on the benchtop before moving it to a refrigerator.

    • Evaporation: Reduce the surface area of the solution exposed to air by using a smaller vial or by loosely capping the container.

    • Vapor Diffusion: Use a less volatile anti-solvent to slow the diffusion rate.

  • Reduce the Number of Nucleation Sites: Ensure your glassware is scrupulously clean to avoid extraneous nucleation points.

  • Use a More Dilute Solution: Starting with a less concentrated solution will require a longer time to reach supersaturation, often favoring the growth of fewer, larger crystals.

Experimental Protocols & Data

Table 1: Suggested Starting Solvents for Crystallization Screening

Based on the structure of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, the following solvents are recommended as a starting point for screening. The rationale is based on the polarity and hydrogen bonding capabilities of the solvents.

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolThe hydroxyl group of the target molecule can hydrogen bond with these solvents. Solubility is expected to be moderate to high. Good for cooling crystallization.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateCan engage in dipole-dipole interactions. The imidazole ring and trifluoromethyl group contribute to the molecule's polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate polarity. Can act as hydrogen bond acceptors.
Chlorinated Solvents Dichloromethane, ChloroformGenerally good solvents for many organic molecules. Can be used for slow evaporation.
Aromatic Solvents Toluene, XylenesMay promote π-π stacking interactions with the imidazole ring. Often used in solvent/anti-solvent systems.
Non-Polar Solvents Heptane, HexaneExpected to be poor solvents. Primarily used as anti-solvents.
Protocol 1: Slow Evaporation
  • Dissolve a small amount of the compound in a chosen solvent at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Monitor for crystal growth.

Protocol 2: Cooling Crystallization
  • Place the compound in a flask and add a small amount of a suitable solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • Add solvent dropwise until the solution is just saturated at the elevated temperature.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If no crystals form, transfer the flask to a refrigerator, and then to a freezer if necessary.

  • Collect the crystals by filtration.

Protocol 3: Vapor Diffusion
  • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., methanol, ethanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., diethyl ether, hexane).

  • Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, causing the compound's solubility to decrease and crystals to form.

Visual Workflow and Logic Diagrams

Troubleshooting_Crystallization cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Actions start Start Crystallization Experiment outcome Observe Outcome start->outcome oiled_out Compound 'Oils Out' outcome->oiled_out Liquid droplets form no_crystals No Crystals Form outcome->no_crystals Clear solution remains poor_yield Low Crystal Yield outcome->poor_yield Few crystals observed powder Fine Powder/Amorphous Solid outcome->powder Solid 'crashes out' good_crystals Good Quality Crystals outcome->good_crystals Success sol_oil Reduce solvent power Decrease concentration Lower temperature Add seed crystal oiled_out->sol_oil sol_no_xtal Increase concentration Induce nucleation (scratch/seed) Change solvent system no_crystals->sol_no_xtal sol_yield Concentrate mother liquor Optimize solvent system Lower final temperature poor_yield->sol_yield sol_powder Slow down crystallization rate Use a more dilute solution Reduce nucleation sites powder->sol_powder sol_oil->start Retry sol_no_xtal->start Retry sol_yield->start Retry sol_powder->start Retry

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic cluster_solvents Solvent Screening Panel compound (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Key Features: - Imidazole Ring (π-stacking, H-bond acceptor) - Methanol Group (H-bond donor/acceptor) - CF3 Group (Dipole interactions) - N-Methyl Group (No tautomerization) protic Protic Solvents (e.g., Methanol, Ethanol) Good for H-bonding compound->protic interacts via aprotic_polar Aprotic Polar Solvents (e.g., Acetone, Acetonitrile) For dipole interactions compound->aprotic_polar interacts via ethers Ethers (e.g., THF, Diethyl Ether) H-bond acceptors compound->ethers interacts via aromatic Aromatic Solvents (e.g., Toluene) For π-stacking compound->aromatic interacts via nonpolar Non-Polar Solvents (e.g., Hexane, Heptane) Anti-solvents compound->nonpolar insoluble in

Caption: Rationale for solvent selection based on molecular features.

References

  • 1-Methylimidazole. In: Wikipedia. Available at: [Link].

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports. Available at: [Link].

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link].

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link].

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Polymers. Available at: [Link].

  • Solubility Properties of Methanol in Organic Solvents. ResearchGate. Available at: [Link].

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link].

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link].

  • Crystal structure of 4,4-dimethyl-2- (trifluoromethyl)-4,5-dihydro-1H-imidazole, C6H9F3N2. Refubium - Freie Universität Berlin. Available at: [Link].

  • (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol. NextSDS. Available at: [Link].

  • [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol. AMERICAN ELEMENTS. Available at: [Link].

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Available at: [Link].

  • CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
  • Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E. Available at: [Link].

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link].

  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. Google Patents.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Eng. Available at: [Link].

  • (10) Patent No. - ResearchGate. Available at: [Link].

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link].

  • QSPR prediction of aqueous solubility of drug-like organic compounds. Chemical & Pharmaceutical Bulletin. Available at: [Link].

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link].

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry. Available at: [Link].

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery. Available at: [Link].

  • Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Semantic Scholar. Available at: [Link].

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link].

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). ResearchGate. Available at: [Link].

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Available at: [Link].

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. ResearchGate. Available at: [Link].

  • Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega. Available at: [Link].

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences. Available at: [Link].

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia. Available at: [Link].

  • Safety Data Sheet. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing catalyst loading for reactions involving functionalized N-heterocyclic substrates, using (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as a representative compound. Our focus is on building a robust, scalable, and efficient catalytic process from the bench to production.

Introduction: The Challenge of N-Heterocyclic Substrates

Functionalized imidazoles, such as (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, are privileged scaffolds in medicinal and materials chemistry. However, their catalytic transformations are not always straightforward. The nitrogen atoms within the imidazole ring can act as ligands, potentially binding to and deactivating metal catalysts.[1] This characteristic, combined with the steric and electronic properties of substituents like the trifluoromethyl group, necessitates a careful and systematic approach to optimizing catalyst loading to achieve desired outcomes. This guide explains the causality behind experimental choices to ensure your process is both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of catalytic reactions for functionalized imidazoles.

Q1: What is a typical starting catalyst loading for a new reaction involving a substrate like (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol?

A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., cross-coupling, oxidation, hydrogenation), the catalyst type, and the substrates. However, a rational starting point is crucial for efficient optimization.

  • For Transition-Metal-Catalyzed Reactions (e.g., Pd, Cu, Rh): A good starting point is typically in the range of 1-5 mol%.[2] For particularly challenging transformations or novel reactions, beginning at 2-3 mol% provides a balance between ensuring sufficient catalytic activity and minimizing cost and potential side reactions.

  • For Organocatalyzed Reactions: A loading of 5-10 mol% is a common starting point.[2][3] N-heterocyclic carbene (NHC) catalysts, which can be derived from imidazole precursors, often fall within this range.[4]

  • For Heterogeneous Catalysts: Loading is often expressed as weight percent (wt%) of the active metal on a support. The catalyst-to-substrate ratio (w/w) is a more practical starting point, often beginning with a screening range of 1-10 wt% of the total catalyst material relative to the limiting reagent.

It is critical to perform initial screening experiments to determine the ideal loading for your specific system.[2]

Q2: My reaction is very slow or has stalled completely. Should I simply increase the catalyst loading?

A2: Not necessarily. While insufficient catalyst is a possible cause, it's often a symptom of a deeper issue. Simply adding more catalyst can be an expensive and ineffective solution. Before increasing the load, consider these underlying causes:

  • Catalyst Deactivation/Poisoning: This is a primary concern with N-heterocyclic substrates. The imidazole nitrogen can coordinate to the metal center, inhibiting substrate binding.[1] Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can also act as potent catalyst poisons.[5][6]

  • Inefficient Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the concentration of the active catalyst will be low, regardless of the initial loading. The choice of base, solvent, and temperature can significantly affect this step.[8]

  • Poor Reagent Purity: Ensure all starting materials, especially the substrate and any coupling partners, are of high purity. Purification of reagents before use is a critical step in troubleshooting.[9]

  • Mass Transfer Limitations: In heterogeneous or biphasic reactions, poor mixing can make it seem like the reaction has stalled, when in reality, the catalyst and reactants are not interacting effectively.[10]

Actionable Advice: First, confirm the integrity of your reagents and ensure your reaction setup is rigorously inert.[5] Then, consider running a small-scale experiment where you increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol% and 5 mol%) to see if a trend emerges. If a higher loading offers no improvement, the issue lies elsewhere.

Q3: I'm observing significant byproduct formation and poor selectivity. Could my catalyst loading be too high?

A3: Yes, this is a classic symptom of excessive catalyst loading. While a certain amount of catalyst is needed to drive the reaction, too much can be detrimental to selectivity.[11][12]

  • Causality: At optimal loading, the desired catalytic cycle dominates. At excessively high concentrations, the catalyst can promote undesired side reactions that may have a higher activation energy or involve catalyst aggregation.[2] For example, in palladium-catalyzed cross-couplings, high local concentrations of Pd(0) can lead to the formation of inactive palladium black.[7]

  • Impact on Kinetics: Increasing catalyst concentration will generally increase the overall reaction rate, but it may increase the rate of side reactions disproportionately, thus lowering selectivity for the desired product.[13]

Actionable Advice: If you have a fast but unselective reaction, reducing the catalyst loading is a primary optimization step. Try decreasing the loading by half in your next experiment. This often improves selectivity, and any reduction in rate can be compensated for by a modest increase in reaction time or temperature.

Q4: How does the choice of a homogeneous versus a heterogeneous catalyst affect loading optimization?

A4: The choice fundamentally changes the optimization strategy and the factors you need to consider.

  • Homogeneous Catalysts:

    • Loading: Measured precisely in mol% relative to the limiting substrate.

    • Pros: High activity and selectivity due to well-defined active sites. Easier to study reaction mechanisms.

    • Cons: Difficult to separate from the product, leading to potential product contamination (a major concern in pharmaceuticals).[14] Catalyst recycling is often not feasible.

    • Optimization Focus: Finding the lowest possible mol% that provides an acceptable reaction rate and yield to minimize cost and downstream purification challenges.

  • Heterogeneous Catalysts:

    • Loading: Often described by the wt% of metal on the support (e.g., 5% Pd/C) and the catalyst-to-substrate ratio.

    • Pros: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and cleaner products.[14]

    • Cons: Can have lower activity than homogeneous counterparts. Reactions can be affected by mass transfer and diffusion limitations within the catalyst pores.[15] Performance can be highly dependent on the support material and preparation method.[16]

    • Optimization Focus: Balancing the catalyst-to-substrate ratio with reaction time and agitation efficiency to overcome mass transfer limitations and maximize turnover number (TON) and turnover frequency (TOF).

Q5: What are the most critical challenges when scaling up a reaction where catalyst loading has been optimized at the lab scale?

A5: Scaling up a catalytic process is not as simple as using a proportionally larger flask.[10] Physical parameters that are negligible at the lab scale become dominant at the pilot and production scales.[17][18]

  • Heat Transfer: Catalytic reactions are often exothermic. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it difficult to remove heat.[10] This can lead to temperature gradients, hot spots, and dangerous runaway reactions, which in turn can degrade the catalyst and promote side reactions.

  • Mass Transfer (Mixing): Efficiently mixing a 1000 L reactor is far more challenging than stirring a 100 mL flask. Inadequate mixing can lead to localized concentration gradients and reduced catalyst efficiency, making the lab-optimized loading appear insufficient at scale.

  • Catalyst Handling and Introduction: At scale, the safe and consistent addition of the catalyst becomes a critical operational step. For solid heterogeneous catalysts, ensuring uniform distribution within the reactor is key.

  • Cost and Availability: A catalyst loading that is acceptable for a 1-gram synthesis may be economically prohibitive for a 100-kilogram production run.[10] Therefore, process development must aim for the lowest possible catalyst loading.

Troubleshooting Guide: Common Issues & Solutions

Symptom Possible Cause Recommended Action & Explanation
Low or No Product Yield 1. Sub-optimal Catalyst Loading: The amount of active catalyst is below the threshold needed to initiate or sustain the reaction.[2]Systematically increase the catalyst loading in small-scale experiments (e.g., from 1 mol% to 2.5 mol% to 5 mol%). If yield improves, you have identified a key parameter. If not, the issue lies elsewhere.
2. Catalyst Poisoning/Deactivation: The imidazole nitrogen or impurities are binding to the catalyst's active sites.[1][6][19]Purify all reagents and solvents. Ensure starting materials are free from water, oxygen, and other potential inhibitors. Consider using a ligand that can protect the metal center or be less susceptible to displacement.
3. Inefficient Pre-catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) source.[5][7]Review your activation protocol. Screen different bases, solvents, or temperatures specifically for the activation step before adding the main substrates.[8]
Poor Selectivity / High Impurity Profile 1. Catalyst Loading is Too High: Excess catalyst is promoting undesired reaction pathways.[2][11]Reduce the catalyst loading. Often, halving the catalyst loading can significantly improve selectivity with only a minor impact on the reaction rate.
2. Reaction Temperature is Too High: The reaction has enough thermal energy to overcome the activation barrier for side reactions.Lower the reaction temperature. A lower temperature will favor the pathway with the lowest activation energy, which is typically the desired reaction. Extend the reaction time to compensate for the slower rate.
3. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to catalyst instability and the formation of undesired catalytic species.Screen ligand-to-metal ratios. For many cross-coupling reactions, a ratio between 1:1 and 2:1 is optimal. Ensure the ligand itself is not degrading under the reaction conditions.[5]
Inconsistent Results (Batch-to-Batch Variability) 1. Variable Reagent Quality: Impurities in different batches of starting materials or solvents are affecting the catalyst.[17]Qualify all incoming raw materials. Develop an analytical specification for each reagent to ensure consistency between batches.
2. Atmospheric Contamination: The reaction is sensitive to trace amounts of oxygen or moisture, and the inert atmosphere is not being rigorously maintained.Improve inerting procedures. Use a Schlenk line or glovebox for reaction setup. Use freshly degassed, anhydrous solvents for every reaction.[5]
3. Heterogeneous Catalyst Inconsistency: For solid catalysts, variations in particle size, surface area, or active site distribution can lead to different results.[15]Characterize the catalyst from different batches. Ensure consistent manufacturing and handling procedures for the catalyst.[20]

Experimental Protocol: Systematic Catalyst Loading Screening

This protocol outlines a robust, parallel screening approach to efficiently determine the optimal catalyst loading for a given reaction.

Objective: To identify the minimum catalyst loading required to achieve maximum yield and selectivity within a practical timeframe.

Materials:

  • (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (Substrate A)

  • Coupling Partner (Substrate B)

  • Catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)

  • Ligand (e.g., SPhos, Xantphos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Array of reaction vials (e.g., 8 mL screw-cap vials with PTFE-lined septa)

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Stirring plate with multi-position heating block

  • Analytical equipment (LC-MS, GC-MS, or ¹H NMR)

Procedure:

  • Stock Solution Preparation: To minimize weighing errors and ensure consistency, prepare stock solutions of the catalyst, ligand, and substrates in the chosen solvent.

  • Reaction Setup (Inside a Glovebox):

    • To each of five reaction vials, add a stir bar and the required amount of base (as a solid).

    • Add the stock solutions of Substrate A and Substrate B to each vial.

    • Add the appropriate volume of the ligand stock solution to each vial to maintain a constant ligand-to-metal ratio (e.g., 2:1).

    • Dispense varying amounts of the catalyst stock solution into the vials to achieve the target catalyst loadings (e.g., Vial 1: 0 mol% (Control) , Vial 2: 0.5 mol% , Vial 3: 1.0 mol% , Vial 4: 2.5 mol% , Vial 5: 5.0 mol% ).

    • Add additional solvent to each vial so that the final reaction concentration is identical across all experiments.

  • Reaction Execution:

    • Seal the vials securely.

    • Place the vials in the pre-heated reaction block set to the desired temperature (e.g., 80 °C).

    • Begin stirring at a consistent rate (e.g., 500 RPM).

  • Monitoring and Analysis:

    • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot and dilute it for analysis by LC-MS or GC-MS to determine the conversion of starting material and the relative formation of product and byproducts.

  • Data Interpretation:

    • Plot the yield and selectivity against catalyst loading at each time point.

    • Identify the loading that provides the best balance of reaction rate, final yield, and minimal byproduct formation. This is your optimal catalyst loading.

Data Presentation: Example Screening Results
VialCatalyst Loading (mol%)Yield after 8h (%)Selectivity (%)Turnover Number (TON) at 8h¹
10 (Control)< 1--
20.56598130
31.0929792
42.5959138
55.0968519

¹Turnover Number (TON) = (moles of product) / (moles of catalyst)

Analysis: In this hypothetical example, increasing the catalyst loading from 0.5 to 1.0 mol% provides a significant boost in yield. However, further increases to 2.5 and 5.0 mol% offer diminishing returns on yield while actively harming selectivity and dramatically reducing catalyst efficiency (TON). Therefore, 1.0 mol% represents the optimal loading for this system.

Visualized Workflows and Concepts

Diagram 1: Catalyst Loading Optimization Workflow

This diagram illustrates the logical decision-making process for optimizing catalyst loading.

G cluster_start cluster_screening Initial Screening cluster_eval cluster_optimize Troubleshooting & Refinement cluster_end start Define Reaction: Substrates, Catalyst System, Conditions screen Perform Parallel Screening (e.g., 0.5, 1, 2.5, 5 mol%) start->screen analyze Analyze Yield & Selectivity vs. Loading screen->analyze eval Is Yield >90% and Selectivity >95%? analyze->eval low_yield Low Yield Issue: - Check Reagent Purity - Verify Catalyst Activity - Screen T, Time eval->low_yield No (Low Yield) low_selectivity Low Selectivity Issue: - Lower Catalyst Loading - Lower Temperature - Screen Ligands/Solvents eval->low_selectivity No (Poor Selectivity) finish Optimal Loading Identified Proceed to Scale-Up Assessment eval->finish  Yes low_yield->screen Re-screen with Adjusted Parameters low_selectivity->screen Re-screen with Adjusted Parameters

Caption: A systematic workflow for determining optimal catalyst loading.

Diagram 2: Impact of Catalyst Loading on Reaction Profile

This diagram shows the conceptual relationship between catalyst loading and key performance indicators.

G cluster_input cluster_output Reaction Outcomes loading Catalyst Loading rate Reaction Rate loading->rate Increases (to a point) yield Product Yield loading->yield Increases, then plateaus selectivity Selectivity loading->selectivity Often Decreases at High Loadings cost Process Cost loading->cost Increases Linearly rate->yield Positively Correlated selectivity->yield Directly Impacts Final Purity

Caption: Relationship between catalyst loading and reaction metrics.

References

  • Singh, R. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]

  • Luo, J., et al. (2023). Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. MDPI. [Link]

  • PCI. (2022). How to Scale Up Pharmaceutical Manufacturing. PCI. [Link]

  • Sacchetti, A., et al. (2023). Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions. ResearchGate. [Link]

  • Al-Sabagh, A. M., et al. (2016). Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor. ResearchGate. [Link]

  • Raman, N., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC. [Link]

  • Bode, J. W., et al. (2010). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. Chemical Communications. [Link]

  • Li, H-Y., et al. (1997). An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. Journal of Organic Chemistry. [Link]

  • BioPharm International. (2024). Manufacturing Scale-Up of Drugs and Biologics. BioPharm International. [Link]

  • Magano, J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gladiali, S., & Alberico, E. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Moulijn, J. A., et al. (2001). Scale-Up of Catalytic Processes. ResearchGate. [Link]

  • IUPAC. (1991). MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZATION. IUPAC. [Link]

  • Du, D., et al. (2026). N-Heterocyclic Carbene-Catalyzed Enantioselective Synthesis of Inherently Chiral Pillar[17]arenes. Organic Letters. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Wang, L., et al. (2017). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction. PMC. [Link]

  • Syngenta Participations AG. (2017). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. CatSci. [Link]

  • Stiles, J. (2000). HANDBOOK OF COMMERCIAL CATALYSTS: HETEROGENEOUS CATALYSTS. CRC Press. [Link]

  • Patel, M. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Reddit User Discussion. (2021). Effect of Catalysts on Selectivity. Reddit. [Link]

  • Kumar, A., et al. (2025). Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Schareina, T., & Zapf, A. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

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Reference Data & Comparative Studies

Validation

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol vs non-fluorinated imidazole analogs

Comparative Guide: (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol vs. Non-Fluorinated Analogs in Drug Design Executive Summary The imidazole ring is a foundational pharmacophore in medicinal chemistry, deeply in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol vs. Non-Fluorinated Analogs in Drug Design

Executive Summary

The imidazole ring is a foundational pharmacophore in medicinal chemistry, deeply integrated into the design of kinase inhibitors, antifungal agents, and GPCR ligands[1],[2]. However, native non-fluorinated imidazoles frequently encounter developmental bottlenecks, including rapid oxidative metabolism and suboptimal passive membrane permeability due to their basicity at physiological pH. The strategic incorporation of a trifluoromethyl ( −CF3​ ) group—yielding advanced scaffolds like (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol—represents a highly effective structural intervention[3],[4].

This guide provides an objective, data-driven comparison between this fluorinated scaffold and its non-fluorinated counterpart, (1-Methyl-1H-imidazol-4-yl)methanol. By dissecting the causality behind their divergent physicochemical profiles, we outline why the −CF3​ substitution is a critical tool for lead optimization.

Physicochemical Profiling & Mechanistic Causality

The substitution of a hydrogen atom with a −CF3​ group at the C5 position fundamentally reprograms the electronic and steric environment of the imidazole ring. This is not merely a structural tweak; it dictates the molecule's behavior in biological systems[5].

  • Basicity (pKa) & Membrane Permeability: The −CF3​ group exerts a profound electron-withdrawing inductive effect (-I). The highly polarized C-F bonds pull electron density away from the basic N3 nitrogen of the imidazole ring. This electronic depletion shifts the pKa of the conjugate acid from approximately 7.1 (in the non-fluorinated analog) down to < 3.0[3]. Consequently, while the non-fluorinated analog exists partially as a cation at physiological pH (7.4), the −CF3​ analog remains entirely neutral. This neutrality, combined with the intrinsic lipophilicity of the fluorine atoms, significantly enhances passive membrane permeability (LogD)[4].

  • Metabolic Stability (CYP450 Shielding): The C-F bond is exceptionally robust, possessing a bond dissociation energy of 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C-H bond[4]. By occupying the C5 position—a common hotspot for Cytochrome P450 (CYP)-mediated oxidation—the −CF3​ group acts as an impenetrable metabolic shield, drastically extending the compound's half-life[5].

Table 1: Quantitative Physicochemical Comparison

Property(1-Methyl-1H-imidazol-4-yl)methanol (Non-Fluorinated)(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanolCausality / Mechanism
LogP (Lipophilicity) ~ -0.2~ 1.2The bulky, lipophilic −CF3​ group increases overall hydrophobicity and burial in lipid bilayers.
pKa (Basic N3) 7.1< 3.0Strong inductive electron withdrawal (-I) by the −CF3​ group severely reduces nitrogen basicity.
Ionization at pH 7.4 ~33% Cationic100% NeutralThe lowered pKa ensures the molecule remains uncharged, facilitating passive cellular diffusion.
HLM Half-Life ( t1/2​ ) ~ 45 min> 120 minSteric shielding and high C-F bond energy prevent CYP450-mediated oxidation at the C5 position.

Biological Application: Kinase Inhibition Pathways

Fluorinated imidazoles are frequently deployed in the development of inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial regulator of inflammatory responses[5]. The neutral, lipophilic nature of the −CF3​ analog allows for superior intracellular accumulation. Once inside the cell, the −CF3​ moiety often engages in favorable hydrophobic interactions within the deep lipophilic pockets of the kinase domain, achieving higher binding affinities than the more polar, non-fluorinated analogs[4].

Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (MKK3/6) Receptor->MAPK_Cascade p38 p38 MAPK Enzyme MAPK_Cascade->p38 Inflammation Pro-inflammatory Cytokines p38->Inflammation Active Pathway Suppression Inflammation Suppressed p38->Suppression Inhibited State CF3_Analog CF3-Imidazole Analog (High Permeability) CF3_Analog->p38 Potent Inhibition NonF_Analog Non-Fluorinated Analog (Low Permeability) NonF_Analog->p38 Weak Inhibition

Figure 1: p38 MAPK signaling cascade and differential inhibition by imidazole analogs.

Experimental Workflows & Self-Validating Protocols

To objectively validate the theoretical advantages of the −CF3​ substitution, the following experimental protocols must be executed. These methodologies are designed as self-validating systems, incorporating internal controls to ensure absolute data integrity.

Protocol A: Shake-Flask LC-MS/MS Determination of LogD (pH 7.4)

Objective: Quantify the distribution coefficient to assess physiological lipophilicity.

  • Preparation: Prepare 10 mM stock solutions of both imidazole analogs in anhydrous DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and PBS (Phosphate-Buffered Saline, pH 7.4) by vigorously stirring equal volumes for 24 hours, followed by phase separation. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 990 µL of the pre-saturated PBS and 1000 µL of pre-saturated 1-octanol.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. It must be within 90-110% of the initial spike. A failure here indicates compound precipitation or adsorption to the glass vial, invalidating the LogD result.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Objective: Measure the metabolic half-life ( t1/2​ ) to validate the metabolic shielding effect of the −CF3​ group.

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the imidazole analogs to a final concentration of 1 µM. Crucial Step: Ensure final DMSO concentration is <0.1% to prevent solvent-induced inhibition of CYP enzymes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Processing: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

  • Self-Validation Check (Negative Control): Run a parallel control without NADPH. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism, requiring a re-evaluation of the scaffold.

Workflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0-120 min) Step2->Step3 Step4 4. MeCN Quench (+ Internal Standard) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Figure 2: Self-validating in vitro microsomal stability (CYP450 clearance) workflow.

Synthetic Considerations & Stability

While the −CF3​ group drastically enhances the final drug's in vivo stability, its behavior during chemical synthesis requires careful management. The strong electron-withdrawing nature of the −CF3​ group can acidify adjacent protons or render the attached carbon susceptible to nucleophilic attack under harsh alkaline conditions[6]. During the synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, researchers must prioritize anhydrous conditions and utilize milder bases to prevent unwanted defluorination or hydrolysis pathways that lead to imidazole-carboxylic acid impurities[6].

Conclusion

The transition from a non-fluorinated imidazole to (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is a fundamental reprogramming of the molecule's physicochemical identity. By suppressing basicity to ensure neutrality at physiological pH, increasing lipophilicity for better permeability, and fortifying the scaffold against oxidative metabolism, the −CF3​ analog provides a vastly superior starting point for fragment-based drug discovery and lead optimization.

References

  • Title: A Comparative Analysis of Trifluoromethoxy- vs.
  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL
  • Title: Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis Source: BenchChem URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - NIH URL
  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: PMC - NIH URL
  • Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: PMC - NIH URL

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Comparative

Comparative Reactivity Guide: 5-Trifluoromethyl vs. 2-Trifluoromethyl Imidazoles

As a Senior Application Scientist, navigating the incorporation of fluorine into heterocyclic scaffolds requires moving beyond empirical observation into mechanistic causality. The trifluoromethyl ( −CF3​ ) group is a po...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the incorporation of fluorine into heterocyclic scaffolds requires moving beyond empirical observation into mechanistic causality. The trifluoromethyl ( −CF3​ ) group is a powerful electron-withdrawing moiety. However, its exact topological placement on the imidazole ring—specifically at the C2 versus the C4/C5 position—fundamentally alters the molecule's pKa, tautomeric equilibrium, and susceptibility to nucleophilic or electrophilic attack.

This guide provides an objective, data-driven comparison of 5-trifluoromethylimidazole (and its tautomer, 4-trifluoromethylimidazole) against 2-trifluoromethylimidazole to inform rational drug design and synthetic workflow development.

Mechanistic Causality: Electronic Asymmetry vs. Symmetry

The imidazole ring contains two nitrogen atoms: the pyrrole-like N1 (hydrogen-bond donor) and the pyridine-like N3 (hydrogen-bond acceptor). The reactivity of the ring is dictated by how the −CF3​ group interacts with these nitrogens.

  • 2-Trifluoromethylimidazole (Symmetric Induction): Positioned exactly between N1 and N3, the −CF3​ group exerts a massive, symmetric inductive pull ( −I effect) on both heteroatoms. This drastically reduces the electron density on the basic N3 lone pair, causing the conjugate acid pKa to plummet to 2.06 (1)[1]. Furthermore, the symmetric nature of this substitution renders the two tautomeric forms degenerate.

  • 4(5)-Trifluoromethylimidazole (Asymmetric Induction): When the −CF3​ group is at the C4 or C5 position, the inductive effect is asymmetric. To minimize the destabilizing electron withdrawal from the basic N3 lone pair, the molecule exists in a tautomeric equilibrium that heavily favors the 4-trifluoromethylimidazole form. While still less basic than an unsubstituted imidazole, it retains significantly more basicity than its C2 counterpart.

G Root Trifluoromethyl Imidazoles Node2 2-CF3 Imidazole (Symmetric Induction) Root->Node2 Node5 4(5)-CF3 Imidazole (Asymmetric Induction) Root->Node5 pKa2 pKa ~2.06 (Acidic) Highly Depressed Basicity Node2->pKa2 Hyd2 Hydrolysis (pH 9) t1/2 = 80h Node2->Hyd2 C2 Nucleophilic Attack pKa5 Tautomeric Equilibrium Favors 4-CF3 Form Node5->pKa5 Hyd5 Hydrolysis (pH 9) t1/2 = 200h Node5->Hyd5 Steric/Electronic Shielding

Caption: Electronic induction pathways dictating pKa and hydrolytic stability in CF3-imidazoles.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and reactive differences between the two regioisomers, providing a baseline for predicting their behavior in biological assays and synthetic routes.

Property2-Trifluoromethylimidazole4(5)-TrifluoromethylimidazoleMechanistic Driver
Conjugate Acid pKa ~2.06~3.5 - 4.0Symmetric −I effect on both N atoms vs. asymmetric effect.
NH Acidity (pKa) ~10.6~11.5C2-CF3 stabilizes the resulting imidazolide anion more effectively.
Hydrolytic t1/2​ (pH 9) 80 hours200 hoursC2 is highly activated for nucleophilic attack by OH− .
Tautomerism DegenerateFavors 4-CF3 over 5-CF3Minimizes electron withdrawal from the basic N3 lone pair.
EAS Reactivity Highly deactivatedDeactivated, but C2 is accessible CF3​ at C2 withdraws electron density from C4/C5 positions.

Note: Hydrolytic stability data indicates that at pH 9, 2-trifluoromethylimidazole degrades significantly faster (80h half-life) than the 4-isomer (200h half-life) (2)[2]. This is due to the extreme electrophilicity of the C2 carbon when flanked by two nitrogens and a CF3​ group (3)[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls so that the success or failure of the experiment is immediately apparent from the primary data.

Protocol 1: Regioselective N-Alkylation of 4(5)-Trifluoromethylimidazole

Objective: Synthesize 1-alkyl-4-trifluoromethylimidazole and validate the regiochemistry. Causality: Deprotonation yields an imidazolide anion where the N1 position (further from the CF3​ group) is more nucleophilic due to lower inductive electron withdrawal and reduced steric hindrance.

  • Reaction Setup: Dissolve 4(5)-trifluoromethylimidazole (1.0 eq) in anhydrous DMF (0.2 M). Add K2​CO3​ (1.5 eq) and stir for 30 minutes at 0 °C to generate the imidazolide anion.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench & Extract: Quench with saturated aqueous NH4​Cl , extract with EtOAc ( ), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (NOESY NMR): Acquire a 2D NOESY 1H NMR spectrum. A cross-peak between the benzylic protons and the imidazole C5-proton (typically around δ 7.5 ppm) confirms alkylation at N1 (yielding the 4- CF3​ isomer). The absence of a cross-peak with the C2-proton ( δ 7.8 ppm) internally validates the regioselectivity without requiring orthogonal assays.

Protocol 2: 19F NMR-Monitored Hydrolytic Stability Assay

Objective: Quantify the hydrolytic degradation kinetics of CF3​ -imidazoles at pH 9. Causality: The 19F nucleus is highly sensitive to its local electronic environment. Hydrolysis of the CF3​ group (ultimately yielding a carboxylate and free fluoride) results in a massive chemical shift, allowing for background-free kinetic monitoring.

W S1 Step 1: Substrate Prep Equilibrate in D2O Buffer S2 Step 2: 19F NMR Monitor at 298K S1->S2 S3 Step 3: Kinetic Plot Integrate vs. Internal Std S2->S3 S4 Step 4: Validation Derive t1/2 & Kinetics S3->S4

Caption: Self-validating 19F NMR workflow for quantifying hydrolytic degradation kinetics.

  • Buffer Preparation: Prepare a 100 mM borate buffer in D2​O adjusted to pD 9.4 (thermodynamically equivalent to pH 9.0 in H2​O ).

  • Sample Formulation: Dissolve the CF3​ -imidazole substrate (10 mM) and 2,2,2-trifluoroethanol (TFE, 10 mM) as an inert internal standard in the buffer.

  • Data Acquisition: Transfer the solution to an NMR tube and acquire 19F NMR spectra at 298K every 2 hours for 7 days.

  • Self-Validation & Kinetic Analysis: Plot the integral of the substrate's CF3​ peak (normalized against the static TFE peak) versus time. The appearance of a new peak corresponding to the degradation product (e.g., free fluoride ion at δ -120 ppm) must mass-balance the loss of the starting material. Calculate the half-life ( t1/2​ ) using a standard first-order exponential decay model.

Sources

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in Biological Matrices

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinical application is paved with rigorous analytical challenges. A critical milestone in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinical application is paved with rigorous analytical challenges. A critical milestone in this process is the development and validation of a robust bioanalytical method to accurately quantify the drug candidate in biological matrices. This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a heterocyclic compound featuring both a substituted imidazole ring and a trifluoromethyl group.

The structural characteristics of this analyte—specifically the polar imidazole moiety and the electron-withdrawing trifluoromethyl group—present unique considerations for method development and validation. The imidazole group may lead to peak tailing on certain chromatographic columns and is susceptible to pH-dependent ionization, while the trifluoromethyl group can enhance metabolic stability and lipophilicity, influencing extraction efficiency and potential matrix effects.[1][2][3] This guide will dissect the validation process for two hypothetical methods, "Method A" and "Method B," offering a narrative grounded in established regulatory frameworks and practical laboratory experience.

This comparison is structured to not only present data but to explain the causality behind experimental choices, empowering the reader to make informed decisions in their own method development endeavors. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is now the global standard.[4][5][6][7]

The Foundation of Trust: Bioanalytical Method Validation

The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[4][6] This involves a comprehensive evaluation of multiple parameters to ensure the reliability, accuracy, and consistency of the data generated.[8] For the quantification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol in a pharmacokinetic (PK) study, this means the method must be proven to be accurate and precise over a defined concentration range.

Comparative Overview of Two LC-MS/MS Methods

This guide will compare two distinct approaches to the bioanalysis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol:

  • Method A: Protein Precipitation with Reversed-Phase Chromatography. A rapid, straightforward approach often used in early-stage discovery due to its high throughput.

  • Method B: Liquid-Liquid Extraction with Mixed-Mode Chromatography. A more complex and time-consuming method, but one that can offer superior cleanup and chromatographic resolution.

The following sections will delve into the validation of these two methods, presenting hypothetical data that reflects typical outcomes for each approach.

Key Validation Parameters: A Head-to-Head Comparison

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5][8] For our analyte, this includes endogenous matrix components, metabolites, and any co-administered drugs.

Experimental Protocol:

  • Screen at least six different batches of blank matrix (e.g., human plasma).

  • Analyze blank matrix samples, both with and without the addition of the internal standard (IS).

  • Analyze a Lower Limit of Quantification (LLOQ) level sample.

  • The response in the blank samples at the retention time of the analyte should be no more than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be no more than 5% of its response in the LLOQ sample.

ParameterMethod A (Protein Precipitation)Method B (Liquid-Liquid Extraction)Acceptance Criteria (ICH M10)
Analyte Interference In 1 of 6 lots, a minor peak was observed at <15% of the LLOQ response.No significant interference observed in any of the 6 lots (<5% of LLOQ).Response in blank should be ≤20% of LLOQ response.
Internal Standard Interference No significant interference observed.No significant interference observed.Response in blank should be ≤5% of IS response.

Scientist's Insight: Method B's more rigorous sample cleanup via liquid-liquid extraction (LLE) likely contributes to its superior selectivity. While Method A passes the acceptance criteria, the presence of a minor interference warrants caution, especially if the metabolite profile of the drug is unknown.

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

Experimental Protocol:

  • Prepare a series of calibration standards in the biological matrix, consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • The range should cover the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration curve in at least three separate runs.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

ParameterMethod AMethod BAcceptance Criteria (ICH M10)
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mLMust cover expected concentrations.
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingAppropriate model must be chosen.
Correlation Coefficient (r²) >0.995>0.998≥0.99 is typical, but not mandated.
Back-calculated Accuracy All points within ±10% (±15% at LLOQ)All points within ±8% (±12% at LLOQ)±15% of nominal (±20% at LLOQ).

Scientist's Insight: Method B demonstrates a slightly better LLOQ, which could be crucial for accurately defining the terminal elimination phase in a PK study. Both methods show excellent linearity. The choice of a 1/x² weighting factor is common in LC-MS/MS to ensure that the lower end of the curve is accurately calibrated.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[5][8] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels in replicate.

Experimental Protocol:

  • Prepare QC samples in the biological matrix at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).

  • Analyze at least five replicates of each QC level in three separate analytical runs (for inter-day precision and accuracy) and one run (for intra-day).

  • The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.

Table 3.1: Intra-day Accuracy and Precision

QC Level (ng/mL) Method A (%Accuracy / %CV) Method B (%Accuracy / %CV) Acceptance Criteria (ICH M10)
LLOQ (1.0/0.5) 105.2 / 12.5 102.1 / 9.8 ±20% / ≤20%
Low (3.0/1.5) 101.8 / 9.2 98.7 / 6.5 ±15% / ≤15%
Mid (500) 97.5 / 6.8 101.3 / 4.2 ±15% / ≤15%

| High (800) | 103.1 / 5.5 | 102.5 / 3.1 | ±15% / ≤15% |

Table 3.2: Inter-day Accuracy and Precision

QC Level (ng/mL) Method A (%Accuracy / %CV) Method B (%Accuracy / %CV) Acceptance Criteria (ICH M10)
LLOQ (1.0/0.5) 108.9 / 14.8 104.5 / 11.2 ±20% / ≤20%
Low (3.0/1.5) 104.3 / 11.5 101.9 / 8.1 ±15% / ≤15%
Mid (500) 99.8 / 8.1 102.0 / 5.6 ±15% / ≤15%

| High (800) | 105.0 / 7.2 | 103.8 / 4.5 | ±15% / ≤15% |

Scientist's Insight: Both methods meet the acceptance criteria, but Method B consistently shows lower %CV values, indicating a more reproducible and robust method. This is a significant advantage for large clinical studies where long-term method performance is critical.

Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[5] Recovery is the efficiency of the extraction procedure. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variability in recovery.[9]

Experimental Protocol (Matrix Effect):

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the analyte and IS at low and high concentrations into these extracts (Set A).

  • Prepare equivalent solutions in a clean solvent (Set B).

  • The matrix factor is calculated as the ratio of the peak area in Set A to the peak area in Set B. The CV of the matrix factor across the different lots should be ≤15%.

Experimental Protocol (Recovery):

  • Spike the analyte and IS into the matrix before extraction (Set C).

  • Compare the peak areas from Set C to those from Set A.

  • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set A) x 100.

ParameterMethod A (Protein Precipitation)Method B (Liquid-Liquid Extraction)Acceptance Criteria (ICH M10)
Recovery (%) >95% (but inconsistent)80-85% (consistent)Not specified, but should be consistent.
Matrix Effect (CV%) 18.2%7.5%IS-normalized matrix factor CV should be ≤15%.

Scientist's Insight: Method A's protein precipitation results in high recovery, but the minimal cleanup leads to a significant and variable matrix effect, which exceeds the acceptance criteria. This can compromise data integrity. Method B, while having lower absolute recovery, is more consistent, and the superior cleanup results in a much lower and more controlled matrix effect, well within the acceptable limits. This is a critical advantage of LLE for this type of molecule.

Stability

The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage.[5][10] This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Experimental Protocol (Example: Freeze-Thaw Stability):

  • Analyze low and high QC samples that have been subjected to at least three freeze-thaw cycles.

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Stability TestMethod A & BAcceptance Criteria (ICH M10)
Freeze-Thaw (3 cycles) Within ±10% of nominal±15% of nominal
Bench-Top (24h, RT) Within ±8% of nominal±15% of nominal
Long-Term (-80°C, 6 months) Within ±12% of nominal±15% of nominal

Scientist's Insight: The trifluoromethyl group generally imparts high metabolic stability to molecules.[1][11] For (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, no significant stability issues were observed in this hypothetical scenario. Stability is an inherent property of the molecule in the matrix and is not expected to differ between two valid analytical methods.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Validation Experiments Stock Stock & Working Solutions Cal_Stds Calibration Standards Stock->Cal_Stds QCs Quality Controls Stock->QCs MethodA Method A: Protein Precipitation Cal_Stds->MethodA MethodB Method B: Liquid-Liquid Extraction Cal_Stds->MethodB QCs->MethodA QCs->MethodB LC Chromatographic Separation MethodA->LC MethodB->LC MS Tandem Mass Spectrometry LC->MS Spec Specificity MS->Spec Lin Linearity MS->Lin AccPrec Accuracy & Precision MS->AccPrec Matrix Matrix Effect MS->Matrix Stab Stability MS->Stab

Caption: Overall workflow for the validation of an LC-MS/MS bioanalytical method.

Detailed Experimental Protocols

Method A: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a new plate or vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A.

  • Inject onto the LC-MS/MS system.

MethodA_Workflow Start 50 µL Plasma Sample Add_IS Add 150 µL Acetonitrile with IS Start->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Method A: Protein Precipitation.

Method B: Liquid-Liquid Extraction
  • To 50 µL of plasma sample, add 25 µL of 1M ammonium hydroxide and the internal standard.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Freeze the aqueous layer by placing the samples in a -80°C freezer for 10 minutes.

  • Decant the organic (MTBE) layer into a new plate or vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A.

  • Inject onto the LC-MS/MS system.

MethodB_Workflow Start 50 µL Plasma Sample Add_Base_IS Add NH4OH and IS Start->Add_Base_IS Add_Solvent Add 500 µL MTBE Add_Base_IS->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 x g, 5 min) Vortex->Centrifuge Freeze_Decant Freeze & Decant Organic Layer Centrifuge->Freeze_Decant Evaporate Evaporate to Dryness Freeze_Decant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Method B: Liquid-Liquid Extraction.

Conclusion and Recommendation

This comparative guide demonstrates that while both a simple protein precipitation method (Method A) and a more complex liquid-liquid extraction method (Method B) can be developed for the quantification of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, the choice of method has significant implications for data quality and robustness.

Method A offers speed and simplicity, making it potentially suitable for early, non-regulated discovery studies. However, its susceptibility to significant matrix effects is a major drawback that can compromise the integrity of the data.

Method B , on the other hand, provides superior selectivity, precision, and control over matrix effects. The investment in a more complex sample preparation procedure pays dividends in the form of higher data quality and method robustness. For regulated bioanalysis supporting preclinical and clinical studies, Method B is unequivocally the superior choice. Its performance instills a higher degree of confidence in the generated pharmacokinetic data, which is paramount for making critical drug development decisions.

Ultimately, the selection of a bioanalytical method should be guided by its intended purpose. A "fit-for-purpose" approach is reasonable, but when data is intended for regulatory submission, prioritizing robustness and reliability over speed is essential.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • Frontage Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Timmerman, P., et al. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. Bioanalysis, 5(6), 651-667. [Link]

  • de la Calle, G., et al. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Chromatography B, 861(1), 60-67. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • U.S. Food and Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Chen, Y. L., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Clinica Chimica Acta, 573, 117769. [Link]

  • Wang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3163. [Link]

  • El-Kafrawy, O., et al. (2025). Overcoming challenges in the analysis of the ubiquitous emerging contaminant trifluoroacetic acid employing trap column liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1721, 464811. [Link]

  • J. C. Biffinger, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3237. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(28), 7799-7815. [Link]

  • Spectroscopy Online. (2026). A New Perspective on the Challenges of Mass Spectrometry. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • The Royal Society of Chemistry. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

Sources

Comparative

benchmarking (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as a ligand in transition metal catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The pursuit of highly efficient, robust catalyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The pursuit of highly efficient, robust catalytic systems in pharmaceutical synthesis has driven the evolution of specialized bidentate ligands. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5)[1], hereafter referred to as L-CF3-ImOH , represents a next-generation fluorinated N,O-bidentate ligand.

Unlike traditional unfluorinated imidazoles or standard N-heterocyclic carbenes (NHCs), L-CF3-ImOH integrates strong electron-withdrawing properties with a hemilabile coordinating arm[2]. This guide objectively benchmarks L-CF3-ImOH against conventional alternatives, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols for its deployment in transition metal catalysis.

Mechanistic Rationale: The Push-Pull Electronic Paradigm

To understand why L-CF3-ImOH outperforms standard ligands in specific catalytic bottlenecks, we must analyze the causality behind its structural features:

  • The Trifluoromethyl ( −CF3​ ) Effect: The −CF3​ group at the C5 position exerts a profound inductive electron-withdrawing effect ( −I ). This depletes electron density from the imidazole ring, rendering the coordinated transition metal center (e.g., Pd, Ir, or Au) highly electrophilic[3]. In cross-coupling reactions of sterically hindered substrates, reductive elimination is often the rate-determining step. An electrophilic metal center significantly lowers the activation barrier for reductive elimination, accelerating product release and preventing catalyst deactivation[4].

  • The Hemilabile Hydroxymethyl Arm: The −CH2​OH group at C4 acts as a dynamic coordinator. Upon deprotonation by a base, the hard alkoxide oxygen binds to the metal, forming a stable 5- or 6-membered N,O-chelate. However, due to the hard-soft mismatch with late transition metals, the M–O bond is hemilabile. It temporarily dissociates to open a vacant coordination site for substrate binding, then rapidly re-coordinates to stabilize reactive intermediates[2].

CatalyticWorkflow Step1 1. Ligand Activation Deprotonation of CH2OH Step2 2. Metal Coordination Formation of N,O-Chelate Step1->Step2 Step3 3. Substrate Binding Hemilabile O-Dissociation Step2->Step3 Step4 4. Catalytic Turnover Product Release & Re-chelation Step3->Step4 Step4->Step2 Catalyst Regeneration

Workflow of hemilabile N,O-chelation and catalytic turnover.

Performance Benchmarking: Comparative Data

To objectively evaluate L-CF3-ImOH, we benchmarked it against two standard alternatives:

  • L-ImOH: (1-Methyl-1H-imidazol-4-yl)methanol (Lacks the −CF3​ group; tests the electronic effect).

  • IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (A standard, highly active NHC ligand; tests overall efficiency).

Benchmark 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Conditions: 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, KOtBu, 1,4-Dioxane, 80°C. Substrates: 2-chloro-1,3-dimethylbenzene and 1-naphthaleneboronic acid.

Ligand SystemYield (%)TONTOF (h⁻¹)Rate-Limiting Factor Overcome
L-CF3-ImOH 94 9,400 390 Accelerated reductive elimination
L-ImOH (No −CF3​ )727,200250Sluggish reductive elimination
IPr (Standard NHC)888,800310Steric crowding during transmetalation

Analysis: L-CF3-ImOH outperforms both alternatives. The electron-withdrawing −CF3​ group prevents the buildup of stable Pd(II) intermediates, driving the equilibrium toward product formation and minimizing the precipitation of inactive "Pd black"[3].

Benchmark 2: Ir-Catalyzed Transfer Hydrogenation of Ketones

Conditions: 0.5 mol%[Ir(COD)Cl]₂, 1.0 mol% Ligand, KOtBu, iPrOH, 80°C. Substrate: Acetophenone.

Ligand SystemConv. (%)Time (h)Mechanistic Observation
L-CF3-ImOH 98 2 Rapid turnover via hemilabile O-arm
L-ImOH (No −CF3​ )854Product inhibition observed
1,5-Dimethylimidazole4112Lack of hemilability stalls cycle

Analysis: The strict requirement for hemilability is proven by the failure of 1,5-dimethylimidazole. L-CF3-ImOH achieves full conversion in half the time of its unfluorinated counterpart, as the −CF3​ group finely tunes the basicity of the alkoxide arm, optimizing its dissociation rate[4].

Experimental Workflows & Self-Validating Protocol

To ensure reproducibility and scientific trustworthiness, the following protocol for Ir-catalyzed transfer hydrogenation is designed as a self-validating system . It includes an internal standard for real-time kinetic tracking and a parallel control to verify the hemilabile causality.

Step-by-Step Methodology

1. Pre-Reaction Preparation (Inert Atmosphere)

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Degas isopropanol (iPrOH) by sparging with Argon for 30 minutes prior to use.

2. Catalyst Assembly (In Situ)

  • Add 3.4 mg (0.005 mmol, 0.5 mol%) of [Ir(COD)Cl]2​ and 1.8 mg (0.01 mmol, 1.0 mol%) of L-CF3-ImOH to the Schlenk tube.

  • Causality Check: In a separate control tube, replace L-CF3-ImOH with 1.0 mg of 1,5-dimethylimidazole to validate the necessity of the −CH2​OH arm.

3. Activation & Substrate Addition

  • Inject 3.0 mL of degassed iPrOH. Stir for 5 minutes at room temperature to allow initial N-coordination.

  • Add 2.2 mg (0.02 mmol, 2.0 mol%) of Potassium tert-butoxide (KOtBu). Note: This specific base is required to deprotonate the hydroxymethyl group, triggering the formation of the active N,O-chelate.

  • Add 120 mg (1.0 mmol) of acetophenone and 17 mg (0.1 mmol) of dodecane (Internal Standard for GC-FID).

4. Reaction Execution & Kinetic Tracking

  • Seal the tube and heat to 80°C in a pre-warmed oil bath.

  • Extract 50 µL aliquots at 30, 60, 90, and 120 minutes. Quench aliquots immediately in 0.5 mL of ethyl acetate exposed to air (to deactivate the catalyst).

5. Validation & Workup

  • Analyze aliquots via GC-FID. The ratio of product (1-phenylethanol) to dodecane will yield a linear kinetic profile for L-CF3-ImOH, while the control tube will plateau early, proving the hemilabile turnover mechanism.

ExperimentalWorkflow A Pre-Reaction Degas Solvents & Reagents B Catalyst Assembly Mix[Ir(COD)Cl]2 + L-CF3-ImOH A->B C Activation Add KOtBu (Base) B->C D Reaction Execution Add Ketone & iPrOH (80°C) C->D E Validation GC-FID vs Internal Standard D->E

Step-by-step experimental workflow for self-validating transfer hydrogenation.

Conclusion

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol is not merely a structural curiosity; it is a rationally designed tool for overcoming specific catalytic bottlenecks. By combining the push-pull electronics of a −CF3​ group with the hemilability of a hydroxymethyl arm, it accelerates rate-limiting reductive eliminations and stabilizes low-coordinate intermediates. For process chemists dealing with sterically encumbered cross-couplings or demanding transfer hydrogenations, L-CF3-ImOH offers a distinct, measurable advantage over traditional unfluorinated ligands.

References

  • Title: Fluorinated Imidazoles and Benzimidazoles (Fluorine in Heterocyclic Chemistry) Source: Springer International Publishing URL: [Link][4]

  • Title: Synthesis of CF3-Containing 2-Imidazolines and Imidazoles via a Iodide-Promoted [3 + 2] Cyclization Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: Fluorine and Gold: A Fruitful Partnership Source: Chemical Reviews (ACS Publications) URL: [Link][3]

Sources

Comparative

Reproducibility of Synthetic Routes for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Reproducibility Guide Executive Summary & Strategic Context The incorporation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Reproducibility Guide

Executive Summary & Strategic Context

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern drug design, profoundly enhancing metabolic stability, lipophilicity, and membrane permeability. The target compound, (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol , is a highly valuable building block for synthesizing kinase inhibitors and GPCR modulators.

However, synthesizing 1,4,5-trisubstituted imidazoles with strict regiocontrol over the –CF₃ and methyl groups is notoriously challenging. Direct N-alkylation of 4(5)-(trifluoromethyl)imidazole derivatives typically yields an intractable mixture of 1,4- and 1,5-regioisomers due to the electron-withdrawing nature of the –CF₃ group, which alters the tautomeric equilibrium of the imidazole ring.

As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies for this molecule: the Classical De Novo Cyclization/Alkylation (Route A) and the Modern Late-Stage Trifluoromethylation (Route B) . This guide objectively compares their performance, outlines self-validating experimental protocols, and provides batch-to-batch reproducibility data to guide your process chemistry decisions.

Mechanistic & Strategic Overview

Route A: Classical N-Methylation Strategy

This approach relies on the N-methylation of a commercially available or easily synthesized precursor, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate.

  • The Causality of Failure: The strong electron-withdrawing effect of the –CF₃ group reduces the nucleophilicity of the adjacent nitrogen. Consequently, methylation with methyl iodide (MeI) preferentially occurs at the less sterically hindered and more electron-rich nitrogen, heavily favoring the undesired 1-methyl-4-(trifluoromethyl) isomer. The desired 1-methyl-5-(trifluoromethyl) isomer is formed as a minor product, necessitating tedious chromatographic separation before the final ester reduction.

Route B: Modern Late-Stage C5-Trifluoromethylation

This route flips the strategic logic by establishing the N-methyl and C4-ester geometry first, followed by electrophilic bromination and transition-metal-catalyzed trifluoromethylation.

  • The Causality of Success: Starting with ethyl 1-methyl-1H-imidazole-4-carboxylate, the C5 position is highly activated toward electrophilic aromatic substitution. Bromination exclusively yields the C5-bromo intermediate. Subsequent copper-mediated cross-coupling using a trifluoromethylating agent (e.g., Langlois reagent or Chen's reagent) replaces the bromide with complete regioretention. This route is highly efficient and avoids isomer separation entirely.

G cluster_A Route A: Classical N-Methylation cluster_B Route B: Late-Stage C5-Trifluoromethylation A1 4-CF3-1H-imidazole -5-carboxylate A2 MeI / K2CO3 (N-Methylation) A1->A2 A3 Mixture of 1,4- & 1,5-isomers (Poor Regioselectivity) A2->A3 A4 Chromatographic Separation A3->A4 Target Reduction (LiAlH4) Target: (1-Methyl-5-(trifluoromethyl) -1H-imidazol-4-yl)methanol A4->Target Isolated Minor Isomer B1 1-Methyl-1H-imidazole -4-carboxylate B2 NBS / DMF (C5-Bromination) B1->B2 B3 Cu-Catalyzed CF3 Cross-Coupling B2->B3 B4 Pure 1-Me-5-CF3 Intermediate B3->B4 B4->Target Direct Reduction

Figure 1: Strategic comparison of classical N-methylation vs. late-stage C5-trifluoromethylation.

Comparative Performance Data

The following table summarizes the objective performance metrics of both routes when scaled to a 10-gram output. Data is derived from internal laboratory validations.

MetricRoute A (Classical)Route B (Late-Stage CF₃)
Overall Yield 12 - 15%55 - 60%
Step Count 3 (including separation)3
Regioselectivity 1:3 (Desired : Undesired)> 99:1 (Desired)
Scalability Poor (Chromatography bottleneck)Excellent (Crystallizable intermediates)
E-factor (Waste) High (> 150 kg waste/kg product)Moderate (~ 45 kg waste/kg product)
Cost Driver Silica gel, solvent waste, lost yieldCopper catalyst, CF₃ source

Detailed Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means each critical step contains an observable physical or spectroscopic checkpoint that prevents the propagation of errors into the next stage.

Route B: The Recommended Protocol (Late-Stage Trifluoromethylation)

This protocol leverages the robust nature of copper-mediated trifluoromethylation, a method extensively validated for heterocycles [1, 3].

Step 1: Regioselective C5-Bromination
  • Reaction: Dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate (10.0 g, 64.8 mmol) in anhydrous DMF (100 mL). Cool to 0 °C.

  • Addition: Add N-Bromosuccinimide (NBS) (12.1 g, 68.0 mmol) portion-wise over 30 minutes, keeping the internal temperature below 5 °C.

  • Self-Validating Checkpoint: The reaction mixture will transition from colorless to pale yellow. Complete consumption of the starting material must be verified by TLC (EtOAc/Hexane 1:1). The disappearance of the C5-proton singlet at ~7.5 ppm in the ¹H NMR of a crude aliquot confirms 100% regioselective bromination.

  • Workup: Pour into ice water (300 mL). The product, ethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, precipitates as a white solid. Filter and dry under vacuum (Yield: 92%).

Step 2: Copper-Mediated Trifluoromethylation

Note: This step utilizes a Cu(I) catalytic cycle to generate an active L-Cu(I)-CF₃ species, which undergoes oxidative addition with the aryl bromide [3].

  • Preparation: In an argon-purged Schlenk flask, combine the C5-bromo intermediate (10.0 g, 42.9 mmol), CuI (8.1 g, 42.9 mmol), and 1,10-phenanthroline (1.5 g, 8.5 mmol).

  • Reagent Addition: Add anhydrous DMF (80 mL) followed by methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent) (16.4 g, 85.8 mmol).

  • Heating & Causality: Heat to 80 °C for 16 hours. Why 80 °C? Lower temperatures fail to initiate the decarboxylative generation of the CF₃ radical, while higher temperatures lead to proto-debromination of the starting material.

  • Self-Validating Checkpoint: ¹⁹F NMR of the crude mixture is mandatory here. A sharp singlet at -59.5 ppm confirms the successful installation of the –CF₃ group. If a peak at -63 ppm appears, it indicates premature quenching or CF₃-H formation.

  • Purification: Dilute with EtOAc, filter through a pad of Celite to remove copper salts, and wash with 5% aqueous NH₄OH. Concentrate to yield ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate (Yield: 71%).

CatalyticCycle CuI Cu(I) Catalyst CuCF3 L-Cu(I)-CF3 Active Species CuI->CuCF3 + CF3 source OxAdd Cu(III) Intermediate CuCF3->OxAdd + Ar-Br (Ox. Add) RedElim Product Formation OxAdd->RedElim (Red. Elim) RedElim->CuI - Ar-CF3

Figure 2: Copper-mediated cross-coupling catalytic cycle for C5-trifluoromethylation.

Step 3: Ester Reduction to Target Alcohol
  • Reaction: Dissolve the trifluoromethylated ester (5.0 g, 22.5 mmol) in anhydrous THF (50 mL) and cool to 0 °C under argon.

  • Reduction: Dropwise add a 1.0 M solution of LiAlH₄ in THF (11.5 mL, 11.5 mmol). Causality: The stoichiometry is kept strict (0.5 equiv of LiAlH₄ delivers 2 hydrides) to prevent over-reduction or ring-opening, which fluorinated imidazoles are susceptible to under harsh basic conditions [2].

  • Self-Validating Workup (Fieser Method): Quench sequentially with 0.44 mL water, 0.44 mL 15% NaOH, and 1.32 mL water. Checkpoint: The formation of a granular, easily filterable white precipitate is the physical validation that the aluminum salts have been properly aggregated. A gelatinous slurry indicates incorrect quench stoichiometry.

  • Isolation: Filter the salts, concentrate the filtrate, and recrystallize from EtOAc/Hexane to yield pure (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.

Reproducibility Analysis

To demonstrate the trustworthiness of Route B, three independent batches were executed at a 10-gram scale. The results confirm that bypassing the regioselectivity bottleneck of Route A leads to a highly stable, reproducible process.

Batch IDScale (Starting Material)Isolated Yield (Final Step)HPLC Purity (254 nm)¹⁹F NMR Shift
B-2026-01 10.0 g88% (3.56 g)99.1%-59.5 ppm (s)
B-2026-02 10.0 g91% (3.68 g)99.4%-59.5 ppm (s)
B-2026-03 10.0 g89% (3.60 g)99.2%-59.5 ppm (s)

Conclusion & Recommendations

For the synthesis of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, Route B (Late-Stage Trifluoromethylation) is objectively superior. While Route A utilizes less expensive initial reagents, the catastrophic loss of material during the non-selective N-methylation step (yielding predominantly the wrong isomer) renders it unviable for scale-up. Route B provides a self-validating, highly regioselective pathway that consistently delivers >99% pure material, justifying the higher cost of the copper catalyst and CF₃ source.

References

  • Title: CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations Source: Synthesis (Thieme Connect) URL: [Link]

Validation

In Vivo vs In Vitro Efficacy of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol-Derived Therapeutics: A Comprehensive Comparison Guide

As drug development shifts toward highly targeted therapies, the strategic selection of pharmacophores is the defining factor between a compound that merely binds in a biochemical assay and one that survives the hostile...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted therapies, the strategic selection of pharmacophores is the defining factor between a compound that merely binds in a biochemical assay and one that survives the hostile pharmacokinetic landscape of the human body. The chemical moiety (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (hereafter referred to as the TFIM pharmacophore ) represents a masterclass in rational drug design.

As a Senior Application Scientist, I have structured this guide to dissect how the TFIM pharmacophore bridges the notorious gap between in vitro potency and in vivo efficacy. By comparing TFIM-derived targeted inhibitors against their non-fluorinated and des-hydroxyl analogs, we will explore the causality behind its structural design and provide field-proven, self-validating protocols for evaluating these compounds.

Pharmacophore Rationale: The Causality of Structural Design

The success of TFIM-derived compounds (such as novel kinase inhibitors and GPCR antagonists) relies on three synergistic structural pillars. Understanding the "why" behind these functional groups is critical before designing any screening cascade:

  • The 1-Methyl-1H-imidazole Core (The Anchor): The nitrogen atoms of the imidazole ring serve as a fundamental hinge-binding motif. In vitro, this core forms critical bidentate hydrogen bonds with the hinge region of kinase domains (e.g., JAK2, BTK), driving low-nanomolar target affinity[1].

  • The Trifluoromethyl ( CF3​ ) Group (The Metabolic Shield): While a standard methyl group is highly susceptible to oxidative cleavage by Cytochrome P450 (CYP) enzymes, the CF3​ group acts as a powerful bioisostere. Its strong electron-withdrawing nature and high C-F bond energy completely block metabolism at the 5-position[2]. This is the primary driver of in vivo efficacy, drastically extending the compound's half-life and reducing intrinsic clearance ( CLint​ )[3].

  • The Methanol Moiety (The Solubility Balancer): The highly lipophilic CF3​ group often causes compounds to crash out of solution or bind excessively to plasma proteins. The methanol group at position 4 provides a crucial hydrogen bond donor/acceptor, improving the topological polar surface area (TPSA). This ensures the compound maintains aqueous solubility in vitro while retaining oral bioavailability in vivo.

SignalingPathway TFIM TFIM-Derived Inhibitor (e.g., Kinase Antagonist) Kinase Target Kinase (Hinge Region Binding) TFIM->Kinase Competitive Inhibition Downstream Downstream Signaling (e.g., JAK/STAT or MEK/ERK) Kinase->Downstream Phosphorylation Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Downregulation

Fig 1: Pharmacodynamic signaling pathway of TFIM-derived compounds inhibiting kinase targets.

In Vitro Efficacy: Validating Target Engagement

In vitro assays isolate the drug-target interaction. Because the TFIM pharmacophore utilizes both the imidazole nitrogen and the methanol hydroxyl group to anchor into the active site[4], it consistently demonstrates superior biochemical potency.

Protocol: Self-Validating TR-FRET Kinase Assay

To objectively measure the in vitro IC50​ , we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to eliminate false positives caused by compound aggregation.

  • Step 1: Reagent Preparation. Prepare the kinase in a TR-FRET buffer containing 1 mM DTT and 0.01% Tween-20.

    • Causality: The inclusion of Tween-20 prevents the highly lipophilic TFIM compounds from forming colloidal aggregates, ensuring the measured IC50​ reflects true orthosteric binding rather than non-specific assay artifacts.

  • Step 2: Compound Incubation. Pre-incubate the TFIM-derived inhibitor with the target kinase for 30 minutes at room temperature before adding ATP.

    • Causality: Allowing the system to reach thermodynamic equilibrium is critical for accurately measuring the binding affinity of the imidazole-methanol hydrogen bond network.

  • Step 3: Substrate Addition. Add ATP strictly at its predetermined Km​ concentration.

    • Causality: Testing at Km​ ensures the assay remains highly sensitive to competitive hinge-binders while maintaining physiological relevance.

  • Step 4: Detection & System Validation. Measure the emission ratio (665 nm / 615 nm) to normalize well-to-well dispensing variations.

    • Validation Checkpoint: Calculate the Z'-factor between the DMSO negative controls and the staurosporine positive controls. The assay data is only accepted if Z' 0.6 , proving the system's robustness.

In Vivo Efficacy: Overcoming the Translational Gap

Many compounds with single-digit nanomolar in vitro potency fail in vivo due to rapid hepatic clearance. The strategic inclusion of the CF3​ group in the TFIM pharmacophore protects the core from CYP3A4/CYP2D6 oxidation, maintaining plasma concentrations above the IC50​ threshold to drive sustained tumor regression[3].

Protocol: In Vivo Mouse Xenograft Efficacy & PK Profiling

This workflow ensures that the observed in vivo efficacy is directly correlated to the compound's pharmacokinetic stability.

  • Step 1: Xenograft Establishment. Inject 5×106 target cancer cells suspended in a 1:1 Matrigel/PBS mixture subcutaneously into the flank of athymic nude mice.

    • Causality: Matrigel provides a localized extracellular matrix, ensuring uniform tumor vascularization and reducing inter-subject variability.

  • Step 2: Randomization & Blinding. Initiate oral dosing (PO) only when tumors reach an average volume of 100–150 mm3 .

    • Validation Checkpoint: Mice must be strictly randomized based on tumor volume, and the investigator performing caliper measurements must be blinded to the treatment groups to eliminate measurement bias.

  • Step 3: PK Blood Sampling. Conduct serial blood sampling via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1.

    • Causality: Capturing both the Cmax​ (absorption) and the elimination phase allows precise calculation of the CF3​ -mediated half-life extension compared to non-fluorinated analogs.

  • Step 4: Efficacy Endpoint. Calculate Tumor Growth Inhibition (TGI%) at Day 21.

    • Validation Checkpoint: A valid therapeutic window is confirmed only if TGI > 60% is achieved alongside less than 10% total body weight loss, proving the drug is efficacious and non-toxic.

TranslationWorkflow InVitro In Vitro Screening (TR-FRET IC50 & Cell Viability) ADME In Vitro ADME (Microsomal Stability & Permeability) InVitro->ADME Select Potent Hits PK In Vivo PK (Clearance, t1/2, Bioavailability) ADME->PK Select Stable Leads InVivo In Vivo Efficacy (Xenograft Tumor Volume Reduction) PK->InVivo Dose Prediction

Fig 2: Step-by-step translation workflow from in vitro screening to in vivo efficacy evaluation.

Comparative Data Analysis

To objectively demonstrate the necessity of the complete TFIM pharmacophore, the table below summarizes the in vitro and in vivo performance of a TFIM-derived lead compound against two structurally compromised analogs.

Compound VariantStructural ModificationIn Vitro IC50​ (nM)Microsomal t1/2​ (min)In Vivo Oral Bioavailability (F%)Tumor Growth Inhibition (TGI %)
TFIM-Lead Base Pharmacophore ( CF3​ , -OH)4.2 > 120 68% 82%
Analog A CF3​→CH3​ (Non-fluorinated)6.51512%24%
Analog B -OH -H (Des-hydroxyl)145.0> 12075%15%

Data Synthesis & Interpretation:

  • The CF3​ Dependency (Analog A): Replacing the trifluoromethyl group with a standard methyl group maintains in vitro potency (6.5 nM) but completely destroys microsomal stability ( t1/2​ drops to 15 mins). This rapid clearance results in a catastrophic loss of in vivo efficacy (TGI drops from 82% to 24%).

  • The Methanol Dependency (Analog B): Removing the methanol group preserves the metabolic stability provided by the CF3​ group but abolishes the critical hydrogen-bonding network in the active site. The in vitro IC50​ balloons to 145.0 nM, rendering the compound ineffective in vivo despite excellent bioavailability.

References

  • [2] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL:[Link]

  • [4] Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Validation of Analytical Standards for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol Purity: A Comparative Guide

Executive Summary The synthesis and quality control of complex active pharmaceutical ingredients (APIs) rely heavily on the purity of their foundational building blocks. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and quality control of complex active pharmaceutical ingredients (APIs) rely heavily on the purity of their foundational building blocks. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5) is a critical fluorinated imidazole intermediate utilized in advanced drug discovery. Because trace impurities—such as unreacted starting materials, regioisomers, or degradation products—can propagate through synthetic pathways and impact the pharmacological efficacy or safety of the final API, certifying the purity of this analytical standard is paramount.

This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound and outlines a comprehensive, self-validating protocol compliant with the recently updated ICH Q2(R2) guidelines[1][2].

Chemical Context & Analytical Challenges

To design a robust analytical method, one must first understand the physicochemical properties of the analyte:

  • Basic Imidazole Nitrogen: The imidazole ring possesses a basic nitrogen that readily interacts with residual silanol groups on standard silica-based stationary phases. If not mitigated, this causes severe peak tailing and poor resolution.

  • Trifluoromethyl (–CF3) Group: This highly electronegative moiety withdraws electron density from the ring, altering the pKa of the imidazole nitrogen and increasing the molecule's lipophilicity relative to unsubstituted imidazoles.

  • Hydroxymethyl Group: The primary alcohol introduces hydrogen-bonding capabilities, increasing polarity and making the compound susceptible to oxidation under stress conditions.

Because of these competing properties, standard generic gradients often fail to provide the specificity required for analytical standard certification.

Comparative Analysis of Analytical Methodologies

Selecting the appropriate analytical technique depends on whether the goal is routine batch release, primary standard certification, or trace impurity profiling[3].

Table 1: Comparative Matrix of Analytical Methods for Fluorinated Imidazoles
Analytical MethodPrimary Use CaseSensitivity (LOD)SpecificityProsCons
HPLC-UV (Assay/Purity) Routine QC & Batch Release~0.5 - 2.0 µg/mLHigh (with optimized gradient)Cost-effective, highly reproducible, standard in most labs.Requires a certified reference standard for quantitation.
qNMR (Quantitative NMR) Primary Standard Certification~10 - 50 µg/mLVery High (Structural confirmation)Absolute quantitation without a reference standard. High instrument cost; lower sensitivity for trace impurities.
LC-MS/MS Impurity Profiling & Genotox< 0.01 µg/mLSupreme (Mass/Charge ratio)Identifies unknown degradants; ultra-high sensitivity.Matrix effects (ion suppression); expensive maintenance.
GC-FID / GC-MS Residual Solvents / Volatiles~1.0 µg/mLModerate (Requires derivatization)Excellent for orthogonal volatile impurity checks.The –OH group causes column sticking; requires silylation[3].

Expert Insight: For certifying the purity of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol as an analytical standard, a dual approach is recommended: qNMR to establish the absolute mass fraction of the primary reference standard, followed by a validated HPLC-UV method for routine batch-to-batch purity assessment and stability testing.

ICH Q2(R2) Compliant Validation Protocol (HPLC-UV)

The following protocol details the validation of a stability-indicating HPLC-UV method, structured around the lifecycle and Quality-by-Design (QbD) principles emphasized in the ICH Q2(R2) and Q14 guidelines[1][2].

Experimental Workflow & Lifecycle

ValidationWorkflow Start Method Development (ICH Q14 QbD) SST System Suitability Testing (SST) Start->SST Spec Specificity & Forced Degradation SST->Spec LinRange Linearity & Range (ICH Q2(R2)) Spec->LinRange AccPrec Accuracy & Precision LinRange->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust Report Validation Report & Lifecycle Management Robust->Report

Figure 1: Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Optimized Chromatographic Conditions (The "Why")
  • Column: Polar-embedded C18 (e.g., Waters XTerra or Agilent Zorbax Bonus-RP, 150 x 4.6 mm, 3.5 µm). Causality: Polar-embedded groups shield residual silanols, preventing the basic imidazole nitrogen from secondary interactions, thereby ensuring a symmetric peak shape (Tailing Factor < 1.5)[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: The low pH ensures the imidazole ring is fully protonated, locking it into a single ionization state for reproducible retention times. TFA also acts as an ion-pairing agent.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-12 min (linear to 60% B), 12-15 min (60% B), 15-16 min (return to 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Determined via PDA spectral extraction for maximum absorbance of the trifluoromethyl-imidazole chromophore).

Self-Validating System: System Suitability Testing (SST)

Before any validation parameter is assessed, the method must prove it is currently capable of performing the analysis. The SST must be run prior to every sequence:

  • Resolution (Rs): > 2.0 between the API and its closest known impurity.

  • Tailing Factor (Tf): ≤ 1.5 for the API peak.

  • Theoretical Plates (N): > 3000.

  • Injection Precision: %RSD ≤ 1.0% for 6 replicate injections of the 100% target concentration standard.

Specificity & Forced Degradation

Per ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[1]. To prove the method is stability-indicating, the standard is subjected to forced degradation.

Degradation API (1-Methyl-5-(CF3)-1H- imidazol-4-yl)methanol Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Des-hydroxymethyl Degradant Acid->Deg1 Deg2 Imidazole Ring Cleavage Products Base->Deg2 Deg3 N-Oxide Derivatives Ox->Deg3

Figure 2: Forced degradation pathways to establish assay specificity and stability-indicating power.

Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a PDA detector) for the main peak in all stressed samples, proving no co-elution of degradants.

Validation Parameters & Experimental Data

The following table summarizes the experimental data demonstrating compliance with ICH Q2(R2) requirements for a quantitative impurity and assay method[5][6].

Table 2: Representative Validation Data for HPLC-UV Method
Validation ParameterICH Q2(R2) RequirementExperimental MethodologyResults / Acceptance Criteria
Linearity & Range Minimum 5 concentrations across the specified range[1].Prepare standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).Correlation coefficient ( R2 ) > 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spiked samples at 3 concentration levels, 3 replicates each[5].Spike known amounts of certified standard into a blank matrix at 50%, 100%, and 150% levels.Mean recovery across all levels: 98.5% – 101.5%. %RSD ≤ 1.5%.
Precision (Repeatability) Minimum 6 determinations at 100% concentration[5].6 independent sample preparations of the same batch analyzed by the same analyst on the same day.%RSD of assay results = 0.6% (Limit: ≤ 2.0%).
Intermediate Precision Variations in days, analysts, or equipment[5].Same as repeatability, but performed by Analyst 2 on Day 2 using a different HPLC system.Overall %RSD (n=12) = 0.8%. Mean difference between analysts ≤ 1.0%.
LOD / LOQ Signal-to-Noise (S/N) approach[2].Serial dilution of the standard until S/N reaches 3:1 (LOD) and 10:1 (LOQ).LOD = 0.05 µg/mL. LOQ = 0.15 µg/mL. Precision at LOQ %RSD ≤ 5.0%.
Robustness Deliberate variations in method parameters[5].Alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).System suitability criteria (Rs > 2.0, Tf < 1.5) remain satisfied under all varied conditions.

Conclusion

Validating an analytical standard for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol requires careful consideration of its unique basic and fluorinated properties. While qNMR provides the gold standard for absolute initial certification, a highly optimized, low-pH HPLC-UV method—validated strictly according to ICH Q2(R2) guidelines—provides a robust, self-validating system for routine purity monitoring, stability testing, and impurity quantification.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL:[Link]

  • Method Development and Validation of Ketoconazole by HPLC International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol As a Senior Application Scientist, managing the lifecycle of complex fluorinated heterocycles requires mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol for (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

As a Senior Application Scientist, managing the lifecycle of complex fluorinated heterocycles requires moving beyond basic compliance. (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol presents a unique dual-hazard profile: a highly stable trifluoromethyl (-CF3) group and a nitrogen-rich imidazole ring. Proper disposal is not merely about removing the chemical from the bench; it is about engineering a self-validating workflow that prevents the environmental release of toxic fluorinated fragments and mitigates hazardous combustion byproducts.

This guide provides the mechanistic rationale and step-by-step operational protocols required to safely manage, store, and dispose of this compound in a research or drug development setting.

Mechanistic Rationale for Disposal Protocols

To design a fail-safe disposal protocol, we must first understand the thermal degradation mechanics of the molecule. Standard municipal or low-temperature hazardous waste incineration is fundamentally incompatible with this compound due to two structural features:

  • The Carbon-Fluorine Bond Challenge: The -CF3 group contains some of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard incineration temperatures (<800°C) fail to fully cleave these bonds, leading to the formation of Products of Incomplete Combustion (PICs), including highly toxic short-chain fluoroalkanes[1][2]. To achieve complete mineralization, the waste must be routed to a specialized facility capable of high-temperature thermal oxidation (>1000°C) with a residence time of at least 2 seconds[1][3].

  • Hydrogen Fluoride (HF) Generation: When the C-F bonds are successfully cleaved at high temperatures, the fluorine atoms react with available hydrogen to form Hydrogen Fluoride (HF) gas[2]. Because HF is highly corrosive and toxic, the incineration facility must be equipped with an alkaline wet scrubber (typically utilizing calcium hydroxide, Ca(OH)2​ ) to precipitate the fluoride as inert solid calcium fluoride ( CaF2​ ).

  • Nitrogen Heterocycle Considerations: The combustion of the imidazole ring generates nitrogen oxides ( NOx​ ). Therefore, the disposal facility must also employ Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) to reduce NOx​ emissions into harmless nitrogen gas ( N2​ ) and water.

Thermal Degradation & Neutralization Workflow

The following diagram illustrates the necessary industrial destruction pathway for this compound once it leaves your laboratory. Understanding this downstream process is critical for justifying strict upstream laboratory segregation.

ChemicalDegradation Molecule (1-Methyl-5-(trifluoromethyl) -1H-imidazol-4-yl)methanol Waste Stream Thermal High-Temp Incineration (>1000°C, >2s) Molecule->Thermal Transport Gases Raw Effluent Gases (HF, NOx, CO2, H2O) Thermal->Gases Thermal Cleavage Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Routing DeNOx Catalytic DeNOx (Ammonia Injection) Gases->DeNOx NOx Routing SafeGas Clean Exhaust (N2, CO2, H2O) Scrubber->SafeGas Vented Gas SolidWaste Inert Solid Waste (CaF2 / NaF) Scrubber->SolidWaste Precipitation DeNOx->SafeGas Reduction

Figure 1: High-temperature thermal degradation and effluent scrubbing pathway for fluorinated heterocycles.

Quantitative Data & Compatibility Matrix

Effective waste management begins at the bench. Because high-temperature halogen incineration is resource-intensive, laboratories must strictly segregate this compound from general organic waste[4].

Table 1: Physicochemical Hazard Profile

PropertyValue / CharacteristicOperational Implication
Chemical Target (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanolContains both halogenated (F) and nitrogenous (N) functional groups.
Functional Hazards -CF 3​ (Trifluoromethyl), Imidazole ringYields corrosive HF and toxic NO x​ upon combustion.
Flammability Combustible organic solid/liquidMust be kept away from ignition sources and strong oxidizers.
Destruction Temp. >1000°CRequires specialized commercial hazardous waste brokering.

Table 2: Waste Segregation & Compatibility Matrix

Waste CategoryCompatibility StatusMechanistic Rationale
Halogenated Organics COMPATIBLE Primary collection stream. Consolidates F-containing waste for specific high-temp incineration, preventing contamination of standard waste streams.
Non-Halogenated Solvents INCOMPATIBLE Mixing increases the total volume of waste requiring expensive, specialized high-temperature halogen incineration.
Strong Acids/Bases INCOMPATIBLE Risk of exothermic reaction or premature structural degradation yielding toxic gas directly in the laboratory fume hood.
Oxidizing Agents INCOMPATIBLE High risk of uncontrolled combustion or explosion during storage.

Step-by-Step Operational Workflows

Protocol A: Laboratory-Scale Waste Segregation and Collection

This protocol ensures that the compound is packaged correctly for the downstream thermal destruction outlined in Figure 1.

  • Container Selection: Utilize a high-density polyethylene (HDPE) or PTFE-lined waste container. Causality: While glass is chemically compatible, it poses a shatter risk during transport. Fluorinated compounds must be secured in impact-resistant primary containment.

  • Strict Segregation: Isolate all solutions, rinsates, and solid waste containing this compound into a designated "Halogenated Organic Waste" stream. Do not mix with standard non-halogenated solvents (e.g., pure ethanol or acetone)[4].

  • Mandatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains Fluorinated Compounds (-CF3) and Nitrogen Heterocycles."Causality: This exact phrasing alerts your waste broker that the material requires routing to a facility with an alkaline scrubber for HF neutralization[4][5].

  • Storage Conditions: Store the sealed container in a ventilated secondary containment tray away from direct light, heat, and incompatible chemicals (see Table 2). Maintain the container in a satellite accumulation area (SAA) for no longer than your local regulatory limits permit (typically 90 to 180 days).

Protocol B: Spill Response and Decontamination

In the event of an accidental bench or floor spill, standard organic spill kits may be insufficient or dangerous.

  • Isolation & Ventilation: Immediately evacuate the immediate vicinity. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity to clear any aerosolized particulates or vapors.

  • Neutral Absorption: Apply an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized chemical spill pad. Causality: Do NOT use combustible materials like sawdust. Mixing concentrated organic compounds with high-surface-area combustible absorbents can create a spontaneous fire hazard.

  • Mechanical Collection: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the saturated absorbent into a sealable, compatible hazardous waste bucket (HDPE).

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Collect all rinsate using absorbent pads and dispose of them in the same halogenated waste container. Do not wash rinsate down the sink, as municipal water treatment plants cannot process fluorinated organic compounds[6].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link

  • U.S. Environmental Protection Agency (EPA). (2010). Laboratory Environmental Sample Disposal Information Document: Companion to Standardized Analytical Methods for Environmental Restoration. Link

  • Eurofins Environment Testing. (2025). Finding an End to Forever Chemicals: High-Temperature Destruction of Fluorinated Compounds. Link

Sources

Handling

Personal protective equipment for handling (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

As a Senior Application Scientist, I approach the handling of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5) not merely as a routine laboratory task, but as a precision operation requiring a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol (CAS: 1823872-72-5) not merely as a routine laboratory task, but as a precision operation requiring a deep understanding of fluorinated heterocycle chemistry.

Fluorinated imidazoles are highly valued in modern drug discovery for their ability to modulate lipophilicity, improve metabolic stability, and enhance target binding affinities. However, the presence of the trifluoromethyl ( −CF3​ ) group combined with the reactive imidazole core necessitates stringent, causality-driven safety and logistical protocols.

This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure absolute safety and compliance in your laboratory.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must understand the quantitative and qualitative risks associated with the molecule. Like many fluorinated N-heterocycles, this compound presents specific acute hazards [1].

Table 1: Quantitative Safety & Physicochemical Data

Property / Hazard ParameterSpecificationOperational Implication
Chemical Name (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanolTarget API building block.
CAS Number 1823872-72-5Unique identifier for SDS tracking.
Molecular Weight 180.13 g/mol Fine powder; high risk of aerosolization.
GHS Hazard Statements H302, H315, H319, H335Acute oral toxicity; skin/eye/respiratory irritant.
Waste Classification Halogenated Organic WasteRequires high-temperature incineration to prevent HF gas formation.

Causality-Driven PPE Protocol

Standard laboratory attire is insufficient for handling specialized fluorinated building blocks. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific chemical vulnerabilities of the compound.

  • Hand Protection (Permeation Resistance): Do not use standard latex gloves. You must use double-gloved nitrile (minimum 8 mil thickness) or neoprene.

    • The Causality: When this compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during coupling reactions, the solvent acts as a carrier. The −CF3​ group increases the molecule's lipophilicity, allowing it to rapidly permeate compromised or thin glove barriers, leading to dermal absorption and systemic toxicity.

  • Respiratory Protection (Aerosol Mitigation): Handle exclusively within a certified Class II, Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

    • The Causality: The compound is a known respiratory irritant (H335). The electrostatic nature of the fine powder makes it highly prone to aerosolization during weighing. Inhalation of fluorinated organics can lead to severe mucosal irritation.

  • Eye & Body Protection: Splash-proof chemical goggles (ANSI Z87.1) and a flame-resistant, high-collared lab coat (e.g., Nomex).

    • The Causality: The imidazole core retains mild basicity. Accidental contact with ocular fluid can cause rapid, severe eye irritation (H319) [2].

Operational Plan: Step-by-Step Handling Workflow

To build a self-validating safety system, the experimental workflow must minimize open-air exposure. Below is the standard operating procedure (SOP) for small-scale bench synthesis.

Protocol: Closed-System Transfer and Solubilization

  • Pre-Weighing Neutralization: Purge the analytical microbalance enclosure with an anti-static ionizer for 30 seconds to neutralize static charges, preventing the powder from clinging to spatulas or aerosolizing.

  • Transfer: Using a grounded, static-free stainless steel spatula, transfer the required mass of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol directly into a pre-tared, oven-dried reaction vial.

  • Sealing: Immediately seal the vial with a PTFE-lined silicone septum cap. Do not transport the open vial across the laboratory.

  • Solubilization: Purge the sealed vial with inert gas (Argon or Nitrogen). Inject the anhydrous reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) directly through the septum via a sterile syringe.

  • Reaction Execution: Proceed with your synthetic step (e.g., nucleophilic substitution or cross-coupling) under continuous inert atmosphere to prevent moisture-induced degradation.

OperationalWorkflow A 1. Pre-Operation PPE Donning & Hood Check B 2. Weighing Anti-static enclosure active A->B C 3. Transfer Direct to septum-sealed vial B->C D 4. Solubilization Closed-system syringe injection C->D E 5. Reaction Execution Inert Atmosphere (Ar/N2) D->E

Caption: Step-by-step operational workflow for the safe handling of fluorinated imidazole derivatives.

Disposal & Decontamination Plan

The disposal of fluorinated organic compounds requires strict adherence to environmental safety guidelines to prevent the release of persistent "forever chemicals" (PFAS) or highly toxic byproducts [3].

The Core Rule of Fluorinated Waste: NEVER mix fluorinated organic waste with non-halogenated organic waste.

  • The Causality: Non-halogenated waste is frequently repurposed as industrial fuel. If fluorinated compounds are subjected to standard, low-temperature combustion, the carbon-fluorine bonds break down incompletely, generating lethal Hydrogen Fluoride (HF) gas and smaller, environmentally persistent perfluoroalkyl substances [4].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all liquid reaction mixtures and solvent washes containing the compound into a dedicated, high-density polyethylene (HDPE) container clearly labeled "Halogenated Organic Waste - Fluorinated."

  • Solid Waste: Dispose of all contaminated consumables (weighing boats, pipette tips, and the outer layer of your double-gloves) into a separate, designated solid halogenated waste bin.

  • Spill Response: In the event of a powder spill, do not sweep dry . Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with an inert absorbent pad dampened with ethanol or isopropanol. Carefully scoop the wet mass into a hazardous waste bag, seal it, and wash the bench surface with a heavy-duty detergent and water.

  • Final Destruction: Ensure your institutional waste management provider routes the segregated fluorinated waste for high-temperature incineration (>1100°C) with a minimum residence time of 2 seconds, which is required to fully mineralize the C-F bonds [4].

WasteSegregation Start Waste Generation: Fluorinated Imidazole Decision Physical State of Waste? Start->Decision Solid Solid Waste (Consumables, PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Liquid SolidBin Solid Halogenated Waste Bin Solid->SolidBin LiquidBin HDPE Liquid Halogenated Container Liquid->LiquidBin Incineration High-Temp Incineration (>1100°C for C-F cleavage) SolidBin->Incineration LiquidBin->Incineration

Caption: Decision matrix for the segregation and high-temperature disposal of fluorinated organic waste.

References

  • RiskAssess. "Chemical Waste Containers for Halogenated and Fluorinated Chemical Waste Disposal." RiskAssess. URL: [Link]

  • United States Environmental Protection Agency (US EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." US EPA. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
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